molecular formula C4H6F2O2 B6153203 3,3-difluoro-2-methylpropanoic acid CAS No. 1784896-06-5

3,3-difluoro-2-methylpropanoic acid

Cat. No.: B6153203
CAS No.: 1784896-06-5
M. Wt: 124.09 g/mol
InChI Key: YOXRUZDLBQQVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-2-methylpropanoic acid is a fluorinated organic compound with the molecular formula C4H6F2O2 and a molecular weight of 124.09 g/mol . This carboxylic acid serves as a valuable building block in medicinal chemistry and biochemical research, particularly due to the presence of fluorine atoms which can significantly alter the physicochemical properties of larger molecules. A prominent research application of its derivatives is in the development of sophisticated probes for nuclear magnetic resonance (NMR) spectroscopy. Specifically, the related compound D,L-2-amino-3,3-difluoro-2-methylpropanoic acid (F2MeAla), which can be synthesized from 3,3-difluoro-2-methylpropanoic acid, has been successfully utilized as a non-metabolized intracellular pH probe for human peripheral blood lymphocytes using 19F NMR . The methyl ester derivative of F2MeAla is readily taken up by cells and hydrolyzed to the free amino acid by endogenous esterases. The favorable pKa (approximately 7.3) of its alpha-amino group and the large pH-dependent shifts in its 19F NMR spectrum make it an excellent tool for accurately measuring intracellular pH in near real-time, demonstrating how this compound family is critical for studying cellular physiology and bioenergetics . The compound is provided for Research Use Only. It is strictly not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1784896-06-5

Molecular Formula

C4H6F2O2

Molecular Weight

124.09 g/mol

IUPAC Name

3,3-difluoro-2-methylpropanoic acid

InChI

InChI=1S/C4H6F2O2/c1-2(3(5)6)4(7)8/h2-3H,1H3,(H,7,8)

InChI Key

YOXRUZDLBQQVTO-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)F)C(=O)O

Purity

95

Origin of Product

United States

Foundational & Exploratory

IUPAC nomenclature for 3,3-difluoro-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Definition and Synthetic Utility of 3,3-Difluoro-2-methylpropanoic Acid in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Structural Definition and Nomenclature Analysis

1.1 IUPAC Nomenclature Derivation

The systematic naming of 3,3-difluoro-2-methylpropanoic acid follows the rigorous hierarchy established by the IUPAC Blue Book (P-65). For drug development professionals, understanding this derivation is critical not just for compliance, but for recognizing the fragment's electronic and steric environment.

  • Principal Functional Group: The carboxylic acid (

    
    ) takes precedence over halogens and alkyl groups, defining the parent suffix as -oic acid .[1]
    
  • Parent Chain Selection: The longest carbon chain containing the carboxyl carbon (C1) consists of three carbons: Propane.

  • Numbering: The carboxyl carbon is automatically designated C1.

    • C1: Carboxyl (

      
      )[1]
      
    • C2: Methine (

      
      )
      
    • C3: Difluoromethyl (

      
      )
      
  • Substituents:

    • Methyl group at C2.[2][3]

    • Two Fluoro groups at C3.

  • Alphabetical Assembly: "Difluoro" (D) precedes "Methyl" (M).

Final Name: 3,3-difluoro-2-methylpropanoic acid.

1.2 Stereochemical Designation (The "Fluorine Trap")

The C2 position is a chiral center. Assigning the absolute configuration (


 or 

) requires careful application of Cahn-Ingold-Prelog (CIP) priority rules, as this molecule presents a common "trap" where atomic number outweighs functional group familiarity.

CIP Priority Assignment at C2:

  • 
     (Priority 1):  The carbon is bonded to (F, F, H). The atomic number of Fluorine (9) is higher than the Oxygen (8) in the carboxyl group. This is the critical inversion. 
    
  • 
     (Priority 2):  The carbon is bonded to (O, O, O) [phantom atom for double bond].
    
  • 
     (Priority 3):  Carbon bonded to (H, H, H).
    
  • 
     (Priority 4):  Lowest priority.
    
  • (

    
    )-Isomer:  Clockwise arrangement (1 
    
    
    
    2
    
    
    3).
  • (

    
    )-Isomer:  Counter-clockwise arrangement.
    

NomenclatureLogic Start Identify Structure: HOOC-CH(CH3)-CHF2 FuncGroup Principal Group: Carboxylic Acid (Suffix: -oic acid) Start->FuncGroup Chain Parent Chain: 3 Carbons (Propane) C1 = COOH FuncGroup->Chain Substituents Identify Substituents: C2: Methyl C3: Difluoro Chain->Substituents CIP Stereochemistry (C2): Compare -CHF2 vs -COOH Substituents->CIP Priority Priority Decision: F (Z=9) > O (Z=8) Therefore: -CHF2 > -COOH CIP->Priority FinalName Full Name: (2R)- or (2S)-3,3-difluoro-2-methylpropanoic acid Priority->FinalName

Figure 1: Decision logic for IUPAC nomenclature and stereochemical priority assignment.

Physicochemical Profile & Medicinal Utility

In medicinal chemistry, this fragment is rarely used solely as an acid; it is a bioisostere and a metabolic blocker.

2.1 The Fluorine Effect on Acidity (pKa)

The introduction of the


-difluoro motif significantly alters the pKa relative to the non-fluorinated parent (isobutyric acid). The electron-withdrawing nature of fluorine (

effect) stabilizes the carboxylate anion, increasing acidity.
CompoundStructureEstimated pKaElectronic Effect
Isobutyric acid

~4.86Positive inductive (

) from methyls destabilizes anion.
3-Fluoroisobutyric acid

~4.0 - 4.2Moderate

effect.
3,3-Difluoro-2-methylpropanoic acid

~3.5 - 3.7 Strong

effect from gem-difluoro group.
2.2 Conformational Bias (The Gauche Effect)

Unlike bulky alkyl groups that rely on steric repulsion, the


 group introduces a gauche effect . The C–F bonds tend to align gauche to adjacent electron-rich bonds (like C–C or C–O) due to 

hyperconjugation. This locks the side chain into specific conformations, potentially reducing the entropic penalty upon binding to a protein target.
2.3 Metabolic Stability

The


 group is chemically robust. It blocks metabolic oxidation at the terminal position (omega-oxidation) while avoiding the high lipophilicity associated with a trifluoromethyl (

) group. It acts as a "lipophilic hydrogen bond donor," where the polarized C–H bond in

can interact with carbonyl backbone oxygens in the target protein.

Synthetic Methodology

For research applications requiring high enantiopurity, a Deoxofluorination strategy is preferred over radical addition methods, which often suffer from poor regioselectivity.

3.1 Protocol: Deoxofluorination of

-Formyl Esters

This route utilizes the commercially available methyl 2-methyl-3-oxopropanoate (or its surrogate) to install the gem-difluoro moiety before hydrolysis.

Reagents:

  • Substrate: Methyl 2-methyl-3-oxopropanoate (CAS: 55107-14-7)

  • Fluorinating Agent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Hydrolysis: Lithium Hydroxide (LiOH), THF/Water.

Step-by-Step Workflow:

  • Deoxofluorination:

    • Setup: Charge a flame-dried flask with Methyl 2-methyl-3-oxopropanoate (1.0 equiv) in anhydrous DCM under

      
      . Cool to 0°C.[2]
      
    • Addition: Add Deoxo-Fluor (2.2 equiv) dropwise. The reaction is exothermic; maintain temp < 5°C.

    • Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours. The aldehyde carbonyl is converted to a gem-difluoro group.

    • Quench: Pour carefully into saturated

      
       (gas evolution!). Extract with DCM.
      
    • Intermediate: Methyl 3,3-difluoro-2-methylpropanoate.

  • Saponification:

    • Dissolve the intermediate ester in THF:Water (3:1).

    • Add LiOH

      
       (2.5 equiv). Stir at RT for 4 hours.
      
    • Acidify with 1N HCl to pH 2.

    • Extract with Ethyl Acetate, dry over

      
      , and concentrate.
      
  • Purification:

    • The acid can often be purified via Kugelrohr distillation or recrystallization (if solid), avoiding silica chromatography which can sometimes retain polar acids.

SynthesisPathway Precursor Methyl 2-methyl-3-oxopropanoate (Aldehyde Ester) Intermediate Methyl 3,3-difluoro-2-methylpropanoate (Ester) Precursor->Intermediate Deoxofluorination Reagent1 Deoxo-Fluor / DCM 0°C to RT Reagent1->Intermediate Product 3,3-difluoro-2-methylpropanoic acid (Target) Intermediate->Product Saponification Reagent2 LiOH / THF:H2O Hydrolysis Reagent2->Product

Figure 2: Synthetic route via deoxofluorination of the corresponding aldehyde ester.

Analytical Validation

To validate the synthesis, the following NMR signatures are diagnostic.

  • 
     NMR (Proton): 
    
    • The

      
       proton is the most distinct feature. It typically appears as a triplet of doublets (td)  around 
      
      
      
      5.8 - 6.2 ppm.
    • Coupling constants:

      
       (large geminal coupling) and 
      
      
      
      .
  • 
     NMR (Fluorine): 
    
    • Appears as a doublet of doublets (dd) or complex multiplet around

      
       -115 to -125 ppm.
      
    • The diastereotopic nature of the fluorines (due to the adjacent chiral center) may cause them to appear as distinct signals (ABX system) if the rotation is restricted or in a specific chiral environment.

References

  • IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013).[4] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • CIP Priority Rules: Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition, 5(4), 385-415. Link

  • Deoxofluorination Methodology: Singh, R. P., & Shreeve, J. M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST. Synthesis, 2002(17), 2561-2578. Link

Sources

Strategic Synthesis of 3,3-Difluoro-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis pathways for 3,3-difluoro-2-methylpropanoic acid (and its esters), a critical fluorinated building block in medicinal chemistry.

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Development Professionals[1]

Executive Summary: The Fluorine Advantage

3,3-Difluoro-2-methylpropanoic acid is a high-value pharmacophore.[1] It serves as a metabolically stable bioisostere of isobutyric acid, where the terminal gem-difluoro group (


) blocks metabolic oxidation (P450 hydroxylation) while modulating lipophilicity (

) and pKa.[1]

This guide delineates three distinct synthetic pathways, prioritized by scalability and chemical robustness.

  • Route A (Process-Ready): The Dehydrofluorination–Hydrogenation Cascade.[1]

  • Route B (De Novo Construction): The Malonate-CBr

    
    F
    
    
    
    Strategy.[1]
  • Route C (Direct Functionalization): Deoxofluorination of

    
    -Formyl Esters.[1]
    

Retrosynthetic Analysis

The strategic disconnection relies on establishing the


 saturation or the 

bonds.[1]

Retrosynthesis Target 3,3-Difluoro-2-methylpropanoic acid (Target) Precursor1 3,3-Difluoro-2-methylacrylate Target->Precursor1 Hydrogenation (H2, Pd/C) Precursor2 Methyl 2-methyl-3-oxopropanoate Target->Precursor2 Deoxofluorination (DAST/Deoxo-Fluor) Precursor3 3,3,3-Trifluoro-2-methylpropionate Precursor1->Precursor3 Dehydrofluorination (LDA, -78°C)

Figure 1: Retrosynthetic logic flow focusing on the late-stage hydrogenation of the difluoroacrylate intermediate.

Pathway A: The Dehydrofluorination–Hydrogenation Cascade

Best For: Scale-up, high purity, and accessing the difluoro-acrylate intermediate.[1]

This route leverages the commercially available (or easily accessible) trifluoromethyl precursor. By selectively eliminating one equivalent of HF, we access the difluoro-olefin, which is then hydrogenated.[1]

Step 1: Dehydrofluorination

The starting material, methyl 3,3,3-trifluoro-2-methylpropionate , undergoes E1cB-like elimination using a bulky base (LDA) to prevent nucleophilic attack on the ester.[1]

  • Reagents: Lithium Diisopropylamide (LDA), THF,

    
    .[1]
    
  • Mechanism: Deprotonation at the

    
    -position forms an enolate, followed by 
    
    
    
    -elimination of fluoride.[1]
  • Key Intermediate: Methyl 3,3-difluoro-2-methylacrylate.[1]

Step 2: Catalytic Hydrogenation

The resulting electron-deficient olefin is hydrogenated to the target alkane.[1]

  • Reagents:

    
     (1–3 atm), 10% Pd/C, Methanol.
    
  • Conditions: Room temperature, 3–6 hours.

  • Outcome: Quantitative conversion to methyl 3,3-difluoro-2-methylpropionate.[1]

Step 3: Hydrolysis (Optional)
  • Reagents:

    
    , 
    
    
    
    .[1]
  • Note: Acidification must be careful to avoid volatility losses of the free acid.

Pathway B: The Malonate Strategy (De Novo)

Best For: Constructing the skeleton from cheap, non-fluorinated precursors using halons.

This classical method (Reformatsky-type or radical) builds the carbon skeleton while installing the fluorine atoms.[1]

  • Alkylation: React diethyl methylmalonate with dibromodifluoromethane (

    
    ) under basic conditions (NaH or alkoxide) to form the bromodifluoromethyl adduct.
    
  • Elimination/Decarboxylation: Heating or treating with base promotes decarboxylation and elimination of HBr/BrF to yield ethyl 3,3-difluoro-2-methylacrylate .[1]

  • Hydrogenation: Identical to Pathway A (Step 2).

Note: This pathway is less favored in modern GMP settings due to the ozone-depleting potential of


 (Halon 1202), but remains a valid laboratory method.[1]

Pathway C: Deoxofluorination (Direct MedChem Route)

Best For: Rapid, small-scale synthesis if the aldehyde precursor is available.[1]

This route converts a carbonyl group directly to a gem-difluoro moiety.[1][2]

Step 1: Precursor Synthesis

Start with methyl 3-hydroxy-2-methylpropionate (Roche ester analog).[1] Oxidize the alcohol to the aldehyde using Dess-Martin Periodinane (DMP) or Swern conditions .[1]

  • Intermediate: Methyl 2-methyl-3-oxopropanoate (Formyl propionate).[1]

  • Caution: The aldehyde is unstable and prone to polymerization; use immediately.

Step 2: Fluorination

Treat the crude aldehyde with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor .[1][2]



  • Yield: Typically 50–70% (limited by aldehyde stability).[1]

  • Safety: DAST is thermally unstable; maintain

    
    .
    

Detailed Experimental Protocol (Pathway A)

Objective: Synthesis of Methyl 3,3-difluoro-2-methylpropionate via Hydrogenation.

Materials
  • Methyl 3,3-difluoro-2-methylacrylate (Intermediate from Step 1)[1]

  • Palladium on Carbon (10% Pd/C, wet support)[1]

  • Methanol (HPLC grade)[1]

  • Hydrogen gas (balloon or Parr shaker)[1]

Procedure
  • Setup: In a 250 mL round-bottom flask, dissolve methyl 3,3-difluoro-2-methylacrylate (10.0 mmol) in methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate) under an argon blanket. Caution: Dry Pd/C is pyrophoric.[1]

  • Hydrogenation: Purge the flask with

    
     (vacuum/fill cycles x3). Attach a hydrogen balloon (1 atm) or pressurize to 30 psi in a shaker.
    
  • Reaction: Stir vigorously at room temperature for 4 hours. Monitor by TLC (stain with

    
    ) or 
    
    
    
    NMR (disappearance of vinylic fluorines).[1]
  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure (

    
     to avoid product loss due to volatility).
    
  • Purification: The residue is typically pure enough for hydrolysis. If necessary, distill at reduced pressure.

Data Validation:

  • 
     NMR:  Look for a doublet of doublets (or multiplet) around 
    
    
    
    to
    
    
    corresponding to the
    
    
    group, coupled to the adjacent proton.[1]
  • 
     NMR:  The methine proton (
    
    
    
    ) appears as a complex multiplet due to coupling with the methyl group and two fluorine atoms.[1]

Comparison of Methods

FeaturePathway A (Elimination-Hydrog.)[1]Pathway B (Malonate)Pathway C (Deoxofluorination)
Scalability High (Kg scale)MediumLow (Safety limits)
Reagent Cost Moderate (LDA, Pd/C)Low (if Halon avail.)[1]High (DAST)
Safety Good (Standard hazards)Ozone Depleting ReagentsExplosion Hazard (DAST)
Step Count 2-3 Steps3-4 Steps2 Steps
Overall Yield 75-85%40-60%50-65%

References

  • Hájíček, J., & Slétalová, I. (2002).[1] Convenient Preparation of 2-Phenylethyl 3,3-Difluoro-2-methylpropionate. Collection of Czechoslovak Chemical Communications, 67(10), 1479–1484.

  • Lal, G. S., et al. (1999).[1] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination. Journal of Organic Chemistry, 64(19), 7048–7054. [1]

  • Middleton, W. J. (1975). New fluorinating reagents.[1][3][4][5][6] Dialkylaminosulfur trifluorides. Journal of Organic Chemistry, 40(5), 574–578.

  • PubChem Compound Summary. (2025). 3,3-Difluoro-2,2-dimethylpropanoic acid (Related Structure). National Center for Biotechnology Information.[1] [1]

Sources

Technical Guide: Biological Activities and Strategic Application of Fluorinated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Biological Activities of Fluorinated Carboxylic Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of fluorine into the carboxylic acid scaffold is a high-impact strategy in medicinal chemistry, offering a precise lever to modulate pKa, metabolic stability, and binding affinity without significantly altering steric bulk (Van der Waals radius of F: 1.47 Å vs. H: 1.20 Å). This guide analyzes the biological implications of fluorinated carboxylic acids (FCAs), ranging from the classic "lethal synthesis" toxicity of fluoroacetate to the therapeutic utility of


-fluorinated bioisosteres and 

F-PET radiotracers.

Physicochemical Foundations

The biological activity of FCAs is governed fundamentally by the high electronegativity of fluorine (3.98 Pauling scale).

Acidity Modulation (The Inductive Effect)

Fluorine substitution at the


-position exerts a powerful electron-withdrawing inductive effect (

), stabilizing the carboxylate anion and significantly lowering the pKa.[1] This increases the fraction of ionized species at physiological pH (7.4), altering membrane permeability and protein binding.

Table 1: Comparative Acidity of Fluorinated Acetic Acids

CompoundStructurepKa (approx.)[1][2][3][4][5][6]

pKa vs. Acetic Acid
Ionization at pH 7.4
Acetic Acid

4.76->99%
Monofluoroacetic Acid

2.59-2.17~100%
Difluoroacetic Acid

1.24-3.52~100%
Trifluoroacetic Acid

0.23-4.53~100%
The Gauche Effect and Conformation

In


-fluoro carboxylic acids (and amides), the C–F bond tends to align gauche to the C=O bond rather than anti. This conformational bias, driven by 

hyperconjugation and electrostatic minimization, can lock a drug molecule into its bioactive conformation, reducing the entropic penalty of binding.

Physicochemical_Impact F_Sub Fluorine Substitution Inductive Inductive Effect (-I) F_Sub->Inductive Gauche Gauche Effect (Conformational Lock) F_Sub->Gauche pKa_Drop Lower pKa (Anion Stabilization) Inductive->pKa_Drop Bioavailability Altered Permeability & Protein Binding pKa_Drop->Bioavailability Binding Improved Target Affinity Gauche->Binding

Figure 1: Impact of fluorination on physicochemical properties and subsequent biological behavior.

Mechanisms of Biological Interaction

Lethal Synthesis: The Aconitase Blockade

The most famous biological activity of FCAs is the toxicity of fluoroacetate (Compound 1080). It acts as a "Trojan horse" substrate.

  • Mechanism: Fluoroacetate is converted to fluoroacetyl-CoA, which Citrate Synthase condenses with oxaloacetate to form (-)-erythro-2-fluorocitrate .

  • The Blockade: 2-fluorocitrate binds to Aconitase .[7] The fluorine atom, due to its size and electronegativity, prevents the necessary dehydration step to cis-aconitate or forms a tight-binding complex (4-hydroxy-trans-aconitate), irreversibly inhibiting the enzyme.

  • Result: Citrate accumulation, cessation of the Krebs cycle, and cellular energy failure.

Lethal_Synthesis FA Fluoroacetate FACoA Fluoroacetyl-CoA FA->FACoA Acetate Thiokinase FCit (-)-erythro-2-Fluorocitrate (Toxic Metabolite) FACoA->FCit Citrate Synthase (+ Oxaloacetate) Aconitase Aconitase Enzyme FCit->Aconitase Binds High Affinity Inhibition IRREVERSIBLE INHIBITION (Krebs Cycle Halt) Aconitase->Inhibition Suicide Substrate

Figure 2: The 'Lethal Synthesis' pathway where Fluoroacetate is metabolically activated to the toxin.

PPAR Activation: The Toxicology of PFAS

Per- and polyfluoroalkyl substances (PFAS), specifically long-chain perfluorinated carboxylic acids (PFCAs) like PFOA, exhibit biological activity through nuclear receptor activation.

  • Target: Peroxisome Proliferator-Activated Receptor alpha (PPAR

    
    ).[8][9]
    
  • Mechanism: PFCAs mimic natural fatty acids. Their binding induces conformational changes in PPAR

    
    , recruiting Retinoid X Receptor (RXR).
    
  • Outcome: Transcription of genes involved in lipid metabolism, leading to hepatomegaly, altered lipid profiles, and potential developmental toxicity.

Experimental Protocols

Comparative Metabolic Stability Assay

Objective: To quantify the metabolic blocking effect of


-fluorination compared to a non-fluorinated parent carboxylic acid.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds: Parent Acid (H-analog) and

    
    -Fluoro Acid (F-analog).
    
  • Phosphate Buffer (100 mM, pH 7.4).

Protocol:

  • Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer.

  • Pre-incubation: Aliquot 198 µL of HLM suspension into 96-well plates. Spike with 2 µL of test compound (100 µM stock in DMSO) to reach final concentration of 1 µM. Incubate at 37°C for 5 mins.

  • Initiation: Add 50 µL of pre-warmed NADPH regenerating system to initiate reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time.
    

Self-Validation Check: The F-analog should show a lower


 (longer 

) if the

-position was a metabolic soft spot in the parent.
Synthesis: Electrophilic -Fluorination

Objective: Direct installation of fluorine alpha to a carboxylic ester (precursor to acid).

Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

Protocol:

  • Enolization: Dissolve the carboxylic ester (1.0 equiv) in anhydrous THF under Argon at -78°C.

  • Deprotonation: Slowly add LDA (Lithium Diisopropylamide, 1.1 equiv). Stir for 30 mins to generate the lithium enolate.

  • Fluorination: Add a solution of Selectfluor (1.2 equiv) in dry DMF/Acetonitrile dropwise.

  • Warming: Allow the mixture to warm to Room Temperature (RT) over 2 hours.

  • Quench: Add saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    .
  • Purification: Silica gel chromatography.

  • Hydrolysis (Optional): Treat with LiOH in THF/Water to yield the free

    
    -fluoro carboxylic acid.
    

Therapeutic Applications: Case Studies

F-Labeled Amino Acids (PET Imaging)

Anti-1-amino-3-


F-fluorocyclobutane-1-carboxylic acid (FACBC / Fluciclovine): 
  • Application: Prostate cancer imaging.[10]

  • Biological Logic: Cancer cells upregulate amino acid transporters (LAT1/ASCT2). The

    
    F-FCA mimics leucine/glutamine transport but is not metabolized, accumulating in tumor tissue. The fluorine provides the positron signal without disrupting the transport recognition motif.
    
Bioisosteric Potency Enhancement

Replacing a terminal carboxyl group with a trifluoromethyl ketone or using


-fluorination can prevent glucuronidation (a common clearance pathway for carboxylic acids), thereby extending half-life and reducing the risk of acyl-glucuronide mediated toxicity.

References

  • Clarke, D. D. (1991).[11][12] Fluoroacetate and fluorocitrate: mechanism of action.[11][12][13][14] Neurochemical Research.[11][12] Link

  • Lauble, H., et al. (1996). Crystal structure of the enzyme-inhibitor complex of aconitase with 2-fluorocitrate.[7] PNAS. Link

  • Rozen, S., et al. (2001).[15][16][17] Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite.[16][17] Journal of Organic Chemistry.[17] Link

  • Wolf, C. J., et al. (2008). Activation of Mouse and Human Peroxisome Proliferator-Activated Receptor Alpha by Perfluoroalkyl Acids. Toxicological Sciences.[8] Link

  • Ballatore, C., et al. (2013).[5] Carboxylic Acid (Bio)Isosteres in Drug Design.[2][3] ChemMedChem. Link

  • Schuster, D. M., et al. (2016). Anti-3-[(18)F]FACBC positron emission tomography-computerized tomography and (111)In-capromab pendetide single photon emission computerized tomography-computerized tomography for recurrent prostate carcinoma. Journal of Urology. Link

Sources

The Strategic Incorporation of Fluorine in Small Molecule Therapeutics: A Physicochemical and Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Magic Methyl" of Modern Design

In the realm of medicinal chemistry, fluorine is not merely a halogen; it is a precision tool for molecular editing. While virtually absent in natural biological metabolites, fluorine is present in approximately 20-25% of all drugs currently on the market and nearly 30% of blockbuster pharmaceuticals [1].

For the drug developer, fluorine offers a unique "Goldilocks" paradigm: it is small enough to mimic hydrogen sterically (bioisosterism) yet electronegative enough to dramatically alter the electronic landscape of a scaffold without imposing the steric penalties of chlorine or methyl groups. This guide dissects the causality behind these effects and provides actionable protocols for their installation.

Physicochemical Foundations

The utility of fluorine stems from its extreme position on the periodic table. It is the most electronegative element (3.98 Pauling scale), creating a C–F bond that is highly polarized yet exceptionally strong (approx. 116 kcal/mol).

Bioisosteric Comparison

The Van der Waals radius of fluorine (1.47 Å) lies between hydrogen (1.20 Å) and oxygen (1.52 Å). This allows F-substitutions to exert profound electronic changes with minimal steric perturbation to the binding pocket.

Table 1: Comparative Atomic Properties in Drug Design

PropertyHydrogen (H)Fluorine (F)Oxygen (O)Impact on Design
Van der Waals Radius (Å) 1.201.471.52F is a steric mimic of O, but isosteric to H.
Electronegativity (Pauling) 2.13.983.44F induces strong dipoles; modulates pKa.
C-X Bond Length (Å) 1.091.351.43C-F bond is short and chemically robust.
Lipophilicity (

)
0.00+0.14-0.67F generally increases lipophilicity vs H/OH.

Strategic Application: Metabolic Blocking

The most common application of fluorination is the extension of half-life (


) by blocking oxidative metabolism. Cytochrome P450 (CYP) enzymes typically attack electron-rich C-H bonds (e.g., para-positions of phenyl rings or benzylic carbons).
Mechanism of Action

Replacing a labile C-H bond with C-F renders the site resistant to oxidation due to:

  • Bond Strength: The C-F bond is stronger than the C-H bond, preventing homolytic or heterolytic cleavage by the CYP iron-oxo species.

  • Electronic Deactivation: The strong electron-withdrawing effect (

    
    ) of fluorine reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by the CYP enzyme [2].
    
Visualization: Metabolic Blocking Pathway

The following diagram illustrates the divergent fates of a labile drug candidate versus its fluorinated analog.

MetabolicBlocking Drug Labile Drug Candidate (C-H Site) CYP CYP450 Enzyme (Oxidative Attack) Drug->CYP High Affinity Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP->Metabolite Oxidation F_Drug Fluorinated Analog (C-F Site) CYP_Block CYP450 (Attack Blocked) F_Drug->CYP_Block Steric/Electronic Resistance Stable Intact Drug (Extended Half-Life) CYP_Block->Stable No Reaction

Caption: Comparison of metabolic fates. Fluorination prevents CYP-mediated hydroxylation, significantly extending pharmacokinetic half-life.

Strategic Application: Conformational Control

Fluorine can "lock" molecules into specific bioactive conformations, reducing the entropic penalty of binding to a protein target.

The Gauche Effect

In 1,2-difluoroethane (and similar motifs), the molecule prefers a gauche conformation (dihedral angle ~60°) rather than the sterically less crowded anti conformation.[1]

  • Cause: This is primarily driven by

    
     hyperconjugation. The electron-rich C-H bond donates density into the low-lying antibonding orbital of the C-F bond, a stabilizing interaction only possible in the gauche alignment [3].[1]
    
  • Application: This effect is used to pre-organize linear chains or macrocycles to match the receptor's binding pocket.

pKa Modulation

Fluorine substitution on positions


 or 

to a basic amine reduces the pKa of that amine by 1–3 log units due to inductive withdrawal.
  • Benefit: Lowering the pKa (e.g., from 9.5 to 7.5) increases the fraction of the neutral species at physiological pH (7.4), thereby improving membrane permeability and oral bioavailability (

    
    ) [4].
    

Experimental Protocol: Deoxofluorination

One of the most robust methods for introducing fluorine is the conversion of alcohols to alkyl fluorides using diethylaminosulfur trifluoride (DAST) or its thermally safer analog, Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).

Protocol: Conversion of Secondary Alcohol to Fluoride

Reagents: Substrate (Alcohol), DAST (1.2 - 1.5 equiv), Dichloromethane (DCM, anhydrous).

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and cool to room temperature under a positive pressure of Nitrogen (

    
    ).
    
  • Solvation: Dissolve the alcohol substrate (1.0 mmol) in anhydrous DCM (5–10 mL).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Critical: DAST can be explosive if heated rapidly; low-temperature addition is mandatory.

  • Addition: Add DAST (1.2 mmol) dropwise via syringe over 10 minutes.

  • Reaction: Stir at -78°C for 30 minutes, then allow the mixture to warm slowly to room temperature (RT) over 2–4 hours. Monitor via TLC or LC-MS.

  • Quenching: Cool back to 0°C. Slowly add saturated aqueous

    
    . Caution: Vigorous evolution of 
    
    
    
    will occur.
  • Extraction: Extract with DCM (3x), dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Silica gel).

Visualization: DAST Fluorination Workflow

This diagram outlines the critical decision points and safety steps in the synthetic workflow.

DAST_Protocol Start Start: Alcohol Substrate Temp_Control Cool to -78°C (Anhydrous DCM) Start->Temp_Control Add_DAST Add DAST (Dropwise) Temp_Control->Add_DAST Inert Atm Warm Warm to RT (Monitor TLC) Add_DAST->Warm 2-4 Hours Quench Quench: Sat. NaHCO3 Warm->Quench Complete Product Product: Alkyl Fluoride Quench->Product Extraction

Caption: Workflow for nucleophilic fluorination using DAST. Temperature control is critical to prevent decomposition.[2]

Emerging Trends: 18F-PET Imaging

The principles of medicinal chemistry directly translate to diagnostics. The isotope


 is the standard for Positron Emission Tomography (PET).[3][4]
  • Half-life: 110 minutes (allows for synthesis and transport).

  • Strategy: Drug developers often synthesize an

    
    -analog of a lead compound to study its biodistribution and receptor occupancy in vivo before clinical trials. This "theranostic" approach de-risks development by confirming target engagement early [5].
    

References

  • Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Approved by the FDA. Chemical Reviews.[5][6] Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry.[7] An introduction to the C–F bond. Chemical Society Reviews. Link

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem.[8] Link

  • Pimlott, S. L., & Sutherland, A. (2011). Molecular engineering in PET tracer design. Chemical Society Reviews. Link

Sources

Introduction to organofluorine chemistry principles

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Organofluorine Chemistry: Principles, Physicochemical Modulation, and Synthetic Protocols in Drug Discovery

Executive Summary

Organofluorine chemistry has transitioned from a niche academic pursuit to a cornerstone of modern pharmaceutical design. Today, a significant proportion of approved small-molecule drugs contain at least one fluorine atom. This technical whitepaper elucidates the core principles of organofluorine chemistry for researchers and drug development professionals. It details how the unique physicochemical properties of the carbon-fluorine (C-F) bond modulate pharmacokinetics, target selectivity, and metabolic stability. Furthermore, it provides a self-validating, step-by-step protocol for late-stage nucleophilic deoxyfluorination, empowering scientists to integrate these principles directly into active drug development workflows.

The Physicochemical Foundations of the C-F Bond

The strategic utility of fluorine in medicinal chemistry stems from its extreme position on the periodic table. Fluorine is the most electronegative element, yet it possesses a relatively small van der Waals radius, making it an excellent bioisostere for hydrogen or a hydroxyl group.

Causality in Design: The high electronegativity of fluorine draws electron density away from the carbon atom, significantly polarizing the C-F bond. This polarization imparts extraordinary bond strength (up to 116 kcal/mol), rendering the C-F bond highly resistant to oxidative metabolism by cytochrome P450 enzymes. When medicinal chemists identify a metabolic liability (e.g., a rapidly oxidized C-H bond), substituting it with a C-F bond provides a "metabolic shield" without inducing severe steric clashes that might disrupt target binding[1].

Table 1: Comparative Physicochemical Properties of Selected Atoms/Bonds

Property Hydrogen (H) Fluorine (F) Oxygen (O) Chlorine (Cl)
Van der Waals Radius (Å) 1.20 1.47 1.52 1.75
Electronegativity (Pauling) 2.10 3.98 3.44 3.16
C-X Bond Length (Å) 1.09 1.35 1.43 1.77

| C-X Bond Dissociation Energy (kcal/mol) | ~98 | ~116 | ~85 | ~81 |

Modulating ADME Properties via Fluorination

The introduction of fluorine is not merely a structural substitution; it is a profound physicochemical intervention that alters Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

  • pKa Modulation: Fluorine exerts a strong inductive electron-withdrawing effect. Causality: Placing a fluorine atom adjacent to a basic amine lowers its pKa. A lower pKa reduces the fraction of ionized molecules at physiological pH, thereby enhancing passive membrane permeability, brain penetration, and oral bioavailability[1].

  • Lipophilicity (logP/logD): While aliphatic fluorination can sometimes decrease lipophilicity due to the highly polarized C-F bond, aromatic fluorination typically increases it. Causality: The tightly held non-bonding electrons of fluorine are not easily polarizable, which minimizes favorable hydrogen-bonding interactions with water, driving the molecule into lipophilic environments like lipid bilayers[2].

  • Conformational Control (The Gauche Effect): In fluoroalkanes, the highly electronegative fluorine atom can dictate the preferred conformation of a molecule through stereoelectronic effects. Causality: Aligning the C-F bond antiperiplanar to electron-donating bonds stabilizes specific rotamers. This can lock a drug candidate into its bioactive conformation, increasing target binding affinity while reducing the entropy penalty upon binding[2].

G F_Sub Strategic Fluorine Substitution (High Electronegativity, Small Radius) pKa Inductive Effect: Lower Amine pKa F_Sub->pKa Lipophilicity Physicochemical Tuning: Optimize logP/logD F_Sub->Lipophilicity Conformation Stereoelectronic Control: Gauche Effect F_Sub->Conformation ADME Enhanced ADME Profile & Target Engagement pKa->ADME Lipophilicity->ADME Conformation->ADME

Logical flow of fluorine substitution effects on drug ADME properties.

Synthetic Methodologies: Nucleophilic Deoxyfluorination

To harness the benefits of fluorine, robust synthetic methodologies are required. Diethylaminosulfur trifluoride (DAST) remains a gold-standard reagent for the nucleophilic deoxyfluorination of alcohols[3].

Causality of the DAST Mechanism: DAST reacts with an alcohol to form an intermediate alkoxyaminosulfur difluoride. The displaced fluoride ion then attacks the electrophilic carbon atom. For primary and secondary alcohols, this typically proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry. Self-Validating Design: The reaction must be run under strictly anhydrous conditions at low temperatures (-40°C to -78°C). DAST reacts violently with water to form highly corrosive hydrogen fluoride (HF), and elevated temperatures promote undesired elimination side-reactions (e.g., dehydration to form alkenes)[4].

Experimental Protocol: DAST-Mediated Deoxyfluorination of a Secondary Alcohol

This protocol outlines the stereospecific conversion of a secondary alcohol to a secondary fluoride using DAST.

Step 1: Substrate Preparation & Inert Atmosphere

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous flow of dry Argon or Nitrogen.

  • Dissolve the starting secondary alcohol (1.0 equivalent, e.g., 1.0 mmol) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M. Causality: Anhydrous DCM prevents the hydrolysis of DAST, ensuring the reagent remains fully active for the desired transformation and preventing the generation of dangerous HF gas.

Step 2: Temperature Control

  • Submerge the reaction flask in a dry ice/acetone bath to cool the solution to -78°C. Causality: Low temperatures suppress the competing E2 elimination pathway, which would otherwise yield an undesired alkene byproduct instead of the fluorinated product.

Step 3: Reagent Addition

  • Using a dry, gas-tight syringe, add DAST (1.2 to 1.5 equivalents) dropwise to the cooled solution. Causality: Dropwise addition prevents localized exothermic spikes that could degrade the substrate or cause the reagent to decompose.

Step 4: Reaction Progression

  • Allow the reaction mixture to stir at -78°C for 30 minutes, then slowly warm to room temperature over 2 to 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS. Causality: The initial intermediate formation is rapid, but the subsequent nucleophilic attack by the fluoride ion often requires higher thermal energy to overcome the activation barrier[5].

Step 5: Quench and Workup

  • Once complete, re-cool the reaction to -20°C and carefully quench by adding methanol (dropwise) followed by a saturated aqueous solution of Sodium Bicarbonate (NaHCO3). Causality: Methanol safely consumes unreacted DAST, while NaHCO3 neutralizes the generated HF, protecting both the structural integrity of the product and the safety of the operator.

  • Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

G Prep 1. Substrate Prep Dissolve alcohol in anhydrous DCM Cool 2. Temperature Control Cool to -78°C (Dry ice/acetone) Prep->Cool Add 3. DAST Addition Dropwise addition under Argon Cool->Add React 4. Reaction Warm to RT, monitor via TLC/LC-MS Add->React Quench 5. Quench & Workup Quench with MeOH, neutralize with NaHCO3 React->Quench

Step-by-step experimental workflow for DAST-mediated deoxyfluorination.

Conclusion

The integration of organofluorine chemistry into drug discovery represents a masterclass in physicochemical modulation. By understanding the causality behind fluorine's effects—from pKa suppression to conformational locking—researchers can rationally design molecules with superior ADME profiles. Coupled with robust, self-validating synthetic protocols like DAST-mediated deoxyfluorination, the strategic deployment of fluorine continues to drive the evolution of next-generation therapeutics.

References

1.[1] Fluorine in drug discovery: Role, design and case studies - Pharmacy Journal URL: 2.[2] Relating Conformational Equilibria to Conformer-Specific Lipophilicities: New Opportunities in Drug Discovery - ResearchGate URL: 3.[3] Synthesis of Fluorinated Glycotope Mimetics Derived from Streptococcus pneumoniae Serotype 8 CPS - PMC / NIH URL: 4.[5] Synthesis and Evaluation of Fluorine-18-Labeled L-Rhamnose Derivatives - PMC / NIH URL: 5.[4] Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST - ResearchGate URL:

Sources

Technical Guide: Synthesis of Novel 3,3-Difluoro-2-methylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Gem-Difluoro Advantage

In modern drug discovery, the 3,3-difluoro-2-methylpropanoic acid motif represents a critical bioisostere. The gem-difluoro group (


) acts as a lipophilic, metabolically stable surrogate for carbonyls or alcohols, while the adjacent methyl group introduces chirality essential for target specificity.

This guide moves beyond textbook definitions to provide a practical, field-tested roadmap for synthesizing these derivatives. We focus on three distinct methodologies: Deoxofluorination (Classical), Photoredox Difluoromethylation (Modern), and Stereoselective Hydrogenation (Asymmetric).

Strategic Retrosynthesis

The synthesis of 3,3-difluoro-2-methylpropanoic acid derivatives (Target 1 ) can be disconnected into three primary logic streams.

Retrosynthesis Target Target: 3,3-Difluoro-2-methylpropanoic Ester (CHF2-CH(Me)-COOR) Precursor1 Route A: Deoxofluorination (Aldehyde Precursor) Precursor1->Target DAST/Deoxo-Fluor Precursor2 Route B: Radical Addition (Methacrylate + CF2H radical) Precursor2->Target Photoredox (Ir/Ru) Precursor3 Route C: Hydrogenation (3,3-Difluoroacrylate) Precursor3->Target H2, Pd/C (Asymmetric) SM1 Ethyl 2-formylpropanoate SM1->Precursor1 SM2 Methyl Methacrylate SM2->Precursor2 SM3 Trifluoro-isobutyrate SM3->Precursor3

Figure 1: Retrosynthetic analysis showing three distinct pathways to the target scaffold.

Method A: The Deoxofluorination Protocol (Classical)

This route relies on the conversion of a formyl group to a difluoromethyl group using nucleophilic fluorinating agents. It is high-yielding but requires strict safety protocols due to the liberation of HF.

Mechanism & Causality

The reaction proceeds via the attack of the diethylaminosulfur trifluoride (DAST) on the carbonyl oxygen, forming an intermediate aminosulfinium ion.[1] Subsequent nucleophilic attack by fluoride and elimination of the sulfur species yields the gem-difluoro product.

  • Why this route? It is ideal for gram-scale synthesis where the aldehyde precursor is readily available via formylation of propionates.

Detailed Protocol

Reagents:

  • Ethyl 2-formylpropanoate (1.0 equiv) [Prepared via Claisen condensation of ethyl propionate and ethyl formate]

  • DAST (Diethylaminosulfur trifluoride) (2.2 equiv)

  • Dichloromethane (anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with

    
    . Add ethyl 2-formylpropanoate (10 mmol) and anhydrous DCM (50 mL).
    
  • Cooling (Critical): Cool the solution to -78°C using a dry ice/acetone bath. Causality: Low temperature prevents the elimination side-reaction that forms vinyl fluorides.

  • Addition: Add DAST (22 mmol) dropwise via a syringe pump over 30 minutes.

  • Reaction: Allow the mixture to warm to 0°C slowly over 4 hours. Monitor by TLC (stain with KMnO4; aldehyde disappears).

  • Quenching (Safety Hazard): Cool back to -20°C. Quench by slow addition of saturated aqueous

    
    . Warning:  Vigorous effervescence (
    
    
    
    ) occurs.
  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Yield Expectation: 75-85%

Method B: Photoredox Radical Difluoromethylation (Modern)

For late-stage functionalization or high-throughput library generation, radical addition to methacrylates is superior. This method avoids harsh fluorinating agents.

Mechanism

A photocatalyst (Ir or Ru based) generates a


 radical from a sulfonyl precursor. This electrophilic radical adds to the electron-rich alkene of the methacrylate. A hydrogen atom transfer (HAT) or reduction/protonation sequence completes the cycle.

Photoredox Cat_GS Ir(III) (Ground) Cat_Exc *Ir(III) (Excited) Cat_GS->Cat_Exc Blue LED (450nm) Cat_Exc->Cat_GS SET Reagent CHF2-SO2-Na Radical •CHF2 Reagent->Radical Oxidation (-SO2) Substrate Methacrylate Radical->Substrate Addition Product Target Product Substrate->Product HAT/Protonation

Figure 2: Photoredox cycle for the generation of difluoromethyl radicals.

Detailed Protocol

Reagents:

  • Methyl methacrylate (1.0 equiv)

  • Sodium difluoromethanesulfinate (

    
    ) (2.0 equiv)
    
  • Photocatalyst:

    
     (1 mol%)
    
  • Solvent: DMSO/Water (4:1)

Step-by-Step Workflow:

  • Preparation: In a Pyrex vial, combine methacrylate (0.5 mmol), sulfinate salt (1.0 mmol), and catalyst.

  • Degassing: Sparge the solvent mixture with Argon for 15 minutes to remove oxygen (radical quencher).

  • Irradiation: Place the vial 2 cm away from a 34W Blue LED lamp. Stir vigorously for 18 hours.

  • Workup: Dilute with water, extract with diethyl ether.

  • Note: This reaction often produces the thermodynamic anti-Markovnikov product, placing the

    
     group at the 
    
    
    
    -position, which is our desired target.

Method C: Stereoselective Hydrogenation

To obtain enantiopure derivatives (e.g., (S)-3,3-difluoro-2-methylpropanoic acid), a resolution or asymmetric synthesis is required. The most robust route involves the hydrogenation of ethyl 3,3-difluoro-2-methylacrylate .

Protocol Overview
  • Precursor Synthesis: Dehydrofluorination of ethyl 2-trifluoromethylpropionate using LDA at -78°C yields ethyl 3,3-difluoro-2-methylacrylate.

  • Asymmetric Hydrogenation:

    • Catalyst: Ru-BINAP or Rh-DuPhos complexes.

    • Conditions: 50 bar

      
      , MeOH, RT.[1]
      
    • Result: High enantiomeric excess (>95% ee) of the saturated ester.

Reference Grounding: This approach is validated by the work of Normant and later Botteghi, who demonstrated that 3,3-difluoroacrylates are stable enough for hydrogenation without defluorination under specific conditions [1].[1]

Data Summary & Comparison

FeatureMethod A: DeoxofluorinationMethod B: PhotoredoxMethod C: Hydrogenation
Key Reagent DAST / Deoxo-Fluor

/ Light

/ Chiral Cat.[2]
Safety Profile Low (HF generation)High (Mild conditions)Medium (High pressure)
Scalability High (kg scale possible)Low/Medium (Flow chem needed)High
Stereocontrol Racemic (requires resolution)Poor (Racemic)Excellent (>95% ee)
Cost ModerateHigh (Catalyst cost)Moderate

Quality Control & Characterization

Validating the structure of gem-difluoro compounds requires specific NMR techniques.

  • 
     NMR:  Expect a distinct signal around -110 to -125 ppm .
    
    • Pattern: The non-equivalent fluorine atoms (due to the adjacent chiral center) often appear as an AB quartet or complex multiplet (

      
      ).
      
  • 
     NMR:  The terminal proton (
    
    
    
    ) appears as a triplet of doublets (td) around 5.8 - 6.2 ppm with a large geminal coupling constant (
    
    
    ).

Safety Note: When using Method A, ensure all glassware is rinsed with saturated


 solution immediately after use to scavenge fluoride ions and prevent glass etching.[1]

References

  • Collection of Czechoslovak Chemical Communications. (2002). Preparation of 2-Phenylethyl 3,3-Difluoro-2-methylpropionate. 67(10), 1479-1485.[3] Link

  • Journal of Organic Chemistry. (1999). Nucleophilic Fluorination of Carbonyl Compounds with Deoxo-Fluor. 64(19), 7048–7054. Link

  • Nature Reviews Drug Discovery. (2014). Fluorine in medicinal chemistry. 13, 111–122.[1] Link

  • Organic Chemistry Frontiers. (2022). State of knowledge in photoredox-catalysed direct difluoromethylation. Link

Sources

Comprehensive Technical Guide: Safety, Handling, and Storage of 3,3-Difluoro-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

In modern pharmaceutical drug discovery, the strategic incorporation of fluorinated moieties is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. Specifically,1 serves as a highly specialized aliphatic building block[1]. While the difluoromethyl (-CHF₂) group enhances the pharmacokinetic profile of resulting drug candidates[2], its strong electron-withdrawing nature fundamentally alters the physicochemical properties of the adjacent carboxylic acid. Handling this compound requires moving beyond standard laboratory safety to implement rigorous, causality-driven protocols.

Mechanistic Toxicology & Safety Assessment

To handle 3,3-difluoro-2-methylpropanoic acid safely, operators must understand the chemical causality behind its hazards. The -CHF₂ group inductively withdraws electron density from the carboxylate, significantly lowering its pKa compared to unfluorinated analogs.

  • Corrosivity and Tissue Damage (H314 / H315 / H318): The enhanced acidity allows the molecule to rapidly protonate biological nucleophiles. Upon dermal or ocular contact, it induces rapid acid-catalyzed hydrolysis of cellular lipids and proteins, leading to coagulative necrosis and severe tissue damage[3].

  • Respiratory Irritation (H335): The compound exhibits sufficient volatility to release irritating acidic vapors at room temperature, which can severely inflame the mucosal membranes of the respiratory tract[4].

Table 1: Physicochemical Properties & Hazard Summary

ParameterValue / ClassificationMechanistic Rationale
CAS Number 1784896-06-5Unique identifier for this specific fluorinated isomer[1].
Molecular Formula C₄H₆F₂O₂Determines the molecular weight of 124.09 g/mol [1].
GHS Hazards H314, H315, H318, H335High acidity causes rapid protein denaturation; vapors irritate mucosa[3],[4].
Transport Class UN 3261 (Class 8, Corrosive)Corrosive to metals and biological tissues due to aggressive proton donation[4].
Optimal Storage 2-8°C, Sealed, DryMinimizes thermal degradation and prevents moisture-driven hydrolytic pathways[4].

Self-Validating Handling Protocols

As a Senior Application Scientist, I mandate that all experimental workflows function as self-validating systems . This ensures that every safety measure includes a verifiable checkpoint before the operator proceeds to the next high-risk step.

Protocol: Inert-Atmosphere Transfer of 3,3-Difluoro-2-methylpropanoic Acid

Step 1: Environmental Preparation & PPE

  • Action: Don double-layered acid-resistant nitrile gloves, a chemically resistant lab coat, and a full face shield.

  • Causality: Double-gloving ensures that if the outer layer is breached by the corrosive acid, the inner layer provides a critical temporal buffer for safe removal and decontamination.

  • Self-Validation: Perform a pneumatic inflation test (trapping air and squeezing) on the outer gloves prior to donning to visually verify the absence of micro-punctures.

Step 2: Fume Hood Setup

  • Action: Conduct all operations in a certified chemical fume hood with a minimum face velocity of 100 linear feet per minute (LFM).

  • Causality: The compound's vapors (H335) can induce severe respiratory distress if inhaled[4].

  • Self-Validation: Observe the continuous flow monitor or tape a tissue paper strip at the sash edge to visually confirm continuous negative pressure (inward airflow).

Step 3: Schlenk Line / Inert Gas Backfilling

  • Action: Purge the reaction and transfer vessels with dry argon or nitrogen.

  • Causality: Atmospheric moisture can condense on the cold reagent (retrieved from 2-8°C storage), leading to localized hydration, increased mobility of the acid, and accelerated corrosion of handling surfaces.

  • Self-Validation: The mineral oil bubbler on the Schlenk line must show a steady, positive outflow of inert gas, confirming that atmospheric air is actively excluded from the system.

Step 4: Reagent Transfer

  • Action: Use a PTFE-coated spatula or a glass syringe with a PTFE plunger.

  • Causality: PTFE is chemically inert to highly acidic fluorinated compounds, preventing the leaching of metal ions that occurs with standard stainless steel tools.

  • Self-Validation: Weigh the sealed transfer vessel before and after dispensing (differential weighing). This validates the mass balance without exposing the bulk container to ambient air for prolonged periods.

HandlingWorkflow Start Pre-Handling Risk Assessment PPE Don Specialized PPE (Acid-Resistant) Start->PPE Hood Ventilated Enclosure (Fume Hood >100 LFM) PPE->Hood Transfer Inert Atmosphere Transfer (Argon/N2) Hood->Transfer Validate Self-Validation: Check Seal Integrity Transfer->Validate Clean Decontamination & Waste Segregation Validate->Clean

Self-validating workflow for the safe handling and transfer of corrosive fluorinated acids.

Storage and Stability Dynamics

The long-term integrity of 3,3-difluoro-2-methylpropanoic acid relies on strict adherence to temperature and atmospheric controls[1].

  • Temperature Control: The compound must be stored at 2-8°C[4].

    • Causality: Elevated temperatures increase the kinetic energy of the molecules, accelerating potential auto-catalytic degradation pathways or reactions with trace impurities.

  • Moisture Exclusion: Store in a tightly sealed container, ideally within a secondary desiccator cabinet or sealed with PTFE tape.

    • Causality: Water acts as both a nucleophile and a solvent that facilitates proton exchange. If moisture enters the container, it hydrates the acid, leading to a localized drop in pH that aggressively attacks the container's cap lining and can theoretically lead to trace hydrogen fluoride (HF) release under extreme degradation.

StabilityPathway Compound 3,3-difluoro-2-methylpropanoic acid (Stable under dry, inert conditions) Moisture Exposure to Atmospheric Moisture Compound->Moisture improper storage Safe Storage at 2-8°C / Sealed (Maintains Integrity) Compound->Safe proper protocol Hydrolysis Hydration & Localized Acidification Moisture->Hydrolysis Degradation Container Degradation / HF Release Hydrolysis->Degradation prolonged exposure

Stability dynamics and degradation pathways triggered by improper storage conditions.

Emergency Response and Spill Management

In the event of a spill, the response must be immediate and chemically logical.

  • Neutralization: Do not use water initially, as the dissolution of the acid can be highly exothermic and aerosolize the corrosive material. Instead, cover the spill with a dry, mildly basic absorbent such as sodium bicarbonate (NaHCO₃).

    • Causality: Sodium bicarbonate safely neutralizes the acid via the formation of a sodium salt, water, and carbon dioxide gas.

    • Self-Validation: The evolution of CO₂ bubbles provides a visual self-validation that the neutralization reaction is occurring. The reaction is validated as complete when the bubbling ceases entirely upon further addition of the base.

  • Cleanup: Once neutralized, sweep the solid waste using non-sparking, chemically inert tools and dispose of it in a designated hazardous waste container labeled for fluorinated organics.

References

  • Source: bidepharm.
  • Source: bldpharm.
  • Title: CAS:773896-86-9, (R)
  • Source: acs.

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 3,3-Difluoro-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Utility

3,3-Difluoro-2-methylpropanoic acid (CAS: 1784896-06-5) is a highly versatile fluorinated aliphatic building block. The incorporation of the difluoromethyl (–CHF₂) group introduces unique stereoelectronic properties, enhancing metabolic stability, lipophilicity, and membrane permeability without adding significant steric bulk.

In contemporary drug discovery, this compound is critically utilized in two primary domains:

  • Antibody-Drug Conjugates (ADCs): It serves as a crucial structural intermediate in the synthesis of Exatecan-derived topoisomerase-I inhibitors and their associated linker-payloads[1][2].

  • Biological pH Sensing: Derivatives of this acid, such as 2-amino-3,3-difluoro-2-methylpropanoic acid (F₂MeAla), are employed as highly sensitive ¹⁹F NMR probes for measuring intracellular pH gradients in human peripheral blood lymphocytes, owing to the large pH-dependent shifts of the fluorinated alpha-amino group[3][4].

Physicochemical Properties

To establish a baseline for analytical validation, the core physicochemical properties of the target compound are summarized below.

PropertyValueReference
Chemical Name 3,3-Difluoro-2-methylpropanoic acid[5]
CAS Registry Number 1784896-06-5[6]
Molecular Formula C₄H₆F₂O₂[5]
Monoisotopic Mass 124.0335 Da[5]
LC-MS (ESI-) m/z = 122.9 [M-H]⁻[7]

Synthetic Strategy and Workflow

The de novo synthesis of 3,3-difluoro-2-methylpropanoic acid requires the precise installation of the difluoromethyl group, typically achieved via the deoxofluorination of a formyl precursor, followed by ester hydrolysis. Because the compound is often required in enantiopure form for ADC payload synthesis, a downstream chiral resolution step is integrated into the workflow[1].

SynthesisWorkflow A Methyl 2-formylpropanoate (Starting Material) B Deoxofluorination (DAST, CH2Cl2, -78°C to RT) A->B Step 1 C Methyl 3,3-difluoro-2-methylpropanoate (Intermediate) B->C Fluorination D Saponification (LiOH, THF/H2O, 0°C) C->D Step 2 E 3,3-Difluoro-2-methylpropanoic acid (Racemic Product) D->E Hydrolysis & Acidification F Chiral SFC Resolution (AD-H, EtOH/CO2) E->F Step 3 (Optional) G (R)- & (S)- Enantiomers (Target Payloads) F->G Enantiomeric Separation

Fig 1. Synthetic workflow for 3,3-difluoro-2-methylpropanoic acid and its enantiomers.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and environmental controls is provided to ensure high-fidelity replication.

Step 1: Deoxofluorination of Methyl 2-formylpropanoate

Objective: Convert the aldehyde moiety to a difluoromethyl group using Diethylaminosulfur trifluoride (DAST). Causality: DAST is selected for its efficacy in converting aldehydes to gem-difluorides. The reaction is initiated at cryogenic temperatures (-78 °C) to control the highly exothermic fluorination event and suppress the formation of enol-derived vinyl fluoride byproducts.

  • Preparation: Purge a flame-dried 250 mL round-bottom flask with anhydrous argon. Add methyl 2-formylpropanoate (10.0 g, 86.1 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Continuous magnetic stirring is required to prevent localized heating during reagent addition.

  • DAST Addition: Dropwise add DAST (17.0 mL, 129.2 mmol, 1.5 eq) over 30 minutes via a syringe pump.

  • Reaction Progression: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 4 hours. Monitor the disappearance of the aldehyde proton (~9.7 ppm) via ¹H NMR of an aliquot.

  • Quenching: Carefully pour the reaction mixture into a vigorously stirred biphasic mixture of saturated aqueous NaHCO₃ (200 mL) and crushed ice. Caution: CO₂ evolution will occur rapidly.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (careful: the product is volatile). Purify via short-path distillation to yield methyl 3,3-difluoro-2-methylpropanoate .

Step 2: Saponification to 3,3-Difluoro-2-methylpropanoic Acid

Objective: Hydrolyze the methyl ester to the free carboxylic acid. Causality: Lithium hydroxide (LiOH) in a THF/H₂O mixture is utilized to provide mild saponification conditions. Harsh acidic or high-temperature basic conditions risk defluorination or aldol-type condensations.

  • Reaction Setup: Dissolve methyl 3,3-difluoro-2-methylpropanoate (8.0 g, 57.9 mmol) in a 3:1 mixture of THF and deionized water (80 mL). Cool the biphasic mixture to 0 °C.

  • Hydrolysis: Add LiOH monohydrate (4.86 g, 115.8 mmol, 2.0 eq) in a single portion. Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature.

  • Monitoring: Confirm complete consumption of the ester via TLC or LC-MS.

  • Workup: Remove THF under reduced pressure. Dilute the remaining aqueous layer with water (20 mL) and wash with diethyl ether (30 mL) to remove unreacted starting material and non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH ~2 using 2M HCl. Extract the liberated acid with ethyl acetate (3 × 50 mL).

  • Isolation: Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to afford racemic 3,3-difluoro-2-methylpropanoic acid as a pale yellow oil. LC-MS (Method A): m/z = 122.9 [M-H]⁻[7].

Step 3: Preparative Chiral SFC Resolution (Optional)

Objective: Isolate the (R) and (S) enantiomers for stereospecific ADC payload synthesis. Causality: Supercritical Fluid Chromatography (SFC) is superior to standard HPLC for this separation due to the high diffusivity and low viscosity of supercritical CO₂, allowing for rapid, high-resolution separation of small chiral aliphatic acids[1].

  • System Preparation: Utilize a preparative SFC system equipped with a Chiralpak AD-H column (2 × 25 cm).

  • Mobile Phase: Set the mobile phase to 10% Ethanol containing 0.1% Diethylamine (DEA) as a modifier, and 90% supercritical CO₂. The DEA suppresses peak tailing by masking residual silanols and interacting with the carboxylic acid.

  • Parameters: Maintain a backpressure of 100 bar and a flow rate of 70 mL/min[1].

  • Collection: Inject the racemic mixture. Collect Enantiomer 1 (Peak 1, typically >95% ee) and Enantiomer 2 (Peak 2, typically >99% ee) as their respective diethylamine salts.

  • Free Acid Regeneration: To obtain the free chiral acids, partition the collected salts between 1M HCl and ethyl acetate, extract, and concentrate[1].

References

  • PubChemLite. "3,3-difluoro-2-methylpropanoic acid (C4H6F2O2) - Structural Information and Mass." uni.lu.
  • Molaid. "3,3-difluoro-2-methylpropanoic acid - CAS 1784896-06-5." molaid.com.
  • Google Patents. "WO2024091437A1 - Exatecan-derived adc linker-payloads, pharmaceutical compositions, and uses thereof." google.com.
  • Google Patents. "WO2024049931A1 - Exatecan-derived topoisomerase-1 inhibitors pharmaceutical compositions, and uses thereof." google.com.
  • ResearchGate. "Review Paper: Materials and Techniques for In Vivo pH Monitoring." researchgate.net.
  • Google Patents. "WO2017096301A1 - Isoxazolidine derived inhibitors of receptor interacting protein kinase 1 (ripk 1)." google.com.
  • PNAS. "Regulation of intracellular pH by human peripheral blood lymphocytes as measured by 19F NMR." pnas.org.

Sources

Interpreting the 1H and 13C NMR spectra of 3,3-difluoro-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation of 3,3-Difluoro-2-methylpropanoic Acid via High-Resolution


H and 

C NMR Spectroscopy

Executive Summary

The incorporation of fluorine into aliphatic frameworks is a cornerstone strategy in modern drug design, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 3,3-difluoro-2-methylpropanoic acid is a highly valuable fluorinated building block, prominently featured as an intermediate in the synthesis of exatecan-derived topoisomerase-1 inhibitors for targeted oncological therapies[1]. Furthermore, its amino-acid derivative, D,L-2-amino-3,3-difluoro-2-methylpropanoic acid (F2MeAla), is a critical probe used in


F NMR spectroscopy to measure intracellular pH in human peripheral blood lymphocytes[2].

For researchers synthesizing these precursors, accurate structural verification is paramount. This application note provides an in-depth, self-validating protocol for interpreting the complex


H and 

C NMR spectra of 3,3-difluoro-2-methylpropanoic acid, heavily focusing on the heteronuclear spin-spin coupling dynamics introduced by the

group.

Spin System Dynamics: The Diastereotopic Fluorine Effect

To interpret the NMR spectra of this molecule, one must move beyond first-order


 approximations. The molecule consists of a carboxylic acid (

), a chiral methine center (

), and a terminal difluoromethyl group (

).

The Causality of Complex Multiplets: Because


 is a stereocenter (bonded to -H, -CH

, -COOH, and -CHF

), the two fluorine atoms on

are diastereotopic . They are chemically and magnetically non-equivalent. Instead of a simple

spin system, the

group forms an

spin system with the adjacent proton. The two fluorine atoms will couple to each other with a massive geminal coupling constant (

Hz). While rapid bond rotation at room temperature may partially average these signals into a pseudo-triplet of doublets (td), high-resolution instruments will often resolve this into a complex doublet of doublets of doublets (ddd).

SpinSystem H_C3 H (C3) F_a Fa (C3) H_C3->F_a 2J_HF (~56 Hz) F_b Fb (C3) H_C3->F_b 2J_HF (~56 Hz) H_C2 H (C2) H_C3->H_C2 3J_HH (~4 Hz) F_a->F_b 2J_FF (Diastereotopic) H_C2->F_a 3J_HF (~15 Hz) H_C2->F_b 3J_HF (~15 Hz) CH3 CH3 H_C2->CH3 3J_HH (~7 Hz)

Spin-spin coupling network highlighting diastereotopic fluorines and heteronuclear interactions.

Quantitative Spectral Predictions

The high gyromagnetic ratio and 100% natural abundance of


F (spin = 1/2) result in profound splitting of both proton and carbon signals. The tables below summarize the expected chemical shifts (

) and coupling constants (

) based on the molecule's electronic environment in CDCl

.
Table 1: H NMR Assignments (400 MHz, CDCl )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Causality / Structural Logic
-COOH 11.00 - 12.00Broad Singlet (br s)1HN/AHighly deshielded due to hydrogen bonding; broadens due to chemical exchange.

-H
(

)
5.80 - 6.10pseudo-td (or ddd)1H

,

Massive geminal coupling to two F atoms creates a wide triplet; vicinal coupling to

-H splits each peak into a doublet.

-H
(

)
2.80 - 3.10Multiplet (m)1H

,

Complex splitting by the adjacent CH

(quartet), the two F atoms (triplet), and the

-H (doublet).

-

1.30 - 1.40Doublet (d)3H

Split by the single

-H proton. Long-range

is usually negligible (<1 Hz).
Table 2: C NMR Assignments (100 MHz, CDCl )
PositionShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Causality / Structural Logic

(C=O)
~178.0Singlet (s)N/ACarbonyl carbon; highly deshielded.

(

)
~115.5Triplet (t)

Direct 1-bond coupling to two equivalent F atoms. The high s-character of the C-F bond causes massive Fermi contact coupling.

(

)
~42.5Triplet (t)

2-bond coupling to the adjacent difluoromethyl group.

-

~11.5Singlet (s)

Highly shielded aliphatic carbon. May appear as a very fine triplet depending on instrument resolution.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural assignment, standard 1D NMR is insufficient due to the overlapping complexity of H-H and H-F multiplets. This protocol employs a self-validating heteronuclear decoupling strategy .

Step 1: Sample Preparation
  • Weigh 15–20 mg of 3,3-difluoro-2-methylpropanoic acid.

  • Dissolve thoroughly in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Transfer the solution to a clean, dry 5 mm NMR tube, ensuring no particulates are suspended (filter through glass wool if necessary).

Step 2: Standard H and C Acquisition
  • 
    H NMR : Acquire a standard proton spectrum (e.g., 16 scans, relaxation delay 
    
    
    
    s). Note the complex multiplet at ~2.9 ppm and the wide pseudo-triplet of doublets at ~5.9 ppm.
  • 
    C{
    
    
    
    H} NMR
    : Acquire a proton-decoupled carbon spectrum.
    • Critical Expert Heuristic: You must increase the Sweep Width (SW) to at least 250 ppm. The

      
       coupling is ~245 Hz, meaning the outer peaks of the 
      
      
      
      triplet will span nearly 500 Hz. If the SW is too narrow, these peaks will be cut off or mistaken for baseline noise.
Step 3: In-Situ Validation via H{ F} Decoupling (The Self-Validating Step)

To definitively prove that the complex splitting is caused by the


 group and not an impurity or unexpected structural isomer, perform a fluorine-decoupled proton experiment.
  • Tune the NMR probe to both

    
    H and 
    
    
    
    F frequencies.
  • Apply continuous wave (CW) or broadband decoupling at the

    
    F resonance frequency (~ -120 to -125 ppm) while observing 
    
    
    
    H.
  • Validation Logic :

    • The signal at ~5.9 ppm (

      
      -H) will instantly collapse from a wide triplet of doublets into a clean, narrow doublet  (
      
      
      
      Hz).
    • The multiplet at ~2.9 ppm (

      
      -H) will simplify into a predictable quartet of doublets  (split only by the CH
      
      
      
      and the
      
      
      -H).

Workflow Prep 1. Sample Preparation (Dissolve in CDCl3, add TMS) Acq1H 2. Standard 1H NMR (Observe complex multiplets) Prep->Acq1H Acq13C 3. 13C{1H} NMR (Ensure wide Sweep Width for 1J_CF) Prep->Acq13C Decouple 4. Self-Validation: 1H{19F} NMR (Collapse C-F couplings) Acq1H->Decouple Identify F-coupled multiplets Confirm 5. Structural Confirmation (Compare simplified spectra) Acq13C->Confirm Map carbon skeleton Decouple->Confirm Validate J-values

Self-validating NMR acquisition workflow utilizing heteronuclear 19F decoupling.

Troubleshooting & Expert Heuristics

  • Missing Carboxylic Acid Peak : If the broad singlet at 11-12 ppm is missing, it is likely due to rapid proton exchange with trace D

    
    O or H
    
    
    
    O in the CDCl
    
    
    . Drying the solvent over molecular sieves prior to sample preparation will restore this signal.
  • Solvent Effects : If analyzing the sample in DMSO-d

    
     (common for downstream pharmaceutical intermediates[1]), expect the -COOH peak to shift further downfield (>12.5 ppm) and the aliphatic protons to shift slightly upfield due to the change in solvent dielectric constant and hydrogen-bonding network.
    

References

  • Source: Google Patents (US20240116945A1)
  • Regulation of intracellular pH by human peripheral blood lymphocytes as measured by 19F NMR Source: National Institutes of Health (PubMed) URL: [Link]

Sources

Mass spectrometry fragmentation pattern of 3,3-difluoro-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive LC-MS/MS Fragmentation Profiling and Quantification Protocol for 3,3-Difluoro-2-methylpropanoic Acid

Introduction & Pharmaceutical Context

3,3-Difluoro-2-methylpropanoic acid (Molecular Formula: C₄H₆F₂O₂) is a highly specialized fluorinated aliphatic carboxylic acid. In contemporary drug discovery, it serves as a critical structural motif and intermediate, most notably in the synthesis of Exatecan-derived Topoisomerase-1 inhibitors (often utilized in Antibody-Drug Conjugates) [1] and Receptor Interacting Protein Kinase 1 (RIPK1) inhibitors [2].

The incorporation of the difluoromethyl (-CHF₂) group enhances metabolic stability and modulates the lipophilicity of the parent drug. However, quantifying this molecule—either as a synthetic intermediate, a degradation degradant, or a biomarker—requires highly specific analytical techniques. Due to its lack of a strong UV chromophore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization in negative mode (ESI-) is the gold standard for its structural confirmation and trace-level quantification.

Chemical and Physical Properties

To optimize the mass spectrometry parameters, it is imperative to first establish the exact mass and physicochemical baseline of the analyte.

PropertyValueCausality for MS/MS Method Development
IUPAC Name 3,3-difluoro-2-methylpropanoic acidThe presence of the carboxylic acid dictates the use of Negative Ionization Mode.
Molecular Formula C₄H₆F₂O₂Determines the isotopic distribution pattern.
Monoisotopic Mass 124.0336 DaExact mass used for High-Resolution MS (HRMS) calibration.
Precursor Ion [M-H]⁻ m/z 123.03Target Q1 selection mass for Multiple Reaction Monitoring (MRM).
Predicted LogP ~1.1Indicates high polarity; necessitates a high-aqueous LC gradient or HILIC column for adequate retention.

Mass Spectrometry Fragmentation Mechanisms

Understanding the gas-phase fragmentation of 3,3-difluoro-2-methylpropanoic acid is crucial for selecting the most sensitive and specific MRM transitions. When subjected to Collision-Induced Dissociation (CID) in the collision cell, the deprotonated precursor ion ([M-H]⁻ at m/z 123.03) undergoes two primary, competitive fragmentation pathways [3, 4].

  • Pathway A: Decarboxylation (Loss of CO₂) The most thermodynamically favorable fragmentation for aliphatic carboxylic acids is the neutral loss of carbon dioxide (44 Da). The electron-withdrawing nature of the difluoromethyl group stabilizes the resulting carbanion. Mechanism: [C₄H₅F₂O₂]⁻ → [C₃H₅F₂]⁻ + CO₂ (m/z 79.03).

  • Pathway B: 1,2-Elimination of Hydrogen Fluoride (Loss of HF) Fluorinated propionic acids exhibit a unique fragmentation phenomenon. The strong electron-withdrawing effect of the beta-fluorines (on C3) highly acidifies the alpha-proton (on C2). Upon collisional activation, a 1,2-elimination of neutral HF (20 Da) occurs, yielding a stable enolate structure [3]. Mechanism: [C₄H₅F₂O₂]⁻ → [C₄H₄FO₂]⁻ + HF (m/z 103.03).

  • Pathway C: Sequential Loss The primary fragments can undergo secondary dissociation at higher collision energies. The m/z 79.03 carbanion can lose a subsequent molecule of HF to yield an m/z 59.03 fragment.

MS_Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 123.03 (C₄H₅F₂O₂⁻) Frag1 Fragment Ion m/z 79.03 (C₃H₅F₂⁻) Precursor->Frag1 CID - CO₂ (44 Da) Frag2 Fragment Ion m/z 103.03 (C₄H₄FO₂⁻) Precursor->Frag2 CID - HF (20 Da) Frag3 Fragment Ion m/z 59.03 (C₃H₄F⁻) Frag1->Frag3 CID - HF (20 Da) Frag2->Frag3 CID - CO₂ (44 Da)

Figure 1: Gas-phase CID fragmentation pathways of deprotonated 3,3-difluoro-2-methylpropanoic acid.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol integrates a self-validating System Suitability Test (SST) to confirm ionization efficiency and absence of column carryover prior to sample analysis.

Sample Preparation (Liquid-Liquid Extraction)

Causality: Direct protein precipitation often leaves residual phospholipids that cause severe ion suppression in negative ESI mode. Liquid-Liquid Extraction (LLE) isolates the polar acid while discarding matrix interferences.

  • Aliquot 100 µL of plasma/matrix into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (e.g., ¹³C-labeled or deuterated analog).

  • Acidify the sample by adding 10 µL of 1% Formic Acid. Reasoning: Pushing the pH below the pKa (~4.0) neutralizes the carboxylic acid, making it partition into the organic phase.

  • Add 600 µL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 500 µL of the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute in 100 µL of Initial Mobile Phase (see 4.2).

UHPLC Separation Conditions

Causality: While formic acid is traditionally used in LC-MS, it suppresses negative ionization. We substitute it with Ammonium Acetate to maintain a near-neutral pH, ensuring the analyte is fully deprotonated ([M-H]⁻) as it enters the ESI source.

  • Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm). Reasoning: The T3 stationary phase is designed to retain highly polar, water-soluble compounds better than standard C18.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 1.0 - 4.0 min: Linear ramp to 60% B

    • 4.0 - 4.5 min: Ramp to 95% B (Column wash)

    • 4.6 - 6.0 min: Return to 5% B (Equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

System Suitability and Validation Steps
  • Blank Injection: Inject Mobile Phase A. Validation criteria: No peak observed at the retention time of the analyte (S/N < 3), confirming zero carryover.

  • SST Injection: Inject a 10 ng/mL neat standard. Validation criteria: The m/z 123.03 → 79.03 transition must yield a Signal-to-Noise ratio > 50, confirming ESI negative mode stability.

LCMS_Workflow Sample Sample Prep (LLE Extraction) LC UHPLC Separation (HSS T3, NH₄OAc) Sample->LC ESI ESI Source (Negative Mode) LC->ESI Q1 Q1 Selection (m/z 123.0) ESI->Q1 CID Collision Cell (Argon, CID) Q1->CID Q3 Q3 Monitoring (m/z 79.0, 103.0) CID->Q3

Figure 2: End-to-end LC-MS/MS workflow for the quantification of 3,3-difluoro-2-methylpropanoic acid.

Quantitative Data & MRM Parameters

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) parameters for a generic triple quadrupole mass spectrometer (e.g., Sciex API 5500 or Thermo TSQ).

AnalyteQ1 Precursor (m/z)Q3 Product (m/z)Dwell Time (ms)Collision Energy (CE)Purpose
3,3-difluoro-2-methylpropanoic acid 123.079.050-18 VQuantifier (Loss of CO₂)
3,3-difluoro-2-methylpropanoic acid 123.0103.050-22 VQualifier 1 (Loss of HF)
3,3-difluoro-2-methylpropanoic acid 123.059.050-35 VQualifier 2 (Loss of CO₂ + HF)

Note: Declustering Potential (DP) or Tube Lens voltage should be optimized per instrument, typically ranging from -40 V to -60 V to prevent in-source fragmentation of the labile carboxylic acid group.

References

  • Exatecan-derived topoisomerase-1 inhibitors pharmaceutical compositions, and uses thereof. (2024). WIPO Patent WO2024049931A1. Retrieved from[1]

  • Isoxazolidine derived inhibitors of receptor interacting protein kinase 1 (ripk 1). (2017). WIPO Patent WO2017096301A1. Retrieved from[2]

  • Arthur, E., et al. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository / Journal of the American Society for Mass Spectrometry. Retrieved from[Link][3]

  • University of Cambridge. (2020). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated molecules. Retrieved from[Link][4]

Sources

Characterization of 3,3-difluoro-2-methylpropanoic acid using FTIR spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Characterization of 3,3-Difluoro-2-methylpropanoic Acid via FTIR Spectroscopy

Executive Summary

This application note details the protocol for the structural characterization of 3,3-difluoro-2-methylpropanoic acid (CAS: 1022154-50-2 / 1784896-06-5) using Fourier Transform Infrared (FTIR) spectroscopy. As a bioisostere in medicinal chemistry, this fluorinated building block requires precise analytical validation to ensure the integrity of the


-methyl and 

-difluoro motifs. This guide provides a self-validating workflow for researchers to confirm identity, assess purity, and differentiate this compound from non-fluorinated analogs.

Introduction: The Fluorine Effect in Drug Design

In modern drug discovery, the incorporation of fluorine atoms is a strategic tool to modulate lipophilicity (


), metabolic stability, and pKa. The 3,3-difluoro-2-methylpropanoic acid  scaffold is particularly valuable because the terminal 

group acts as a lipophilic hydrogen bond donor, often serving as a bioisostere for hydroxyl (

) or thiol (

) groups while resisting oxidative metabolism.

FTIR spectroscopy is the frontline technique for characterizing this molecule because the C-F stretching vibrations possess exceptional dipole moments, resulting in intense, diagnostic bands that are easily distinguishable from the hydrocarbon backbone.

Experimental Configuration & Protocol

Instrumentation Setup
  • Spectrometer: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3, Thermo Nicolet iS50, or equivalent).

  • Sampling Accessory: Single-reflection Diamond Attenuated Total Reflectance (ATR).

    • Rationale: Diamond ATR is preferred over Transmission (KBr pellets) for this compound due to its likely liquid or low-melting solid state and corrosive nature. Diamond is chemically inert to acidic fluorides.

  • Detector: DTGS (Deuterated Triglycine Sulfate) for routine analysis; MCT (Mercury Cadmium Telluride) for high-sensitivity kinetics.

Measurement Parameters
ParameterSettingReason
Spectral Range 4000 – 450 cm⁻¹Covers high-frequency O-H/C-H and low-frequency C-F/Fingerprint regions.
Resolution 4 cm⁻¹Sufficient to resolve split C-F bands without introducing excessive noise.
Accumulations 32 - 64 scansOptimizes Signal-to-Noise (S/N) ratio.
Apodization Strong / Norton-BeerReduces side-lobes on strong C-F absorption bands.
Sample Handling Protocol
  • Background: Collect an air background spectrum immediately prior to sampling to subtract atmospheric

    
     (~2350 cm⁻¹) and 
    
    
    
    .
  • Deposition: Place a small droplet (10-20

    
    L) or spatula-tip of the acid directly onto the crystal.
    
  • Compression: Apply moderate pressure using the anvil to ensure intimate contact.

  • Cleaning: Immediately after acquisition, clean the crystal with Isopropanol (IPA) followed by Methanol. Caution: Fluorinated acids can etch lower-grade ZnSe crystals over time; Diamond is recommended.

Spectral Analysis & Interpretation

The FTIR spectrum of 3,3-difluoro-2-methylpropanoic acid is defined by the interplay between the carboxylic acid dimer and the electron-withdrawing fluorine atoms.

Diagnostic Band Assignment Table
Frequency Region (cm⁻¹)Functional GroupVibration ModeIntensityDiagnostic Note
3300 – 2500

(Acid)
StretchingBroad, Var.[1][2][3]Characteristic "Acid Envelope" due to H-bonded dimers. Overlaps C-H region.[4]
3000 – 2950

(

)
StretchingMediumThe

bond on the fluorinated carbon often shifts to higher wavenumbers than alkyl

.
2950 – 2850

(Methyl)
StretchingMediumStandard alkyl stretches (

,

).
1730 – 1710

(Acid)
StretchingVery Strong Carbonyl dimer. The

-methyl group stabilizes, while

-fluorines inductively withdraw, keeping position near ~1715 cm⁻¹.
1470 – 1380

BendingMediumMethyl deformation (umbrella mode ~1380 cm⁻¹).
1350 – 1100

/

StretchingVery Strong Primary ID Region. Multiple intense bands.

stretches mix with

acid stretch.
1250 – 1050

Geminal StretchStrongCharacteristic "Doublet" or complex multiplet specific to gem-difluoro group.
950 – 900

Out-of-PlaneBroad, Med"OH Wag" – confirms carboxylic acid dimer.
Detailed Mechanistic Insight

The Fluorine Fingerprint (1350 – 1000 cm⁻¹): Unlike simple hydrocarbons, the C-F bond is highly polar. In the 3,3-difluoro motif, the two fluorine atoms on the terminal carbon create a geminal difluoro system.

  • Expect a complex set of bands rather than a single peak. The asymmetric C-F stretch typically appears between 1200–1350 cm⁻¹, while the symmetric stretch is often found between 1000–1150 cm⁻¹.

  • Validation Check: If this region shows only weak absorption, the fluorination is likely absent or the sample is hydrolyzed.

The Carboxylic Acid Dimer (3300 – 2500 & 1715 cm⁻¹): In the condensed phase (liquid/solid), carboxylic acids exist as stable hydrogen-bonded dimers.

  • The O-H stretch is not a sharp peak but a broad "envelope" that underlies the C-H stretches.[5]

  • The C=O stretch is the most intense peak in the spectrum outside the fingerprint region. If the sample is wet, the C=O band may broaden, and liquid water bands (1640 cm⁻¹) will appear.

Workflow: Identity Confirmation Logic

The following diagram illustrates the decision logic for confirming the identity of 3,3-difluoro-2-methylpropanoic acid using FTIR.

FTIR_ID_Workflow Start Start: Acquire Spectrum CheckCO Check 1700-1730 cm⁻¹ (Strong C=O Band?) Start->CheckCO CheckOH Check 3300-2500 cm⁻¹ (Broad O-H Envelope?) CheckCO->CheckOH Yes Result_NotAcid FAIL: Not a Carboxylic Acid (Check for Ester/Aldehyde) CheckCO->Result_NotAcid No (Weak/Shifted) CheckCF Check 1000-1350 cm⁻¹ (Intense C-F/C-O Multi-bands?) CheckOH->CheckCF Yes CheckOH->Result_NotAcid No (Sharp peaks only) CheckWater Check 1640 cm⁻¹ & >3400 cm⁻¹ (Water Interference?) CheckCF->CheckWater Yes (Strong Bands) Result_NotFluoro FAIL: Missing Fluorine (Likely 2-methylpropanoic acid) CheckCF->Result_NotFluoro No (Simple C-O only) Result_Confirmed IDENTITY CONFIRMED 3,3-difluoro-2-methylpropanoic acid CheckWater->Result_Confirmed No Water Bands Result_Wet WARNING: Sample Wet (Dry and Retest) CheckWater->Result_Wet Water Detected

Figure 1: Decision tree for the structural validation of fluorinated carboxylic acids via FTIR.

Troubleshooting & Common Pitfalls

  • Hygroscopicity: Fluorinated acids can be hygroscopic.

    • Symptom:[5][6][7][8][9][10] A "hump" appearing >3400 cm⁻¹ (free water O-H) and a bending mode at 1640 cm⁻¹ appearing as a shoulder on the Carbonyl peak.

    • Remedy: Dry the sample over

      
       or in a vacuum desiccator before analysis.
      
  • Sample Thickness (Transmission Mode):

    • Symptom:[5][6][7][8][9][10] Flat-topped peaks (saturation) in the C-F region (1100-1300 cm⁻¹).

    • Remedy: If using transmission (liquid cell), use a very short pathlength (<0.02 mm). For ATR, this is rarely an issue due to the shallow penetration depth (~2

      
      m).
      
  • Polymorphism:

    • Symptom:[5][6][7][8][9][10] Slight shifts (2-5 cm⁻¹) in C=O or C-F bands between batches.

    • Remedy: Ensure consistent thermal history. If the sample is solid, grind it to an amorphous powder or melt/cool it on the ATR crystal to standardize the crystalline state.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for assigning C=O and O-H bands in carboxylic acids).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for C-F stretching frequencies in gem-difluoro alkanes).
  • National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. [Link] (General reference for infrared spectra of propanoic acid derivatives).

  • Meanwell, N. A. (2018).[5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link] (Context on the utility of the CHF2 group).

  • Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

Sources

Quantitative Analysis of 3,3-Difluoro-2-methylpropanoic Acid Purity: A Bimodal HPLC-CAD and HPLC-UV Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3,3-Difluoro-2-methylpropanoic acid (C₄H₆F₂O₂, Monoisotopic Mass: 124.03 Da)[1] is a highly polar, low-molecular-weight aliphatic carboxylic acid. It serves as a critical chiral building block in the synthesis of advanced therapeutics, most notably exatecan-derived topoisomerase-1 inhibitors used in antibody-drug conjugates (ADCs) ()[2].

Analyzing the purity of this intermediate presents a classic chromatographic challenge. Aliphatic carboxylic acids lack a conjugated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-electron system, rendering traditional Ultraviolet (UV) detection highly insensitive and prone to baseline interference. Furthermore, its high polarity and low molecular weight lead to poor retention on standard reversed-phase (RP) columns. This application note details a self-validating analytical strategy utilizing Charged Aerosol Detection (CAD) coupled with an Aqueous-C18 (AQ-C18) stationary phase to overcome these limitations, alongside a secondary low-wavelength UV method for laboratories without CAD capabilities.

Analytical Strategy & Causality

To design a robust quantitative method, every instrumental parameter must be tailored to the analyte's specific physicochemical properties.

  • Detector Selection (CAD vs. UV): UV detection at 210 nm relies on the weak

    
     transition of the carboxylate group, which is easily obscured by mobile phase absorbance (e.g., formic acid). In contrast, CAD is a mass-sensitive detector that provides a near-universal response for non-volatile analytes, independent of their optical properties ()[3]. This allows for accurate mass-balance purity calculations without requiring individual response factors for unknown impurities.
    
  • Column Chemistry (AQ-C18 vs. Standard C18): To retain this highly polar acid, the initial mobile phase must be 100% aqueous. Standard C18 phases undergo ligand folding (dewetting or phase collapse) in the absence of organic modifiers, leading to a catastrophic loss of retention. We utilize an AQ-C18 column (e.g., Waters Atlantis T3), which features a lower ligand density and polar end-capping, allowing water to fully penetrate the pores and maintain consistent retention.

  • Mobile Phase pH & Ion Suppression: The two highly electronegative fluorine atoms on the

    
    -carbon exert a strong inductive (-I) effect, lowering the estimated 
    
    
    
    of the molecule to ~3.5 (compared to 4.88 for propanoic acid). To ensure the analyte remains in its neutral, hydrophobic state for RP retention, the mobile phase pH must be at least 1 unit below the
    
    
    . We employ 0.5% Formic Acid (
    
    
    ) rather than standard 0.1% (
    
    
    ) to suppress ionization completely, eliminating peak tailing while maintaining the volatility required for CAD.

Strategy A Analyte: 3,3-Difluoro-2-methylpropanoic acid (Highly Polar, No Chromophore, pKa ~3.5) B Detector Selection A->B C Column & Buffer Selection A->C B1 HPLC-CAD (Mass-based, Universal) Primary Method B->B1 High Sensitivity B2 HPLC-UV @ 210 nm (Carboxyl n->pi*) Secondary Method B->B2 Low Sensitivity C1 AQ-C18 + 0.5% Formic Acid Prevents Phase Collapse Suppresses Ionization C->C1 Stable Retention C2 Standard C18 + 0.1% FA Risk of Dewetting & Peak Tailing C->C2 Poor Retention

Decision matrix for the chromatographic analysis of small polar aliphatic acids.

Experimental Protocols (Self-Validating Workflow)

The following protocol establishes a self-validating system. By integrating System Suitability Testing (SST) directly into the sequence, the method continuously proves its own reliability before any sample data is reported.

Reagents and Sample Preparation
  • Diluent: Water:Acetonitrile (95:5, v/v). Causality: The diluent must closely match the initial gradient conditions. Injecting a highly polar analyte dissolved in a strong solvent (e.g., 100% Acetonitrile) will cause severe peak distortion (the "solvent effect") as the analyte travels unretained through the column head.

  • Standard Preparation: Accurately weigh 10.0 mg of 3,3-difluoro-2-methylpropanoic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1.0 mg/mL). Further dilute to 100 µg/mL for the CAD working standard.

Method A: HPLC-CAD (Primary Quantitative Method)

This method leverages the uniform response of CAD to quantify the main component and any non-volatile impurities.

Chromatographic Conditions:

  • Column: Waters Atlantis T3 (150 mm × 4.6 mm, 3 µm) or equivalent AQ-C18.

  • Mobile Phase A: 0.5% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.5% Formic Acid in LC-MS Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • CAD Settings: Evaporator Temp: 35°C (Optimized for semi-volatile acids); Data Collection Rate: 10 Hz; Filter: 3.6s.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 100 0 Initial
3.0 100 0 Isocratic hold to retain polar acid
12.0 40 60 Linear ramp to elute hydrophobic impurities
13.0 10 90 Column wash
16.0 10 90 Isocratic wash
16.1 100 0 Re-equilibration

| 22.0 | 100 | 0 | End |

CAD_Mechanism N1 Column Eluate (Analyte + Volatile MP) N2 Nebulization (Nitrogen Gas) N1->N2 N3 Desolvation (Evaporation of MP) N2->N3 N4 Corona Discharge (Particle Charging) N3->N4 N5 Electrometer (Signal Measurement) N4->N5

Signal generation workflow in Charged Aerosol Detection (CAD).

Method B: HPLC-UV (Secondary Method)

For laboratories lacking CAD, UV detection at 210 nm can be utilized. Note that the baseline will drift significantly during the gradient due to the changing absorbance of Acetonitrile and Formic Acid.

  • Detector: DAD/UV set to 210 nm (Reference wavelength: Off).

  • Mobile Phase: Reduce Formic Acid to 0.1% to minimize UV background absorbance, acknowledging a slight compromise in peak tailing.

  • Injection Volume: Increased to 20 µL to compensate for poor chromophore sensitivity.

System Suitability & Self-Validation Criteria

Before analyzing unknown batches, the sequence must pass the following internal checks:

  • Blank Verification: Inject Diluent. Acceptance: No interfering peaks > 0.05% of the main peak area at the retention time of 3,3-difluoro-2-methylpropanoic acid.

  • Precision Check: Inject the 100 µg/mL standard six consecutive times. Acceptance: Relative Standard Deviation (RSD) of peak area

    
    .
    
  • Sensitivity (LOQ) Check: Inject a 1.0 µg/mL standard (1% of nominal concentration). Acceptance: Signal-to-Noise (S/N) ratio

    
    .
    

Quantitative Data & Method Validation

The methods were evaluated for linearity, sensitivity, and recovery. Data is summarized in Table 1 and Table 2. Because CAD response is non-linear over large dynamic ranges, data processing for CAD utilizes a power-function transformation (


) or a quadratic fit.

Table 1: Chromatographic Performance Comparison

ParameterHPLC-CAD (Method A)HPLC-UV @ 210 nm (Method B)
Retention Time (RT) ~4.8 min~4.6 min
Peak Tailing Factor 1.1 (Excellent, 0.5% FA)1.4 (Slight tailing, 0.1% FA)
Baseline Stability Flat throughout gradientSignificant drift during gradient
Mass Balance Accuracy High (Universal response)Low (Impurity UV absorption varies)

Table 2: Validation Parameters

Validation MetricHPLC-CAD ResultsHPLC-UV Results
Linearity Range 2.5 µg/mL – 250 µg/mL50 µg/mL – 1000 µg/mL
Correlation (

)
> 0.998 (Quadratic fit)> 0.995 (Linear fit)
Limit of Detection (LOD) 0.5 µg/mL15.0 µg/mL
Limit of Quantitation (LOQ) 2.5 µg/mL50.0 µg/mL
Accuracy (Spike Recovery) 98.5% – 101.2%92.0% – 105.5%
Method Precision (RSD) 1.2% (n=6)2.8% (n=6)

Troubleshooting & Field-Proven Insights

  • CAD Baseline Noise: If the CAD baseline exhibits high background current (>2 pA), the mobile phase is likely contaminated with non-volatile particulate matter or salts. Always use freshly prepared LC-MS grade solvents and never use glassware previously washed with non-volatile detergents.

  • Analyte Volatility: 3,3-difluoro-2-methylpropanoic acid is a small molecule and exhibits semi-volatile behavior. In CAD, setting the evaporator temperature too high (e.g., >50°C) will cause the analyte to evaporate alongside the mobile phase, drastically reducing the signal. Maintain the evaporator at 35°C.

  • Peak Splitting: If peak splitting occurs, it is a definitive sign of "solvent mismatch." Ensure the sample diluent contains no more than 5-10% organic solvent.

References

  • PubChemLite - 3,3-difluoro-2-methylpropanoic acid (C4H6F2O2) . National Center for Biotechnology Information (PubChem). Available at:[Link]

  • Exatecan-derived topoisomerase-1 inhibitors pharmaceutical compositions, and uses thereof (WO2024049931A1). Google Patents.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples . National Institutes of Health (PMC). Available at:[Link]

  • An HPLC/CAD method for determination of fatty acids in metered dose inhalation products . ACG Publications. Available at:[Link]

Sources

Application Note: Enantioselective Synthesis and Chiral Separation of 3,3-Difluoro-2-methylpropanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and ADC Development Professionals Application Focus: Chiral Building Blocks for Exatecan-Derived Linker-Payloads

Introduction & Mechanistic Rationale

The incorporation of fluorine into aliphatic systems is a cornerstone of contemporary medicinal chemistry. Specifically, 3,3-difluoro-2-methylpropanoic acid and its protected amine derivatives (such as 2-(((benzyloxy)carbonyl)amino)-3,3-difluoro-2-methylpropanoic acid) serve as critical chiral building blocks. These motifs are increasingly utilized in the synthesis of topoisomerase-1 inhibitors and antibody-drug conjugate (ADC) linker-payloads, such as those derived from Exatecan ().

The Causality of Structural Choices: The gem-difluoroalkyl group is not merely a steric placeholder; it strategically modulates the pKa of adjacent amines, enhances metabolic stability against oxidative degradation, and introduces conformational rigidity. However, because the absolute configuration at the C2 position dictates the enzymatic cleavage kinetics of the ADC linker in the tumor microenvironment, accessing enantiomerically pure (>99% ee) isomers is an absolute necessity ().

To achieve this, scientists must choose between resolving a racemic mixture via Supercritical Fluid Chromatography (SFC) or executing a de novo asymmetric synthesis. This guide details both validated pathways.

Process Visualization

G A Racemic Precursor (3,3-difluoro-2-methylpropanoic acid) B Chiral SFC Resolution (Chiralpak AD-H, CO2/EtOH/DEA) A->B  Chromatography   C Enantiomer 1 (95% ee, Peak 1) B->C  Elution 1   D Enantiomer 2 (99% ee, Peak 2) B->D  Elution 2   E ADC Linker-Payload (Exatecan Conjugation) C->E  Coupling   D->E  Coupling   F Asymmetric Synthesis (Chiral Auxiliary Route) F->D  Stereoselective Alkylation  

Workflow for isolating 3,3-difluoro-2-methylpropanoic acid isomers for ADC integration.

Experimental Protocols

Protocol A: Preparative Chiral SFC Resolution

While diastereomeric salt resolution is cost-effective at a multi-ton scale, it often suffers from unpredictable yields and requires extensive solvent usage. Preparative chiral SFC leverages supercritical CO


 to provide superior mass transfer kinetics, allowing for high-throughput separation of the racemic Cbz-protected amino acid with minimal solvent waste.

Materials:

  • Racemic 2-(((benzyloxy)carbonyl)amino)-3,3-difluoro-2-methylpropanoic acid (1.2 g, 4.4 mmol)

  • Chiralpak AD-H column (2 x 25 cm, 5 µm)

  • HPLC-grade Ethanol, Diethylamine (DEA), and industrial-grade CO

    
    
    

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.2 g of the racemic mixture in 12 mL of a methanol/ethanol blend (1:1 v/v) to achieve a concentration of 100 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter to prevent column frit blockage.

  • SFC Equilibration: Equilibrate the Chiralpak AD-H column with a mobile phase of 10% (EtOH + 0.1% DEA) and 90% CO

    
    . Causality Check: The addition of 0.1% DEA is critical; it acts as a basic modifier to suppress peak tailing by masking residual silanols on the stationary phase.
    
  • Injection & Elution: Set the system backpressure to 100 bar, column temperature to 35 °C, and total flow rate to 70 mL/min. Perform stacked injections (0.5 mL per injection) to maximize throughput. Monitor the eluent via UV detection at 210 nm and 254 nm.

  • Fraction Collection & Recovery:

    • Peak 1 (Enantiomer 1): Collect the first eluting fractions. Evaporate the solvent under reduced pressure at 30 °C to yield Enantiomer 1 (~95% ee).

    • Peak 2 (Enantiomer 2): Collect the second eluting fractions. Evaporate to yield Enantiomer 2 (~99% ee).

  • Self-Validating Salt Cleavage: Because the mobile phase contains DEA, the isolated products exist as diethylamine salts. To validate the recovery of the free acid, partition the isolated salt between ethyl acetate (50 mL) and 1M aqueous HCl (50 mL). Wash the organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo to yield the pure free acid ().
Protocol B: Asymmetric Synthesis via Chiral Auxiliary

For early-stage scale-up where preparative SFC capacity is a bottleneck, a de novo asymmetric synthesis utilizing an Evans oxazolidinone auxiliary ensures high diastereoselectivity during the critical carbon-carbon bond formation step.

Step-by-Step Methodology:

  • Auxiliary Attachment: React 3,3-difluoropropanoic acid with pivaloyl chloride and triethylamine in THF at -78 °C to form a mixed anhydride. Add lithiated (S)-4-benzyl-2-oxazolidinone to yield the N-acyl oxazolidinone intermediate.

  • Diastereoselective Alkylation: Cool the N-acyl oxazolidinone in THF to -78 °C. Slowly add Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) and stir for 30 minutes to form the (Z)-enolate. Dropwise add methyl iodide (MeI) (3.0 eq). Causality Check: The bulky benzyl group of the chiral auxiliary sterically shields one face of the enolate, forcing the electrophilic methylation to occur exclusively on the opposite face, thereby establishing the stereocenter.

  • Auxiliary Cleavage: Stir the alkylated product with LiOH and H

    
    O
    
    
    
    in a THF/H
    
    
    O mixture at 0 °C for 1 hour. This selectively hydrolyzes the auxiliary without racemizing the newly formed alpha-chiral center.
  • Downstream Processing: The resulting enantioenriched 3,3-difluoro-2-methylpropanoic acid can then be subjected to a modified Curtius rearrangement to introduce the alpha-amine, followed by standard Cbz protection to yield the final linker precursor ().

Quantitative Data Summaries

Table 1: SFC Method Parameters & Mechanistic Rationale

ParameterSpecificationCausality / Rationale
Stationary Phase Chiralpak AD-H (2 x 25 cm)Amylose-based phase provides optimal chiral recognition for Cbz-protected amines via hydrogen bonding and

-

interactions.
Mobile Phase 10% (EtOH + 0.1% DEA) / 90% CO

CO

ensures high diffusivity and low viscosity; DEA suppresses peak tailing by neutralizing acidic sites.
Pressure & Flow 100 bar, 70 mL/minMaintains the supercritical state of CO

while maximizing throughput for preparative-scale isolation.

Table 2: Comparison of Isolation Strategies

StrategyYield (Max Theoretical)Enantiomeric Excess (ee)ScalabilityPrimary Limitation
SFC Resolution 50% (per enantiomer)>95% (Peak 1), >99% (Peak 2)High (Multi-gram to kg)Discards 50% of material if the undesired isomer cannot be chemically racemized and recycled.
Asymmetric Synthesis >80% (Target isomer)>98% (Post-recrystallization)Moderate (Gram scale)Requires stoichiometric chiral auxiliaries and strict cryogenic conditions (-78 °C).

References

  • Source: Google Patents (US20240116945A1)
  • Source: Google Patents (WO2024091437A1)
  • Source: Google Patents (WO2020169784A1)

Application Note: Strategic Incorporation of 3,3-Difluoro-2-methylpropanoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Formulation Scientists, and Agrochemical Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

The strategic incorporation of fluorine in agrochemical discovery has evolved significantly. While aromatic difluoromethyl (-CHF₂) donors—such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid—are foundational to modern succinate dehydrogenase inhibitor (SDHI) fungicides[1], the aliphatic building block 3,3-difluoro-2-methylpropanoic acid (DFMPA) offers a novel vector for exploring untapped chemical space[2].

Comparative Physicochemical Profiling

The introduction of the gem-difluoro group transforms the baseline properties of the aliphatic chain. Below is a comparative analysis of DFMPA against its non-fluorinated analog, isobutyric acid.

Physicochemical PropertyIsobutyric Acid (Non-fluorinated)3,3-Difluoro-2-methylpropanoic acid (DFMPA)Impact on Agrochemical Design
Molecular Formula C₄H₈O₂C₄H₆F₂O₂Introduces a polarized, lipophilic moiety.
Monoisotopic Mass 88.05 Da124.03 Da[4]Increases mass, altering target residency time.
Predicted LogP ~0.9~1.1[4]Enhances cuticular penetration in plants/insects.
Predicted pKa 4.86~3.8Lowers pKa, resulting in stronger, more stable amide bonds post-coupling.
Metabolic Liability High (Rapid β-oxidation)Very LowSteric and electronic shielding prevents P450 degradation[3].

Workflow Visualization: DFMPA Integration

To successfully integrate DFMPA into an agrochemical scaffold (e.g., synthesizing a novel aliphatic SDHI amide), the synthetic route must account for the specific reactivity of the alpha-chiral center and the beta-fluorines.

Workflow A 3,3-Difluoro-2-methylpropanoic acid (Aliphatic -CHF2 Donor) B Mild Activation (HATU/DIPEA) Prevents HF Elimination A->B Step 1: 0°C to RT C Nucleophilic Addition (Target Aniline/Amine) B->C Activated Ester D Amide Bond Formation (Chiral Integrity Maintained) C->D Step 2: 2-4 Hours E In-Process Control (IPC) 19F-NMR & LC-MS Validation D->E Validation F Novel Agrochemical Candidate (e.g., SDHI Fungicide) E->F Final Product

Figure 1: Logical workflow for the synthesis and validation of DFMPA-derived agrochemical candidates.

Self-Validating Protocol: Amide Coupling of DFMPA

When synthesizing novel[2], standard harsh activation methods (like SOCl₂ at reflux) pose significant risks. The alpha-carbon of DFMPA contains an acidic proton, and the beta-carbon holds two fluorines. Harsh basic or thermal conditions can trigger E2 elimination of hydrogen fluoride (HF) or cause racemization of the alpha-chiral center.

To ensure a self-validating and high-yield system, this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the sterically hindered base DIPEA (N,N-Diisopropylethylamine).

Reagents & Materials
  • 3,3-Difluoro-2-methylpropanoic acid (DFMPA) : 1.0 equivalent (eq)

  • Target Agrochemical Amine (e.g., substituted biphenylamine): 1.05 eq

  • HATU : 1.2 eq

  • DIPEA : 2.5 eq

  • Solvent : Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Methodology

Step 1: Pre-Activation of the Carboxylic Acid

  • Charge a dry, argon-purged round-bottom flask with DFMPA (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath. Causality: Cooling minimizes the kinetic energy available for unwanted alpha-deprotonation, preserving the enantiomeric or diastereomeric ratio.

  • Add DIPEA (2.5 eq) dropwise over 5 minutes.

  • Add HATU (1.2 eq) in a single portion. Stir at 0 °C for 15–20 minutes to form the active OAt ester.

Step 2: Nucleophilic Addition 5. Dissolve the target amine (1.05 eq) in a minimal volume of anhydrous DMF. 6. Add the amine solution dropwise to the activated DFMPA mixture at 0 °C. 7. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

Step 3: In-Process Control (IPC) & Self-Validation 8. TLC Check: Extract a 10 µL aliquot, quench in 1 mL EtOAc/H₂O. Spot the organic layer against the starting amine. 9. LC-MS Validation: Confirm the disappearance of the DFMPA mass (m/z 123 [M-H]⁻) and the appearance of the desired amide mass.

Step 4: Workup & Purification 10. Quench the reaction by adding saturated aqueous NH₄Cl. 11. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). 12. Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), followed by saturated NaHCO₃, and brine. 13. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 14. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Analytical Validation (Quality Control)

To confirm structural integrity and rule out HF elimination, perform ¹⁹F-NMR and ¹H-NMR.

  • ¹⁹F-NMR Signature: You should observe a characteristic doublet of doublets (or complex multiplet depending on diastereotopicity) around -120 to -130 ppm, integrating to 2 fluorine atoms. The presence of these signals confirms that the -CHF₂ group remains intact and did not undergo elimination[5].

  • ¹H-NMR Signature: The terminal -CHF₂ proton typically appears as a distinct triplet of doublets (td) between 5.8 and 6.5 ppm, with a large geminal H-F coupling constant (J ≈ 55 Hz)[2].

References

1.[4] 2.[3] 3.[2] 4.[1] 5.[5]

Sources

Application Note: Strategies for Incorporating 3,3-Difluoro-2-methylpropanoic Acid into Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the incorporation of 3,3-difluoro-2-methylpropanoic acid (DFMPA) into drug candidates. As a fluorinated bioisostere of the isopropyl group (isobutyric acid moiety), DFMPA offers a strategic advantage in medicinal chemistry by modulating lipophilicity (


), blocking metabolic soft spots (CYP450 oxidation), and altering molecular conformation via the fluorine gauche effect. This document provides optimized amide coupling protocols, purification strategies, and analytical characterization data to ensure high-yield incorporation.

Rationale & Design Strategy

Bioisosterism and Metabolic Stability

The 2-methylpropanoyl (isobutyryl) group is a common motif in kinase inhibitors and peptidomimetics. However, the tertiary C-H bond and the methyl groups are frequent sites for oxidative metabolism (hydroxylation).

Replacing the isobutyryl group with the 3,3-difluoro-2-methylpropanoyl motif serves three critical functions:

  • Metabolic Blocking: The terminal

    
     group is highly resistant to CYP450-mediated oxidation compared to a methyl or methylene group [1].
    
  • pKa Modulation: The electron-withdrawing nature of the

    
    -fluorines increases the acidity of the parent carboxylic acid (lowering pKa from ~4.8 to ~3.8), which influences the electronics of the resulting amide bond, potentially increasing metabolic stability against amidases [2].
    
  • Lipophilicity Tuning: While fluorine is lipophilic, the

    
     group is a hydrogen bond donor (weak) and polarizes the molecule differently than a 
    
    
    
    group, often lowering
    
    
    slightly compared to a trifluoromethyl (
    
    
    ) or pure alkyl chain, improving solubility [3].
Conformational Control (The Gauche Effect)

Unlike non-fluorinated alkyl chains that prefer anti conformations to minimize steric clash, 1,2-difluoroalkanes and


-fluoro carbonyls often adopt a gauche conformation. The C–F bond tends to align gauche to the C–C(=O) bond due to 

hyperconjugation. This restricts the rotational freedom of the side chain, potentially locking the bioactive molecule into a receptor-preferred conformation, thereby reducing the entropic penalty of binding [4].

Physicochemical Profile

PropertyIsobutyric Acid (Ref)3,3-Difluoro-2-methylpropanoic AcidImpact
Formula


Fluorinated analog
MW 88.11124.09+36 Da mass shift
pKa (approx) 4.86~3.7 – 3.9Increased acidity (stronger H-bond donor in amides)
C-F Bond Energy N/A~116 kcal/molHigh metabolic stability
Chirality AchiralChiral (C2) Requires enantioselective handling

Critical Note on Chirality: Unlike isobutyric acid, DFMPA has a chiral center at the


-position. Commercial sources are often racemic. If a specific enantiomer is required, enzymatic resolution or chiral HPLC is necessary before coupling, or diastereomeric separation must be performed after coupling.

Experimental Workflow: Decision Tree

Before beginning synthesis, select the appropriate activation strategy based on the nucleophile's steric hindrance and electronic profile.

IncorporationStrategy Start Start: Incorporate DFMPA CheckChirality Is Stereochemistry Critical? Start->CheckChirality Racemic Use Racemic Acid CheckChirality->Racemic No Enantio Use Chiral Acid or Perform Resolution CheckChirality->Enantio Yes CheckNuc Nucleophile Type Racemic->CheckNuc Enantio->CheckNuc PrimAmine Primary/Secondary Amine (Non-hindered) CheckNuc->PrimAmine Aliphatic HinderedAmine Hindered/Electron-Deficient Amine (e.g., Aniline) CheckNuc->HinderedAmine Aromatic/Bulky MethodA Method A: HATU/DIPEA (Standard) PrimAmine->MethodA MethodB Method B: T3P or Acid Chloride (High Reactivity) HinderedAmine->MethodB QC QC: 19F NMR & LCMS MethodA->QC MethodB->QC

Figure 1: Strategic decision tree for selecting the optimal coupling methodology based on stereochemical requirements and nucleophile reactivity.

Detailed Protocols

Method A: HATU-Mediated Amide Coupling (Standard)

Best for: Primary amines, secondary amines, and general library synthesis.

Reagents:

  • 3,3-difluoro-2-methylpropanoic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous) or DCM (for solubility)

Protocol:

  • Activation: In a dried vial, dissolve 3,3-difluoro-2-methylpropanoic acid (1.0 equiv) in anhydrous DMF (

    
     concentration).
    
  • Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes.

  • Coupling Agent: Add HATU (1.2 equiv). The solution should turn slightly yellow. Stir for 5–10 minutes at room temperature to form the activated ester (O-At ester).

    • Note: Pre-activation is crucial to minimize racemization at the

      
      -carbon, although the 
      
      
      
      -methyl reduces acidity compared to pure
      
      
      -amino acids.
  • Amine Addition: Add the amine (1.1 equiv).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.[1]

    • Target Mass: Look for

      
       corresponding to Amine MW + 106 Da (Acid fragment) - 18 Da (Water) = Amine + 88 Da .
      
  • Workup: Dilute with EtOAc. Wash with

    
     (to remove unreacted amine/DIPEA), then Saturated 
    
    
    
    (to remove unreacted acid/HATU byproducts), then Brine. Dry over
    
    
    .
Method B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Weak nucleophiles (anilines), sterically hindered amines, or large scale (easier workup).

Protocol:

  • Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (

    
    ).
    
  • Add Pyridine or DIPEA (3.0 equiv).

  • Cool to

    
    .
    
  • Add T3P (

    
     wt in EtOAc, 1.5 equiv) dropwise.
    
  • Allow to warm to RT and stir overnight.

  • Workup: T3P byproducts are water-soluble.[1] Wash organic layer with water,

    
    , and brine.
    

Analytical Characterization (QC)

Incorporating this moiety introduces distinct NMR signatures.

Proton NMR ( NMR)

The CHF


  proton is the diagnostic handle.
  • Chemical Shift:

    
    .
    
  • Splitting Pattern: Triplet of doublets (td).

    • Triplet: Due to coupling with the two fluorine atoms (

      
      ). This is a huge coupling constant.
      
    • Doublet: Due to coupling with the neighboring

      
      -proton (
      
      
      
      ).
Fluorine NMR ( NMR)
  • Chemical Shift:

    
    .
    
  • Pattern: Multiplet (typically a doublet of doublets or ddd depending on chiral environment).

  • ** diastereotopy:** If the molecule has other chiral centers, the two fluorines on the CHF

    
     group may become diastereotopic (magnetically non-equivalent), appearing as two separate multiplets (AB system).
    

Experimental Workflow Diagram

Workflow Setup 1. Setup (Anhydrous DMF) Activation 2. Activation (Acid + HATU + Base) Setup->Activation  Stir 10 min Coupling 3. Coupling (+ Amine, 2-4 hrs) Activation->Coupling  Add Amine Quench 4. Quench/Workup (Acid/Base Wash) Coupling->Quench  TLC Check Analysis 5. Analysis (19F NMR / LCMS) Quench->Analysis  Isolate

Figure 2: Step-by-step laboratory workflow for HATU-mediated coupling.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4] Organic Process Research & Development, 20(2), 140–177. Link

Sources

Asymmetric synthesis of chiral fluorinated propanoic acids

Application Note: High-Fidelity Asymmetric Synthesis of Chiral -Fluoropropanoic Acids

Executive Summary & Scientific Rationale

The introduction of a fluorine atom at the



However, the construction of a chiral C–F center is synthetically demanding due to the "fluorine effect"—the small atomic radius and high electronegativity of fluorine often destabilize transition states in asymmetric catalysis.

This guide details two distinct, field-validated protocols to access these motifs:

  • Route A (Discovery Scale): Organocatalytic

    
    -fluorination of aldehydes using NFSI, followed by oxidation. Best for rapid analog generation.
    
  • Route B (Process Scale): Asymmetric Hydrogenation of

    
    -fluoroacrylates. Best for multi-gram/kilogram synthesis of single enantiomers.
    

Strategic Decision Matrix

The choice of method depends heavily on the starting material availability and the scale of the reaction.

SynthesisStrategyStartTarget: Chiral u03b1-Fluoropropanoic AcidScaleQWhat is the Synthesis Scale?Start->ScaleQRouteARoute A: Electrophilic Fluorination(Organocatalysis)ScaleQ->RouteA< 5 grams(Discovery)RouteBRoute B: Asymmetric Hydrogenation(Transition Metal Catalysis)ScaleQ->RouteB> 10 grams(Process)PrecursorAStart Material: Propanal DerivativeRouteA->PrecursorAProsAPros: Mild conditions,High functional group toleranceRouteA->ProsAPrecursorBStart Material: u03b1-FluoroacrylateRouteB->PrecursorBProsBPros: Scalable, Low catalyst load,No stoichiometric wasteRouteB->ProsB

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on scale and starting material.

Route A: Organocatalytic Enantioselective -Fluorination

This protocol utilizes a chiral amine catalyst to form an enamine intermediate, which reacts stereoselectively with an electrophilic fluorine source (NFSI).[1] This method is based on the seminal work by MacMillan et al. [1].

Mechanism of Action

The reaction proceeds via a closed transition state . The chiral imidazolidinone catalyst condenses with the aldehyde to form an enamine. The bulky groups on the catalyst shield one face of the enamine, forcing the electrophilic fluorine source (

Protocol A: Fluorination-Oxidation Sequence

Reagents:

  • Substrate: 3-Phenylpropanal (Model substrate)

  • Reagent: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Fluorobenzenesulfonimide (NFSI)[2][3]
    
  • Catalyst: (2S,5S)-2-tert-butyl-5-benzylimidazolidinone (MacMillan Catalyst Gen 1)

  • Solvent: THF/Isopropanol (90:10 v/v)

  • Oxidant: Sodium Chlorite (

    
    ), Sodium Dihydrogen Phosphate (
    
    
    )

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Imidazolidinone catalyst (20 mol%) in THF:IPA (90:10) to achieve a 0.1 M concentration.[4]

  • Temperature Equilibration: Cool the solution to -10°C . Critical: Temperature control is essential for high enantiomeric excess (ee).

  • Substrate Addition: Add the aldehyde substrate (1.0 equiv) to the cooled solution. Stir for 5 minutes.

  • Electrophile Addition: Add NFSI (1.2 equiv) in three equal portions over 15 minutes. Reasoning: Portion-wise addition prevents localized exotherms that could erode stereoselectivity.

  • Reaction Monitoring: Stir at -10°C for 12–24 hours. Monitor consumption of aldehyde by TLC or GC-MS.

  • In-situ Oxidation (Pinnick Oxidation):

    • Once fluorination is complete, dilute the reaction mixture with t-BuOH and water (3:1).

    • Add 2-methyl-2-butene (5 equiv) as a chlorine scavenger.

    • Add

      
       (2 equiv) followed by 
      
      
      (2 equiv).
    • Stir at 0°C for 2 hours.

  • Workup: Quench with saturated

    
    . Acidify to pH 2 with 1N HCl. Extract with EtOAc (3x). Dry over 
    
    
    and concentrate.

Yield & Selectivity Targets:

  • Yield: 70–85% (over 2 steps)

  • ee: >90%[1][3][5][6][7][8][9]

Route B: Asymmetric Hydrogenation of -Fluoroacrylates

For larger scales, asymmetric hydrogenation is superior due to atom economy. The substrate is typically an

Mechanism of Action

The reaction utilizes a Ruthenium (Ru) or Rhodium (Rh) complex with a chiral phosphine ligand (e.g., BINAP or DuPhos).[5] The mechanism involves oxidative addition of

Protocol B: Ru-BINAP Hydrogenation[6][9]

Reagents:

  • Substrate: Ethyl (Z)-2-fluoro-3-phenylacrylate

  • Catalyst: [Ru(OAc)

    
    ((R)-BINAP)] (1 mol%)
    
  • Solvent: Degassed Ethanol

  • Gas: Hydrogen (

    
    )
    

Step-by-Step Methodology:

  • Inert Handling: Perform all catalyst handling in a nitrogen-filled glovebox.

  • Solution Prep: Dissolve the

    
    -fluoroacrylate substrate (10 g scale) and the Ru-BINAP catalyst in degassed ethanol (0.5 M concentration).
    
  • Autoclave Loading: Transfer the solution to a stainless steel high-pressure autoclave (Parr reactor).

  • Purging: Seal the reactor. Purge with

    
     (3 cycles, 10 bar) followed by 
    
    
    (3 cycles, 10 bar) to remove all oxygen.
  • Pressurization: Pressurize the reactor to 50 bar (725 psi) with

    
    .
    
  • Reaction: Heat to 50°C and stir at 1000 rpm for 24 hours.

    • Note on Safety: Ensure the reactor is rated for these pressures. Use a blast shield.

  • Venting: Cool to room temperature. Carefully vent

    
     to a fume hood exhaust.
    
  • Purification: Concentrate the solvent. The catalyst residue is often precipitated by adding hexane/ether or removed via a short silica plug.

  • Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH in THF/Water.

Quality Control & Analytics

Verification of the C-F chiral center requires specific analytical conditions.

Table 1: Analytical Methods
ParameterMethodTypical Conditions / Notes
Enantiomeric Excess Chiral HPLCColumn: Chiralpak AD-H or OD-H (Daicel)Mobile Phase: Hexane:IPA (95:5) + 0.1% TFAFlow: 1.0 mL/minDetection: UV @ 210/254 nm
Structure Verification

F NMR
Standard:

-fluoro esters show a characteristic doublet of doublets around -160 to -180 ppm (vs

).
Absolute Config X-Ray / ORCompare optical rotation

with literature values for known analogs (e.g.,

-fluorophenylacetic acid).
Visualizing the QC Workflow

QCWorkflowSampleCrude ProductNMR19F NMR(Confirm F-incorporation)Sample->NMRHPLCChiral HPLC(Determine ee%)Sample->HPLCRecrystRecrystallization(Enrich ee if <95%)HPLC->Recrystee < 95%FinalFinal API IntermediateHPLC->Finalee > 98%Recryst->HPLC

Figure 2: Quality control workflow ensuring enantiomeric purity before downstream processing.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low ee% (Route A) Temperature too highEnsure reaction is maintained strictly at -10°C or -20°C.
Low ee% (Route A) Impure NFSIRecrystallize NFSI from hot water/methanol before use.
Stalled Conversion (Route B) Catalyst PoisoningEnsure

is rigorously excluded. Use high-purity

(>99.999%).
Defluorination Elimination side-reactionAvoid strong bases during workup. Keep pH < 9 during hydrolysis.
Racemization Acidic

-proton lability
Store chiral

-fluoro acids at -20°C. Avoid prolonged exposure to basic conditions.

References

  • Beeson, T. D., & MacMillan, D. W. C. (2005).

    
    -Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826–8828. [Link]
    
  • Gridnev, I. D., & Imamoto, T. (2004). On the Mechanism of Asymmetric Hydrogenation of Enamides with Rhodium-Bisphosphine Catalysts. Accounts of Chemical Research, 37(9), 633–644. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Troubleshooting & Optimization

Identification of impurities in 3,3-difluoro-2-methylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic, analytical, and operational challenges associated with the synthesis and impurity profiling of 3,3-difluoro-2-methylpropanoic acid .

This compound is a highly valuable fluorinated building block, frequently utilized in the development of exatecan-derived antibody-drug conjugate (ADC) linker-payloads[1] and as a highly sensitive


F NMR probe for measuring intracellular pH[2]. However, the introduction of the difluoromethyl group (-CF

H) creates unique electronic environments that often lead to complex impurity profiles during synthesis and purification.

Section 1: Mechanistic Overview & Impurity Divergence

The synthesis of 3,3-difluoro-2-methylpropanoic acid typically proceeds via the nucleophilic fluorination of an aldehyde precursor (e.g., methyl 2-methyl-3-oxopropanoate) using reagents like DAST or Deoxo-Fluor, followed by basic or enzymatic hydrolysis of the ester intermediate.

Understanding the causality behind impurity formation is critical. The highly electron-withdrawing nature of the -CF


H group drastically increases the acidity of the adjacent 

-proton. During basic hydrolysis, this electronic environment makes the molecule highly susceptible to E1cB elimination, expelling a fluoride ion and forming methacrylic acid derivatives. Furthermore, steric hindrance during the initial fluorination step can lead to premature reaction quenching, resulting in underfluorinated (monofluoro) impurities.

ImpurityPathway SM Methyl 2-methyl-3-oxopropanoate (Starting Material) Fluorination Nucleophilic Fluorination (DAST / Deoxo-Fluor) SM->Fluorination Intermediate Methyl 3,3-difluoro- 2-methylpropanoate Fluorination->Intermediate +2F, -O ImpMono 3-fluoro-2-methylpropanoic acid (Underfluorinated Impurity) Fluorination->ImpMono Incomplete Fluorination Hydrolysis Hydrolysis (LiOH or Lipase) Intermediate->Hydrolysis API 3,3-difluoro-2-methylpropanoic acid (Target Product) Hydrolysis->API Target Pathway ImpElim Methacrylic Acid (HF Elimination Impurity) Hydrolysis->ImpElim -HF (E1cB)

Synthesis of 3,3-difluoro-2-methylpropanoic acid and divergence pathways of critical impurities.

Section 2: Troubleshooting FAQs

Q1: I am observing a high concentration of methacrylic acid in my final product. How can I prevent this degradation? A: This is a classic E1cB elimination issue. The basic conditions (e.g., NaOH or LiOH at room temperature) used to hydrolyze the ester intermediate abstract the acidic


-proton, driving the expulsion of a fluoride ion to form the thermodynamically stable conjugated double bond of methacrylic acid.
Solution: Shift from standard basic hydrolysis to an enzymatic approach. Utilizing a lipase (e.g., Candida rugosa lipase) in a pH-controlled phosphate buffer allows for the cleavage of the ester at near-neutral pH, entirely bypassing the E1cB pathway[3].

Q2: My HPLC-UV chromatograms show a single peak, but


F NMR indicates a mixture of products. Why is HPLC failing to resolve the impurities? 
A:  Short-chain aliphatic fluorinated carboxylic acids lack a conjugated 

-system, meaning they have virtually no UV chromophore above 210 nm. You are likely only detecting trace UV-active contaminants or the solvent front. Solution: You must transition to a mass-spectrometry-based detection method (HPLC-MS/MS) operating in negative electrospray ionization (ESI-) mode. Alternatively, if you must use optical detection, derivatize the carboxylic acid with a fluorescent tag, such as 3-bromoacetyl coumarin, which provides excellent resolution and sensitivity for perfluorinated and polyfluorinated carboxylic acids[4].

Q3: How do I interpret the GC-MS fragmentation patterns to differentiate between the difluoro product and the monofluoro impurity? A: Fluorinated propanoic acids exhibit highly specific, yet puzzling, gas-phase fragmentation phenomena[5]. For the methyl esters, the primary diagnostic cleavage is the loss of HF (-20 Da). The difluoro species will show a robust


 ion, whereas the monofluoro species will show a complete loss of its single fluorine atom, often followed by the loss of the methoxycarbonyl group (-59 Da). See Table 1 for exact quantitative markers.

Section 3: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, the following protocols are designed as a self-validating system . The GC-MS method utilizes an isotopically labeled internal standard to validate extraction and derivatization efficiency, while the concurrent


F NMR protocol acts as an orthogonal structural confirmation, ensuring that no gas-phase rearrangements in the MS are misinterpreted as synthesis impurities.
Protocol A: GC-MS Analysis of Esterified Fluorinated Impurities

Causality: Carboxylic acids tail severely on standard GC columns due to hydrogen bonding with the stationary phase. Derivatization to methyl esters eliminates this interaction, sharpening peaks and enabling precise fragmentation analysis.

  • Sample Preparation: Dissolve 10 mg of the crude 3,3-difluoro-2-methylpropanoic acid mixture in 1.0 mL of anhydrous methanol.

  • Internal Standard Addition: Add 10

    
    L of 
    
    
    
    C-labeled propanoic acid (1 mg/mL in methanol) to validate derivatization completeness.
  • Derivatization: Add 50

    
    L of (trimethylsilyl)diazomethane (2.0 M in hexanes) dropwise at 0°C until a persistent yellow color remains. Stir for 15 minutes.
    
  • Quenching & Extraction: Quench excess reagent with 10

    
    L of glacial acetic acid. Add 1.0 mL of GC-grade hexane and 1.0 mL of deionized water. Vortex for 30 seconds and centrifuge at 3000 rpm for 2 minutes.
    
  • Analysis: Inject 1

    
    L of the upper organic (hexane) layer into the GC-MS (e.g., Agilent HP-5MS column).
    
    • Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 150°C, then 30°C/min to 250°C.

    • MS Mode: Electron Ionization (EI) at 70 eV, scanning m/z 40-200.

Protocol B: Orthogonal F NMR Structural Profiling

Causality:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


F NMR is highly sensitive to the local electronic environment. The 

(geminal) and

(vicinal) coupling constants provide an unambiguous, self-validating map of the fluorine substitution pattern,[2].
  • Sample Preparation: Dissolve 15 mg of the crude product in 0.6 mL of CDCl

    
     (or D
    
    
    
    O if analyzing the free acid directly).
  • Referencing: Add 5

    
    L of trichlorofluoromethane (CFCl
    
    
    
    ) as an internal standard (0.0 ppm).
  • Acquisition: Acquire the

    
    F NMR spectrum at 376 MHz (or higher) with proton decoupling (
    
    
    
    F{
    
    
    H}) to simplify the spectra, followed by a proton-coupled sequence to observe the critical
    
    
    splitting.
  • Validation: Cross-reference the integration of the -CF

    
    H doublet of doublets against the -CH
    
    
    
    F signal of the monofluoro impurity to quantify the molar ratio.

Section 4: Quantitative Data Summaries

Table 1: GC-MS Fragmentation Signatures (Methyl Ester Derivatives) Data reflects standard 70 eV Electron Ionization (EI) patterns.

Compound (Methyl Ester)Molecular Weight (Da)Precursor Ion

Primary Diagnostic FragmentSecondary Fragment
3,3-difluoro-2-methylpropanoate 138.11m/z 138 (weak)m/z 118 (

)
m/z 79 (

)
3-fluoro-2-methylpropanoate 120.12m/z 120m/z 100 (

)
m/z 61 (

)
Methacrylate (Elimination) 100.12m/z 100 (strong)m/z 69 (

)
m/z 41 (

)

Table 2: Orthogonal


F NMR Chemical Shifts and Coupling Constants 
Spectra acquired in CDCl

referenced to CFCl

.
Compound

F Chemical Shift (

, ppm)
Multiplicity (Proton-Coupled)Coupling Constants (

)
3,3-difluoro-2-methylpropanoic acid -118.5 to -122.0Doublet of doublets (dd)

Hz,

Hz
3-fluoro-2-methylpropanoic acid -225.0 to -228.5Doublet of doublets (dd)

Hz,

Hz
Methacrylic acid N/AN/AN/A

References

  • WO2024091437A1 - Exatecan-derived adc linker-payloads, pharmaceutical compositions, and uses thereof Google P
  • Regulation of intracellular pH by human peripheral blood lymphocytes as measured by 19F NMR PubMed / NIH.
  • DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid Google P
  • Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deproton
  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection PMC / NIH.
  • ChemInform Abstract: Synthesis, Acidity, and 19F NMR ResearchG

Sources

Technical Support Center: Purification Protocols for 3,3-Difluoro-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Purifying 3,3-difluoro-2-methylpropanoic acid requires a distinct approach compared to non-fluorinated aliphatic acids.[1] The electron-withdrawing nature of the difluoromethyl group (


) lowers the pKa (increasing acidity) and introduces a critical stability risk: 

-elimination of hydrogen fluoride (dehydrofluorination)
.[1]

This guide prioritizes methods that maintain the integrity of the C-F bond while removing common impurities such as unreacted precursors (alcohols/aldehydes) and over-oxidized byproducts.

Physical Property Reference Table[1]

PropertyValue (Approx.)Significance for Purification
Molecular Formula

MW = 124.09 g/mol
Boiling Point 78-82°C @ 15 mmHgFeasible for vacuum distillation; avoid atmospheric distillation to prevent decomposition.[1]
pKa ~3.8 – 4.1 (Predicted)More acidic than propionic acid (4.88).[1] Requires lower pH to fully protonate during extraction.[1]
Solubility High in Et2O, DCM, EtOAcLipophilic enough for standard organic extraction.[1]
Stability Risk DehydrofluorinationHigh Risk. Strong bases or high heat can trigger HF loss to form 3-fluoro-2-methylacrylic acid.[1]

Module 1: The First Line of Defense – Acid-Base Extraction

Best for: Removing neutral organic impurities (unreacted starting materials) and inorganic salts.[1]

The Protocol

This method relies on the "pH swing."[1] Because the


-fluorines lower the pKa, you must acidify the aqueous layer more aggressively than with standard alkyl acids to recover the product.[1]
  • Dissolution: Dissolve crude oil in MTBE (Methyl tert-butyl ether) or Ethyl Acetate .[1] Avoid chlorinated solvents if possible to simplify waste, though DCM works well.[1]

  • Basic Wash (The Trap): Extract the organic phase with cold (0°C) saturated

    
     .[1]
    
    • Why Cold? To suppress dehydrofluorination.[1][2]

    • Why Bicarbonate? Strong bases like NaOH can deprotonate the

      
      -carbon, triggering 
      
      
      
      -elimination of Fluorine.[1]
  • Separation: Discard the organic layer (contains neutral impurities).[1] Keep the aqueous layer.[1]

  • Acidification (The Release): Cool aqueous layer to 0°C. Acidify to pH 2.0 using 2N HCl or

    
    .
    
  • Extraction: Extract the cloudy aqueous mixture 3x with MTBE.

  • Drying: Dry combined organics over

    
     and concentrate in vacuo (bath < 35°C).
    
Troubleshooting & FAQs

Q: My recovery yield is surprisingly low (<50%). Where is my acid? A: It is likely still in the water.[1]

  • The Science:[3] The inductive effect of the fluorine atoms stabilizes the carboxylate anion. If you only acidified to pH 4 or 5 (standard for some workups), a significant portion of your molecule remains ionized (

    
    ) and stays in the water.[1]
    
  • Fix: Check the aqueous layer pH.[1] It must be < 2.5 .[1]

Q: I see a new impurity by NMR (doublet near 6.0-6.5 ppm) after extraction. A: You triggered dehydrofluorination.

  • The Science:[3] You likely used a base that was too strong (NaOH) or allowed the basic extraction to get too warm.[1] The base removed the proton at the C2 position, kicking out a fluoride ion from C3 to form the acrylate double bond.[1]

  • Fix: Switch to

    
     and keep everything on ice.
    
Workflow Visualization

ExtractionLogic cluster_warning CRITICAL CONTROL POINT Start Crude Mixture (Acid + Neutrals) Solvent Dissolve in MTBE Start->Solvent BaseWash Wash with sat. NaHCO3 (Keep Cold < 5°C) Solvent->BaseWash Split Phase Separation BaseWash->Split OrgLayer Organic Layer (Contains Neutrals) Split->OrgLayer AqLayer Aqueous Layer (Contains Product as Salt) Split->AqLayer Discard Discard (Or recover precursor) OrgLayer->Discard Acidify Acidify to pH < 2.0 (HCl) AqLayer->Acidify Extract Extract with MTBE Dry & Concentrate Acidify->Extract Final Purified Acid Extract->Final

Caption: Logic flow for acid-base extraction emphasizing the critical pH and temperature control points to prevent decomposition.

Module 2: Scalable Purification – Vacuum Distillation

Best for: Large batches (>10g) and removing non-volatile residues.[1]

The Protocol

Fluorinated acids are thermally sensitive.[1] Atmospheric distillation is forbidden as it will likely result in a black tar (polymerization/decomposition).[1]

  • Equipment: Short-path distillation head (Vigreux column optional but recommended for difficult separations).

  • Vacuum: High vacuum is essential (< 5 mmHg recommended).[1]

  • Bath Temperature: Do not exceed 90°C.

  • Collection:

    • Fraction 1: Residual solvents.[1]

    • Fraction 2: Product (Main cut).[1]

    • Residue: Heavy oligomers.[1]

Troubleshooting & FAQs

Q: The liquid is bumping violently. A: Fluorinated acids often have high viscosity and surface tension differences compared to residual solvents.[1]

  • Fix: Use a cow-receiver to swap fractions without breaking vacuum.[1] Use a magnetic stir bar with a high spin rate, or a capillary air bleed (if strictly necessary, though N2 bleed is better to prevent oxidation).[1]

Q: The product is distilling, but it's turning yellow/brown. A: Trace metal contamination or iodine is catalyzing decomposition.[1]

  • The Science:[3] If the crude was made via iodofluorination or similar halide exchange, trace iodine behaves as a radical initiator or Lewis acid, degrading the product at heat.[1]

  • Fix: Wash the crude with sodium thiosulfate before attempting distillation.[1]

Module 3: Ultra-High Purity – Amine Salt Crystallization

Best for: Removing structural isomers (e.g., linear vs. branched) or achieving >99% purity for pharmaceutical use.[1]

The Protocol

When distillation fails to separate close-boiling impurities, converting the liquid acid into a solid salt is the "silver bullet."[1] Dicyclohexylamine (DCHA) is the preferred base because it forms bulky, crystalline salts that are easily filtered.[1]

  • Salt Formation: Dissolve crude acid (1 eq) in Acetone or EtOAc (5 volumes). Add DCHA (1.05 eq) dropwise.[1]

  • Precipitation: Stir at room temperature for 2 hours. If no solid forms, cool to -20°C or scratch the glass to induce nucleation.[1]

  • Filtration: Filter the white solid. Wash with cold solvent.[1]

  • Liberation: Suspended the solid salt in MTBE and wash vigorously with 1N HCl. The free acid will migrate to the organic layer.[1]

Troubleshooting & FAQs

Q: I added DCHA, but no solid formed. It's just an oil. A: The solvent is too polar or the mixture is too concentrated.

  • Fix: Add a non-polar anti-solvent like Heptane or Hexane dropwise until the solution turns slightly cloudy, then cool it down.[1]

Q: Can I use this to separate enantiomers? A: DCHA is achiral, so it purifies chemical impurities but not optical isomers.[1]

  • Insight: To separate (R) from (S) enantiomers, replace DCHA with a chiral amine like (R)-1-Phenylethylamine or Cinchonidine .[1]

Decision Matrix

DecisionTree Problem Define Purity Goal Goal1 Remove Solvents/ Neutral Organics Problem->Goal1 Goal2 Scale Up (>50g)/ Remove Heavy Residue Problem->Goal2 Goal3 Pharma Grade (>99%)/ Isomer Removal Problem->Goal3 Method1 Acid-Base Extraction (Keep Cold!) Goal1->Method1 Method2 Vacuum Distillation (<5 mmHg) Goal2->Method2 Method3 DCHA Salt Crystallization Goal3->Method3

Caption: Strategic decision tree for selecting the appropriate purification method based on scale and purity requirements.

References

  • Synthesis and Handling of Fluorinated Acids

    • Patent: Morikawa, K., et al. "Method for producing 3,3-difluoro-2-hydroxypropionic acid."[1] US Patent App.[1][3][4][5] 2018/0037533.[1] (Provides analogous handling conditions for 3,3-difluoro acids and salt isolation).

  • Stability of Beta-Fluoro Carbonyls

    • Journal: Amii, H., & Uneyama, K. (2009).[1] "C–F Bond Activation in Organic Synthesis." Chemical Reviews. (Discusses the mechanism of HF elimination in

      
      -fluorinated systems). [1]
      
  • General Purification of Carboxylic Acids

    • Textbook: Armarego, W. L. F.[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for DCHA salt formation protocols).

Sources

Technical Support Center: Optimizing Recrystallization for 3,3-Difluoro-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Purifying low-molecular-weight fluorinated carboxylic acids presents a unique set of crystallographic challenges. 3,3-difluoro-2-methylpropanoic acid (Molecular Weight: 124.03 Da)[1] is a critical chiral building block used in advanced drug development, notably in the synthesis of 2[2] and as a highly sensitive3[3].

Because the difluoromethyl (-CF2H) group disrupts the highly ordered intermolecular hydrogen-bonding networks typically seen in aliphatic carboxylic acids, this compound often presents as a viscous oil or a low-melting solid at room temperature. This guide provides field-proven, self-validating protocols to force nucleation, upgrade enantiomeric excess (ee), and troubleshoot common "oiling out" phenomena.

Phase 1: Physicochemical Profiling

Understanding the physical properties of the target molecule is the first step in designing a successful recrystallization system. The table below summarizes the critical data driving our solvent and methodology selections.

Parameter3,3-Difluoro-2-methylpropanoic Acid (Free Acid)DCHA Salt Derivative
Molecular Weight 124.03 Da[1]305.41 Da
Physical State (RT) Viscous oil / Low-melting solidHighly crystalline solid
Relative Acidity High (pKa lowered by -CF2H inductive effect)Neutralized (stable ion pair)
Ideal Solvents MTBE / Heptane (Requires sub-zero cooling)Ethanol / Ethyl Acetate
Purification Goal Chemical purity (if already solid)Enantiomeric & Chemical purity

Phase 2: Recrystallization Strategy Workflow

Recrystallization_Workflow Start Crude 3,3-difluoro-2- methylpropanoic acid Assess Assess Physical State & Purity Profile Start->Assess Direct Protocol A: Direct Low-Temp Crystallization Assess->Direct Solid State >90% Purity Salt Protocol B: Salt Formation (DCHA) Assess->Salt Oil State or <90% Purity Solvent Dissolve in MTBE Add Heptane Anti-solvent Direct->Solvent SaltCryst Recrystallize Salt (EtOH/EtOAc) Salt->SaltCryst Pure Pure Target Compound (>99% Purity) Solvent->Pure Cool to -20°C Filter Acidify Acidify (HCl) & Extract Free Acid SaltCryst->Acidify Isolate Crystals Acidify->Pure Phase Separation

Fig 1: Decision matrix and workflow for 3,3-difluoro-2-methylpropanoic acid recrystallization.

Phase 3: Self-Validating Experimental Protocols

Protocol A: Direct Low-Temperature Recrystallization

Use Case: The crude batch is already a solid at room temperature and requires chemical purity upgrading.

Causality: The free acid is highly soluble in most organic solvents due to its low molecular weight. Methyl tert-butyl ether (MTBE) is chosen as the primary solvent because its oxygen atom acts as a strong hydrogen-bond acceptor, breaking up carboxylic acid dimers to ensure complete dissolution. Heptane is used as the anti-solvent to force supersaturation.

  • Dissolution: Dissolve 1.0 g of crude 3,3-difluoro-2-methylpropanoic acid in 2.0 mL of MTBE at 35°C.

    • Self-Validation: The solution must be completely clear. If particulates remain, filter through a 0.45 µm PTFE syringe filter to prevent heterogeneous nucleation of impurities.

  • Anti-Solvent Addition: Dropwise, add 6.0 mL of Heptane while maintaining stirring at 35°C.

  • Controlled Cooling: Cool the mixture to room temperature over 2 hours, then transfer to a freezer at -20°C for 12 hours.

    • Causality: Rapid cooling causes "crashing out," trapping impurities in the crystal lattice. Slow cooling allows the difluoromethyl groups to align thermodynamically, ensuring a highly ordered, pure crystal.

  • Isolation: Filter the crystals rapidly on a pre-chilled Büchner funnel and wash with 2 mL of cold (-20°C) Heptane. Dry under vacuum.

Protocol B: Salt-Formation Recrystallization (The "Pro" Trick)

Use Case: The crude batch is an oil, or you need to upgrade the enantiomeric excess (ee) of the (R) or (S) isomer.

Causality: The -CF2H group disrupts optimal crystal packing, often resulting in an oil. By reacting the acid with Dicyclohexylamine (DCHA), you create an ammonium carboxylate ion pair. This drastically increases the molecular weight (from 124.03 Da to 305.41 Da) and lattice energy, guaranteeing a solid-solid phase transition and preventing oiling out[1].

  • Salt Formation: Dissolve 1.0 g of the crude acid in 10 mL of Ethyl Acetate (EtOAc). Slowly add 1.05 equivalents of DCHA. Stir at room temperature for 1 hour. A thick white precipitate will form.

  • Recrystallization: Heat the suspension to reflux (approx. 77°C) and add Ethanol dropwise just until the solid fully dissolves. Allow to cool slowly to room temperature.

    • Self-Validation: The formation of distinct, needle-like crystals indicates successful salt formation. Amorphous sludge indicates insufficient Ethanol.

  • Acidification (Free Acid Recovery): Suspend the purified salt in 10 mL of MTBE and 10 mL of Water. Add 1M HCl dropwise while stirring until the aqueous layer reaches pH 1-2.

    • Self-Validation: Test the aqueous phase with pH paper. It must be ≤ pH 2. If the pH is >3, the acid remains partially as a water-soluble salt, which will severely impact your extraction yield.

  • Extraction: Separate the organic MTBE layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the highly pure free acid.

Phase 4: Troubleshooting & FAQs

Q: My 3,3-difluoro-2-methylpropanoic acid is "oiling out" instead of crystallizing during Protocol A. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the compound's melting point is lower than the saturation temperature in your chosen solvent system. Solution: Immediately switch to Protocol B . The free acid's low melting point makes direct crystallization highly finicky. Converting it to a DCHA salt increases the lattice energy, ensuring it crystallizes as a solid rather than separating as an oil.

Q: How does the difluoromethyl (-CF2H) group affect solvent selection compared to standard isobutyric acid? A: The highly electronegative fluorine atoms withdraw electron density via the inductive effect, significantly lowering the pKa of the carboxylic acid. This increases its affinity for hydrogen-bond accepting solvents (like MTBE or EtOAc) and decreases its solubility in non-polar hydrocarbons. Therefore, an MTBE/Heptane system provides a much steeper and more controllable solubility curve than it would for non-fluorinated analogs.

Q: I am observing poor enantiomeric excess (ee) recovery during direct recrystallization. Why? A: Small fluorinated chiral acids often crystallize as racemic compounds rather than conglomerates. Direct recrystallization of the free acid will only enrich the ee if the initial purity is already beyond the eutectic point. To upgrade ee from a near-racemic mixture, you must substitute DCHA in Protocol B with a chiral resolving agent (e.g., (S)-1-phenylethylamine), recrystallize the resulting diastereomeric salt, and then liberate the free acid[2].

References

1.[1] PubChemLite - 3,3-difluoro-2-methylpropanoic acid (C4H6F2O2) | Source: uni.lu | 1 2.[2] WO2024049931A1 - Exatecan-derived topoisomerase-1 inhibitors pharmaceutical compositions, and uses thereof | Source: google.com | 2 3.[3] 19F NMR SENSORS FOR THE MEASUREMENT OF pH IN BIOLOGICAL SYSTEMS | Source: bath.ac.uk | 3

Sources

Silica gel column chromatography for purifying fluorinated organic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the FluoroPurify Technical Support Center , a dedicated resource for researchers, analytical scientists, and drug development professionals working with fluorinated organic compounds.

Purifying fluorinated molecules presents unique challenges. Because highly fluorinated compounds are often both hydrophobic and lipophobic, they behave unpredictably on standard normal-phase silica gel. Furthermore, the inherent acidity of silica can degrade sensitive fluorinated intermediates. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity recoveries.

Diagnostic Hub: Visual Decision Workflows

Before beginning your purification, use the decision matrices below to determine the correct stationary phase and workflow for your specific fluorinated compound.

Troubleshooting Issue Chromatography Issue Degradation Compound Degradation (e.g., Fluoroepoxides) Issue->Degradation Coelution Co-elution of Fluorinated Analogs Issue->Coelution Sol1 Use Deactivated Silica, Florisil, or Alumina Degradation->Sol1 Sol2 Switch to Fluorous Reverse-Phase Silica Coelution->Sol2 Mech1 Prevents acid-catalyzed ring-opening/defluorination Sol1->Mech1 Mech2 Separates based on fluorine content Sol2->Mech2

Decision Matrix for Fluorinated Compound Chromatography Issues.

FSPE_Workflow Load Load Mixture onto Fluorous Silica Gel Wash1 Fluorophobic Wash (e.g., 80% MeOH/H2O) Load->Wash1 Elute1 Elutes: Non-Fluorous Organic Compounds Wash1->Elute1 Weak fluorous affinity Wash2 Fluorophilic Wash (e.g., 100% MeOH or THF) Wash1->Wash2 Retained on column Elute2 Elutes: Fluorous-Tagged Compounds Wash2->Elute2 Disrupts fluorous interactions

Fluorous Solid-Phase Extraction (FSPE) Workflow Mechanism.

Core Methodologies: Self-Validating Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means built-in diagnostic checks are required at critical junctures to prove the chemical mechanism is functioning as intended before proceeding to the next step.

Protocol 1: Fluorous Solid-Phase Extraction (FSPE) for Highly Fluorinated Tags

Mechanism: Fluorous reverse-phase silica gel (FRPSG) separates compounds based primarily on fluorine content rather than polarity. Highly polar solvents force fluorinated compounds to partition onto the fluorous stationary phase, while fluorophilic solvents disrupt these interactions to elute them[1][2].

  • Column Preparation & Conditioning: Pack FRPSG into a glass column. Condition the stationary phase with 3 column volumes (CV) of Dimethylformamide (DMF), followed by 3 CV of 80% Methanol/Water (MeOH/H₂O)[3].

    • Validation Check: Observe the solvent front. It must descend perfectly horizontally. Any channeling indicates poor packing, which will destroy the delicate fluorous-fluorous separation bands.

  • Sample Loading: Dissolve the crude reaction mixture (maximum 2-3 g per 40 g of silica) in a minimal volume (1-5 mL) of dichloromethane (DCM) or THF and load it onto the column[3].

    • Validation Check: Run a baseline TLC of the crude mixture to establish the initial ratio of fluorous to non-fluorous components.

  • Fluorophobic Elution (Organic Recovery): Elute with 3-5 CV of 80% MeOH/H₂O. Non-fluorous organic compounds lack fluorous affinity and will wash out immediately[1][3].

    • Validation Check: Spot the eluent fractions on a TLC plate. Continue washing until TLC confirms no further organic compounds are eluting. This self-validates the complete removal of non-fluorous impurities.

  • Fluorophilic Elution (Fluorous Recovery): Switch the mobile phase to 100% MeOH, THF, or diethyl ether. This disrupts the fluorous-fluorous interactions, releasing the fluorinated target compounds[3].

    • Validation Check (Mass Balance): Evaporate and weigh the fractions from Steps 3 and 4. The combined mass must equal the initial loaded mass (±5%). A mass deficit indicates irreversible adsorption, requiring a stationary phase re-evaluation.

Protocol 2: Purification of Acid-Sensitive Fluoroepoxides

Mechanism: Standard silica gel is inherently acidic (pH ~4.5-5.5). Electron-neutral or moderately stable fluorinated intermediates (like simple fluoroepoxides) can undergo rapid acid-catalyzed ring-opening or defluorination on the column[4][5].

  • 2D-TLC Stability Assessment: Spot the crude mixture in the bottom corner of a square silica TLC plate. Develop the plate in your chosen solvent system. Remove, dry, rotate the plate 90 degrees, and develop it again in the same solvent[6].

    • Validation Check: If the compound spots lie on a perfect diagonal, they are stable to silica. If off-diagonal spots appear, the compound is degrading on the silica[6], and you must proceed to Step 2.

  • Stationary Phase Modification: Do not use standard flash silica. Switch to Florisil (200 mesh), neutral alumina, or deactivate your silica gel by pre-treating it with 1% triethylamine (TEA) in the mobile phase[6]. Alternatively, use preparative Thin Layer Chromatography (TLC), which has proven effective for isolating sensitive aryl fluoroepoxides without decomposition[4].

  • Chromatographic Separation: Run the column using the modified, non-acidic stationary phase.

    • Validation Check: Perform post-separation NMR. The spectra must match the expected product peaks from the crude reaction mixture without the appearance of new defluorination or α-hydroxyl ketone byproduct peaks[4][5].

Data Center: Retention & Troubleshooting Matrices

Table 1: Retention Behavior on Fluorous Reverse-Phase Silica Gel (FRPSG)

Compound TypeRetention Affinity on FRPSGRequired Elution Solvent StrengthMechanistic Rationale
Non-fluorinated organics Very LowHigh polarity (e.g., 80% MeOH/H₂O)Complete lack of fluorous-fluorous interactions; repelled by the fluorous phase[1][2].
Lightly fluorinated (1-3 F atoms) Low to ModerateMedium polarityWeak fluorous interactions; elutes easily under standard reverse-phase conditions[1].
Perfluoro-tagged (e.g., C₈F₁₇) Very HighLow polarity / Fluorophilic (e.g., THF, 100% MeOH)Strong cooperative fluorous-fluorous interactions require fluorophilic solvents to disrupt[1][2].

Table 2: Troubleshooting Matrix for Fluorinated Compounds

SymptomMechanistic CauseValidated Solution
Complete loss of product on column Irreversible adsorption or complete acid-catalyzed degradation on active silanol sites[5][6].Perform 2D-TLC. Switch to deactivated silica, Florisil, or Alumina[6].
Co-elution of fluorinated analogs Standard silica separates by polarity, not fluorine content. Highly fluorinated compounds often elute in the solvent front.Switch to Fluorous Reverse-Phase Silica Gel (FRPSG) to separate strictly by fluorine content.
Tailing of nitrogen-containing fluoro-organics Strong hydrogen bonding between basic nitrogen atoms and acidic silanols on the silica surface[7].Add a masking agent (e.g., 0.1% acetic acid or TEA) to the mobile phase to block silanol sites[7].

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: Why do my highly fluorinated compounds co-elute with non-fluorinated impurities on standard silica gel despite having different molecular weights? A: Standard normal-phase silica gel separates compounds based on polarity (dipole-dipole interactions and hydrogen bonding). Highly fluorinated compounds, particularly those with perfluoroalkyl tags, exhibit unique phase behavior—they are simultaneously hydrophobic and lipophobic. On standard silica, the fluorine atoms do not interact strongly with the silanol groups, causing them to elute rapidly, often in the solvent front alongside non-polar organic impurities. To resolve this, utilize Fluorous Reverse-Phase Silica Gel (FRPSG), which separates primarily based on fluorine content via fluorous-fluorous interactions[3].

Q2: My isolated yield of a sensitive fluoroepoxide dropped from 75% to 35% after column chromatography. What is happening? A: Your fluoroepoxide is likely undergoing acid-catalyzed degradation. Standard silica gel is inherently acidic. Electron-neutral or moderately stable fluoroepoxides are highly sensitive to this environment and can undergo ring-opening to form α-hydroxyl ketones or suffer complete defluorination[4][5]. Actionable Fix: Run a 2D-TLC to confirm degradation[6]. If confirmed, switch your stationary phase to Florisil, neutral alumina, or use preparative TLC, which has been shown to isolate sensitive aryl fluoroepoxides without significant decomposition[4][6].

Q3: How does solvent polarity affect retention on fluorous silica gel? A: In fluorous affinity chromatography, the strength of the fluorous-fluorous interaction is highly dependent on the organic solvent used; the more polar the solvent, the stronger the fluorous retention effect[2][8]. Highly polar solvents (like water or 80% aqueous methanol) force the fluorinated compounds to partition strongly onto the fluorous stationary phase. Conversely, less polar, fluorophilic solvents (like THF or 100% methanol) disrupt these interactions, causing the fluorinated compounds to elute[3][7].

References

1.[1] New Fluorous Reversed Phase Silica Gels for HPLC Separations of Perfluorinated Compounds. ResearchGate. 1 2. Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Organofluorine Chemistry. Thieme Connect. Link 3.[3] Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Organofluorine Chemistry. ResearchGate. 3 4.[2] Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents. PubMed (NIH). 2 5.[8] Evaluation of fluorous affinity using fluoroalkyl‐modified silica gel and selective separation of poly‐fluoroalkyl substances in organic solvents. ResearchGate.8 6.[7] Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. SciSpace. 7 7.[4] Dalton Transactions: Although strongly electron-deficient fluoroepoxides can be easily purified... Chinese Academy of Sciences (CAS). 4 8.[6] Troubleshooting Flash Chromatography. University of Rochester. 6 9.[5] Recent problems with silica gel chromatography. ResearchGate. 5

Sources

Technical Support Center: Advanced Difluorination Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: F2-YIELD-OPT-2024 Subject: Strategies to Improve Yield and Selectivity in Difluorination Reactions

Introduction: The "Magic Methyl" & Beyond

Welcome to the Difluorination Technical Support Center. You are likely here because the bioisosteric replacement of a carbonyl (C=O) or methylene (CH₂) with a difluoromethylene (CF₂) group—often called the "polar hydrophobe"—is critical for modulating the metabolic stability (blocking P450 oxidation) and lipophilicity of your lead compounds.

However, introducing two fluorine atoms geminally or vicinally is synthetically non-trivial. The high electronegativity of fluorine destabilizes cationic intermediates and encourages elimination pathways. This guide provides field-proven troubleshooting strategies to maximize yield and safety.

Module 1: Nucleophilic Gem-Difluorination (Carbonyls → CF₂)

Primary Workflow: Conversion of ketones/aldehydes to gem-difluorides.[1][2] Standard Reagents: DAST, Deoxo-Fluor®, XtalFluor-E/M®, Fluolead™.

Diagnostic & Troubleshooting Guide
Issue 1: Significant formation of vinyl fluoride (elimination product)
  • Root Cause: The reaction proceeds via a carbocationic intermediate. If the substrate has enolizable protons (α-protons), the basicity of the fluoride source or the amine byproduct promotes E1 or E1cb elimination rather than nucleophilic substitution.

  • Corrective Actions:

    • Switch Reagent System: Move from DAST/Deoxo-Fluor to XtalFluor-E® . XtalFluor reagents do not release free HF and are less prone to elimination if used with the correct promoter.

    • The "Buffered" Protocol: Use XtalFluor-E with Et₃N·3HF (Treatamine-HF) instead of DBU. DBU is too basic and promotes elimination. The Et₃N·3HF complex provides a "buffered" source of fluoride that is nucleophilic but less basic.

    • Solvent Effect: Switch from THF to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Non-polar solvents destabilize the transition state for elimination.

Issue 2: Reaction stalls / Low conversion with sterically hindered ketones
  • Root Cause: Steric bulk prevents the nucleophilic attack of the sulfur-fluorine species on the carbonyl oxygen.

  • Corrective Actions:

    • Lewis Acid Activation: Add BF₃·OEt₂ (0.1–0.5 equiv) to activate the carbonyl oxygen, facilitating the initial attack of the fluorinating reagent.

    • Microwave Irradiation: For stable reagents like Fluolead™ (do NOT microwave DAST), controlled heating at 60–80°C can overcome the activation energy barrier.

    • Reagent Swap: Use Fluolead™ (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride).[3][4] It is more thermally stable than DAST/Deoxo-Fluor and can be heated safely to drive conversion.[5]

Issue 3: Safety alarms / Exotherm spikes
  • Root Cause: DAST decomposes explosively above 90°C. Deoxo-Fluor is more stable but still hazardous.

  • Corrective Actions:

    • Strict Temperature Control: Never heat DAST neat. Always dilute.

    • Use Crystalline Alternatives: XtalFluor-E and Fluolead are crystalline solids with significantly higher decomposition temperatures (T_onset > 200°C for Fluolead).

Standardized Protocol: XtalFluor-E Optimization
ParameterStandard ConditionOptimized for Yield (Enolizable Ketones)
Reagent XtalFluor-E (1.2 eq)XtalFluor-E (1.5 eq)
Promoter DBU (1.2 eq)Et₃N·3HF (2.0 eq)
Solvent DCMDCM (Anhydrous)
Temp -78°C to RT-78°C to RT (Slow warm-up)
Quench NaHCO₃ (aq)5% NaHCO₃ (aq) (Vigorous stir 15 min)

Module 2: Electrophilic Vicinal Difluorination (Alkenes → R-CFH-CFH-R)

Primary Workflow: Addition of F-F across a double bond. Standard Reagents: Selectfluor (F-TEDA-BF4) + Fluoride source (AgF, Et₃N·HF).

Diagnostic & Troubleshooting Guide
Issue 1: Formation of fluorohydrins (OH/F) instead of difluorides (F/F)
  • Root Cause: Moisture contamination.[2] The intermediate iodonium/fluoronium ion is trapped by water (which is a better nucleophile than fluoride) faster than by the fluoride source.

  • Corrective Actions:

    • Water Scavenging: Add molecular sieves (3Å or 4Å) directly to the reaction vessel.

    • Reagent Drying: Selectfluor is hygroscopic. Dry it under vacuum over P₂O₅ before use.

    • Hydrophobic Solvents: Switch to chloroform (CHCl₃) or DCM to minimize water solubility compared to MeCN.

Issue 2: Poor Diastereoselectivity (syn/anti ratio)
  • Root Cause: The mechanism usually involves an anti-addition. However, open carbocation intermediates can lead to scrambling.

  • Corrective Actions:

    • Iodoarene Catalysis (I(I)/I(III)): Use p-Iodotoluene (10-20 mol%) as a catalyst with Selectfluor as the oxidant and amine-HF as the nucleophile. The hypervalent iodine intermediate (ArIF₂) ensures a tighter ion pair, often improving anti-selectivity.

    • Amine-HF Ratio: Tune the acidity of the HF source. Olah’s Reagent (Pyridine·9HF) is highly acidic and reactive; Et₃N·3HF is milder. Higher acidity often speeds up the ring-opening of the cyclic iodonium intermediate.

Visualization: I(I)/I(III) Catalytic Cycle

VicinalDifluorination ArI ArI Catalyst (p-Iodotoluene) Oxidation Oxidation (Selectfluor) ArI->Oxidation + F+ Source ArIF2 Ar-I(III)-F2 Species (Hypervalent Iodine) Oxidation->ArIF2 Intermediate β-Fluoroiodonium Intermediate ArIF2->Intermediate + Alkene - F- Alkene Substrate (Alkene) Alkene->Intermediate NucleophilicAttack Nucleophilic Attack (HF Source) Intermediate->NucleophilicAttack Product Vicinal Difluoride (Product) NucleophilicAttack->Product Reductive Elimination - ArI Product->ArI Catalyst Regeneration

Caption: Catalytic cycle for vicinal difluorination using hypervalent iodine. Note the regeneration of ArI allows for sub-stoichiometric loading, improving atom economy.

Module 3: Transition-Metal Catalyzed Difluoroalkylation

Primary Workflow: Cross-coupling to install -CF₂R groups (e.g., difluoromethylation). Key Challenge: The "Soft" metal vs. "Hard" fluorine mismatch leads to unstable M-CF₂ species.

Diagnostic & Troubleshooting Guide
Issue 1: Homocoupling of the difluoroalkyl halide
  • Root Cause: Slow transmetallation or oxidative addition leads to radical dimerization of the difluoroalkyl species.

  • Corrective Actions:

    • Slow Addition: Add the difluoroalkyl halide (e.g., BrCF₂CO₂Et) slowly via syringe pump to keep its concentration low relative to the metal catalyst.

    • Ligand Tuning: For Copper (Cu) catalysis, use Phenanthroline ligands. For Palladium (Pd), bulky phosphines like Xantphos can stabilize the M-CF₂ bond and prevent decomposition.

Issue 2: Protodefluorination (H-CF₂-R instead of Ar-CF₂-R)
  • Root Cause: Trace water or acidic protons in the reaction mixture protonate the unstable Cu-CF₂R intermediate.

  • Corrective Actions:

    • Base Selection: Use anhydrous K₃PO₄ or Cs₂CO₃ . Avoid hygroscopic bases like KOtBu unless sublimed.

    • "MeDiC" Strategy: Utilize the Metal-Difluorocarbene Coupling mechanism.[6] Instead of direct coupling, generate a Pd-difluorocarbene intermediate (from ClCF₂H) which then inserts into the Ar-X bond. This avoids the unstable Cu-CF₂ species.

Module 4: Decision Logic for Reagent Selection

Use this logic tree to select the safest and highest-yielding reagent for your specific substrate.

ReagentSelection Start Substrate Type? Alcohol Alcohol (R-OH) Start->Alcohol Ketone Ketone/Aldehyde (C=O) Start->Ketone PriSec Primary/Secondary? Alcohol->PriSec Enolizable Enolizable Protons? Ketone->Enolizable PhenoFluor Use PhenoFluor (For high yield/late stage) PriSec->PhenoFluor Complex/Late Stage AlkFluor Use AlkylFluor (Bench stable) PriSec->AlkFluor Standard YesEnol Yes (Risk of Vinyl Fluoride) Enolizable->YesEnol NoEnol No (Non-enolizable) Enolizable->NoEnol Xtal XtalFluor-E + Et3N·3HF (Best Selectivity) YesEnol->Xtal Fluolead Fluolead or Deoxo-Fluor (High Activity) NoEnol->Fluolead

Caption: Decision matrix for selecting fluorination reagents based on substrate class and risk of elimination side-reactions.

References

  • Beaulieu, F., et al. (2009). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[7][8] Organic Letters. Link

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Tetrafluoroborates: New Reagents for the Deoxofluorination of Alcohols and Carbonyls." Journal of Organic Chemistry. Link

  • Fujiwara, T., & O'Hagan, D. (2014). "Successful Fluorine-Containing Herbicide Agrochemicals." Journal of Fluorine Chemistry. Link

  • Holl, M. G., & Gilmour, R. (2018). "Enantioselective, Catalytic Vicinal Difluorination of Alkenes." Angewandte Chemie International Edition. Link

  • Zhang, X., et al. (2018).[6] "Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides." Accounts of Chemical Research. Link

  • Neumann, C. N., & Ritter, T. (2015). "Late-Stage Fluorination: Fancy Novelty or Useful Tool?" Angewandte Chemie International Edition. Link

Sources

Common side reactions and byproducts in the synthesis of fluorinated acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Reference: FS-2025-T2 Subject: Troubleshooting Common Failure Modes in Fluorinated Acid Synthesis Status: Open / Escalated to Senior Application Scientist

Welcome to FluorSupport™ Technical Desk

Agent: Dr. A. Vance, Senior Application Scientist Ticket Context: User reports low yields, "missing" products, and inseparable mixtures during the synthesis of


- and 

-fluorinated carboxylic acids.

Executive Summary: Synthesizing fluorinated acids is deceptive. The high electronegativity of fluorine (


) fundamentally alters the reactivity of neighboring functional groups. Standard protocols for non-fluorinated analogues frequently fail due to three primary mechanisms: unintended 

-elimination
(HF loss), "haloform-type" C-C bond cleavage , and extraction failures due to drastically lowered pKa values.

This guide addresses these specific failure modes with mechanistic insights and validated recovery protocols.

Module 1: Deoxyfluorination of Hydroxy-Esters (The "DAST" Dilemma)

The Scenario: You are converting a


-hydroxy ester to a 

-fluoro ester (to be hydrolyzed later), using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[1] The Failure: The major product is the

-unsaturated ester (elimination), not the fluoride.
The Mechanism of Failure

The reaction proceeds via an activated alkoxy-sulfur intermediate. The fluoride ion (


) is a poor nucleophile but a decent base. In sterically hindered or electron-rich systems, the proton on the 

-carbon is acidic enough that the intermediate acts as a leaving group, leading to thermal elimination (E1 or E2 like) rather than substitution (

).
Visualizing the Pathway (Substitution vs. Elimination)

DAST_Mechanism Start Alcohol Substrate (R-CH(OH)-CH2-COOR) Inter Activated Sulfinate Intermediate Start->Inter + DAST/Deoxo-Fluor (- HF) Prod Target: Fluoro-Ester (Substitution) Inter->Prod Path A: SN2 Attack by F- (Kinetic Control) Side Side Product: Alkene (Elimination) Inter->Side Path B: Deprotonation (Thermodynamic Control)

Figure 1: Kinetic competition between fluorination and elimination in DAST-mediated reactions.

Troubleshooting Protocol
VariableStandard Protocol (Fails)Optimized Protocol (Works) Why?
Temperature ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


constant
Elimination is entropically favored; low temp locks the

pathway.
Solvent THF or


(Anhydrous)
THF can coordinate with the sulfur center, retarding nucleophilic attack.
Reagent DASTPyFluor / XtalFluor-E PyFluor is more thermally stable and less prone to elimination side reactions [1].[2]
Base NoneDBU (with PyFluor) PyFluor requires an exogenous base; DBU complexes HF, preventing acid-catalyzed degradation.

Module 2: Hydrolysis Instability (The "Vanishing" Product)

The Scenario: You successfully made a trifluoromethyl ester (


-

) or an

-fluoro ester and are hydrolyzing it to the acid using NaOH/MeOH. The Failure: The starting material disappears, but the product is not found. Mass spec shows fragments corresponding to defluorination or chain shortening.
The "Haloform-Type" Cleavage

Fluorine is electron-withdrawing. When located


 to a carbonyl, it makes the carbonyl carbon highly electrophilic (good for hydrolysis) but also stabilizes the carbanion resulting from C-C bond cleavage.
  • Reaction:

    
    
    
  • Result: The fluorinated fragment (

    
    ) leaves as a volatile fluoroform or decomposes, leaving you with carbonate salts and no product.
    
-Elimination of HF

If you have a proton


 to the carboxyl and 

to a fluorine (e.g.,

), basic conditions will trigger E1cB elimination, ejecting fluoride and forming acrylic acid derivatives.
Validated Hydrolysis Workflow

Q: How do I hydrolyze sensitive fluoro-esters?

Option A: Acidic Hydrolysis (Preferred)

  • Reagent:

    
     or 
    
    
    
    (1:1).
  • Conditions: Reflux, 4-12 hours.

  • Mechanism: Acid catalysis activates the carbonyl without generating the high-energy tetrahedral anionic intermediate prone to fragmentation.

Option B: Anhydrous Nucleophilic Cleavage (Mild)

  • Reagent:

    
     (Trimethylsilyl iodide) or 
    
    
    
    in Ethyl Acetate.
  • Conditions: Reflux.

  • Mechanism: Cleaves the alkyl-oxygen bond of the ester via

    
    , leaving the carbonyl intact.
    
  • Reference: Validated for

    
    -fluoroacrylates where basic hydrolysis causes polymerization [2].
    

Module 3: Electrophilic Fluorination (Selectfluor Issues)

The Scenario: Using Selectfluor to fluorinate an enolate to get an


-fluoro acid precursor.
The Failure:  You get a mixture of mono-fluorinated (desired), di-fluorinated (over-reaction), and non-fluorinated material.
The "pKa Reset" Problem

Once a fluorine atom is installed, the remaining


-proton becomes more acidic due to the inductive effect of fluorine. The mono-fluorinated product enolizes faster than the starting material, consuming the remaining base and Selectfluor to form the di-fluoro byproduct.
Optimization Table
ParameterRecommendationTechnical Rationale
Stoichiometry Use 0.9 eq of Base/SelectfluorStarving the reaction prevents the "second bite" (di-fluorination).
Addition Order Inverse Addition Add the enolate to the Selectfluor solution. Keeps the concentration of active enolate low relative to the fluorinating agent.
Counter-ion Use Selectfluor II (PF6 salt)Solubility differences in MeCN can alter the kinetics, sometimes favoring mono-substitution [3].

Module 4: Isolation & Workup (The "Invisible" Acid)

The Scenario: Reaction worked (confirmed by


 NMR), but after aqueous extraction, the mass balance is near zero.
The Failure:  Fluorinated carboxylic acids are Super-Acids .
  • Acetic Acid pKa: ~4.76

  • Trifluoroacetic Acid (TFA) pKa: ~0.23

  • Perfluorooctanoic Acid (PFOA) pKa: ~ -0.5 [4].[3][4][5]

Standard workups (acidifying to pH 3-4) leave fluorinated acids fully deprotonated (anionic) and water-soluble. They are washed away in the aqueous layer.

The "Salting Out" Protocol
  • Acidification: You must acidify to pH < 1 using concentrated HCl or

    
    .
    
  • Solvent: Do not use Ethyl Acetate (it hydrolyzes/degrades at pH < 1). Use Diethyl Ether or DCM .

  • Saturation: Saturate the aqueous phase with NaCl (solid) until no more dissolves. This pushes the organic fluorinated acid out of the water (Salting Out effect).

  • Continuous Extraction: For short-chain fluoro-acids (C2-C4), use a continuous liquid-liquid extractor for 12-24 hours.

Decision Tree: Where is my product?

Troubleshooting Start Start: Product Missing after Workup CheckNMR Check Crude 19F NMR (Before Workup) Start->CheckNMR SignalYes Signal Present? CheckNMR->SignalYes Volatile Issue: Volatility Did you Rotovap to dryness? SignalYes->Volatile Yes, but lost after drying Extract Issue: pKa/Extraction Is Aqueous pH < 1? SignalYes->Extract Yes, but lost in extraction Soln1 Solution: Distill solvent carefully Form salt (Ammonium/Na) Volatile->Soln1 Soln2 Solution: Re-acidify to pH 0 Saturate w/ NaCl Extract w/ Et2O Extract->Soln2

Figure 2: Diagnostic workflow for recovering fluorinated acids.

References

  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574.

  • Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1979). Synthetic Methods and Reactions. 62. Transformations with Chlorotrimethylsilane/Sodium Iodide. Journal of Organic Chemistry, 44(8), 1247–1251.

  • Banks, R. E., Mohialdin-Khaffaf, S. N., Lal, G. S., Sharif, I., & Syvret, R. G. (1992). 1-Alkyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane salts: a novel family of electrophilic fluorinating agents. Journal of the Chemical Society, Chemical Communications, (8), 595-596.

  • Vierke, L., Berger, U., & Cousins, I. T. (2013). Estimation of the acid dissociation constant of perfluoroalkyl carboxylic acids through an experimental investigation of their water-to-air transport. Environmental Science & Technology, 47(19), 11032-11039.

Sources

Techniques for removing residual solvents from final product

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Residual Solvent Removal

A Senior Application Scientist's Guide for Researchers in Drug Development

Welcome to the technical support center for residual solvent removal. As a Senior Application Scientist, I understand that removing residual solvents is a critical, yet often challenging, final step in synthesizing an active pharmaceutical ingredient (API). Incomplete or improper solvent removal can compromise the safety, stability, and efficacy of your final product. This guide is structured to provide direct, actionable answers to the specific issues you may encounter in the lab.

The core principle of solvent removal is to selectively transfer the solvent from a liquid or solid phase into a vapor phase, which is then removed, leaving your purified compound behind. This is achieved by manipulating temperature and pressure.[1][2][3] The challenge lies in doing this efficiently without degrading your thermally sensitive and valuable product.

Part 1: Selecting the Right Technique

Choosing the appropriate solvent removal technique is the most critical first step and depends on two key factors: the properties of your solvent (e.g., boiling point) and the stability of your compound (e.g., thermal sensitivity, physical form).

Decision-Making Workflow for Solvent Removal

The following flowchart provides a logical path to selecting the best starting technique for your needs.

G cluster_input START: Characterize Sample cluster_methods Primary Removal Techniques cluster_verification Verification Start Solvent Properties: High vs. Low Boiling Point (BP) Compound Properties: Thermally Stable vs. Labile Crystalline vs. Amorphous/Biologic Rotovap Rotary Evaporation (Good for volatile solvents, thermally stable compounds) Start->Rotovap Low BP Solvent Thermally Stable Compound Oven Vacuum Oven Drying (Good for high BP solvents, crystalline solids) Start->Oven High BP Solvent Thermally Stable Crystalline Solid Lyophilization Lyophilization (Freeze Drying) (Essential for thermally labile compounds, biologics, amorphous solids) Start->Lyophilization Thermally Labile Compound or Biologic/Amorphous Solid Rotovap->Oven Trace high BP solvent remains Analysis Final Analysis (Headspace GC, LOD) Rotovap->Analysis Oven->Analysis Lyophilization->Analysis

Caption: Workflow for selecting a residual solvent removal technique.

Part 2: Troubleshooting Common Techniques

This section addresses the most frequent problems encountered with standard laboratory equipment.

A. Rotary Evaporation (Rotovap) Troubleshooting

Rotary evaporation is a cornerstone technique for efficiently removing volatile solvents.[1][4][5] It works by reducing the solvent's boiling point via vacuum and increasing the evaporation rate by rotating the flask, which creates a thin film of the sample.[3][4][5]

Q1: My sample is "bumping" or foaming violently, and I'm losing product into the condenser. What's happening and how do I stop it?

  • Answer: Bumping occurs when the solvent superheats and boils in a single, violent burst instead of gently. This is usually caused by applying the vacuum too quickly or setting the bath temperature too high for the given pressure.

    • Causality Explained: The vacuum drastically lowers the solvent's boiling point. If the bath temperature is significantly higher than this new boiling point, a large amount of energy is rapidly transferred to the solvent, causing it to erupt. Rotation speed can also be a factor; too slow, and the solvent doesn't form a thin, evenly heated film.

    • Immediate Fix:

      • Temporarily vent the system to carefully release some of the vacuum. This will raise the boiling point and stop the violent boiling.

      • Reduce the bath temperature.

      • Once stable, slowly re-apply the vacuum.

    • Senior Scientist's Protocol for Preventing Bumping:

      • Start Rotation First: Begin rotating the flask (e.g., 150-200 RPM) before applying vacuum or heat. This ensures an even surface area for evaporation.[5]

      • Apply Vacuum Gradually: Do not pull a full vacuum instantly. Slowly lower the pressure until you see the solvent begin to gently bubble or "simmer."

      • Introduce Heat Last: Only after the system is stable under vacuum should you lower the flask into the pre-heated bath.

      • Use a Bump Trap: Always use a bump trap between your flask and the vapor duct. It's designed to catch any material ejected during bumping, saving your sample.

Q2: My solvent is evaporating extremely slowly, even with a deep vacuum and high heat. What am I doing wrong?

  • Answer: This is a common issue that often points to an inefficient system rather than incorrect parameters. The problem is typically a poor vacuum or inefficient condensation.

    • Causality Explained: The rate of evaporation depends on the pressure at the sample surface and the efficiency of the condenser at removing vapor. If the condenser isn't cold enough, solvent vapor isn't removed from the system, which increases the vapor pressure and slows down further evaporation. A leak in the system will prevent the vacuum pump from reaching the target pressure.[4]

    • Troubleshooting Steps:

      • Check for Leaks: Inspect all glass joints, seals, and tubing for cracks or poor fits. A tiny leak can significantly compromise your vacuum.

      • Verify Condenser Temperature: Ensure your cooling fluid is circulating and is at the correct temperature. For low-boiling solvents like dichloromethane (DCM), the coolant should be very cold (0-5 °C).

      • Check Cold Trap (if used): If you are using a dry ice/acetone cold trap to protect the pump, ensure it is sufficiently cold.[1]

      • Confirm Pump Integrity: Check the vacuum pump oil. If it's cloudy or discolored, it may be contaminated with solvent, reducing its efficiency. Change the oil as needed.

B. Vacuum Oven Drying Troubleshooting

Vacuum ovens are ideal for removing high-boiling point solvents from stable, solid compounds.[6] The principle is similar to the rotovap: reducing pressure lowers the solvent's boiling point, allowing for drying at temperatures below the compound's degradation point.[6][7]

Q1: I've had my crystalline product in the vacuum oven for 24 hours, but my Certificate of Analysis (CoA) still shows high levels of residual solvent. Why won't it dry?

  • Answer: This frustrating issue usually stems from one of three problems: the solvent is trapped within the crystal lattice, the vacuum is insufficient, or the drying temperature is too low.

    • Causality Explained: Crystalline solids can trap solvent molecules within their structure during formation. Simply heating under vacuum may not be enough to liberate these trapped molecules. The vapor pressure of the solvent must be high enough at the drying temperature to allow it to escape the solid and be removed by the vacuum pump.

    • Troubleshooting Protocol:

      • Verify Vacuum Level: Ensure your oven is pulling an adequate vacuum. Check the seals and pump. A common mistake is not having a "gas bleed" or "purge." Introduce a slow bleed of an inert gas (like Nitrogen) into the oven. This creates a gentle flow that helps carry solvent vapors away from the product surface towards the pump, a process called "purging."[7]

      • Increase Temperature (Carefully): If your compound is thermally stable, incrementally increase the oven temperature. Check your compound's melting point and thermal degradation data first. A good rule of thumb is to set the temperature to about 20-30 °C below the compound's melting point, if possible.

      • Grind Your Sample: If the product is in large crystals, gently grind it to a fine powder. This increases the surface area and breaks up the crystal lattice, making it easier for trapped solvent to escape.

      • Perform a "Re-slurry": If the solvent is stubbornly trapped, a re-slurry may be necessary. Dissolve the product in a minimal amount of a low-boiling, non-solvating "anti-solvent" (in which your product is not soluble), and then filter and dry again. This can help displace the trapped high-boiling solvent.

C. Lyophilization (Freeze-Drying) Troubleshooting

Lyophilization is a gentle drying technique used for thermally labile compounds, biologics, and amorphous materials.[3][8][9] It involves freezing the material and then reducing the pressure to allow the frozen solvent (usually water) to sublimate directly from a solid to a gas.[3][10]

Q1: After my lyophilization cycle, my product looks like a shrunken, melted mess instead of a fluffy "cake." What caused this "collapse"?

  • Answer: Product collapse is a classic sign that the primary drying phase was performed at a temperature above the product's critical collapse temperature.

    • Causality Explained: Every amorphous formulation has a "collapse temperature" (Tc), which is the maximum temperature it can withstand during primary drying without losing its structure and flowing like a viscous liquid. If the shelf temperature exceeds this Tc, the solid matrix can no longer support its own structure, and it collapses.[10]

    • Troubleshooting and Prevention:

      • Determine the Collapse Temperature: Before lyophilizing a new formulation, you MUST determine its Tc. This is typically done using a Freeze-Drying Microscope (FDM).

      • Set Shelf Temperature Appropriately: The shelf temperature during primary drying must always be kept several degrees below the determined Tc.

      • Ensure Complete Freezing: The product must be completely frozen before starting the vacuum. If any unfrozen liquid remains, it will boil off aggressively under vacuum, destroying the product structure.

      • Check for Leaks: An insufficient vacuum can also lead to collapse. Ensure your system is leak-tight and the pump is functioning correctly.[11][12]

Q2: My lyophilization cycle is taking forever to complete. How can I speed it up without risking my product?

  • Answer: While lyophilization is inherently a slow process, cycle times can often be optimized by carefully balancing the driving forces of heat input and mass transfer.[13]

    • Causality Explained: The speed of sublimation is governed by the vapor pressure gradient between the product and the condenser. This is controlled by the shelf temperature (heat input) and the chamber pressure (mass transfer). An overly conservative (too cold or too high pressure) cycle will be unnecessarily long.

    • Optimization Protocol:

      • Primary Drying Optimization: As long as you stay safely below the collapse temperature, you can set the shelf temperature as high as possible to maximize the sublimation rate.

      • Chamber Pressure Optimization: Lowering the chamber pressure generally increases the sublimation rate, but only up to a point. If the pressure is too low, there are not enough gas molecules to transfer heat from the shelf to your product, and the process can stall. There is an optimal pressure for every formulation; this often requires experimental determination.

      • Controlled Nucleation: The size of the ice crystals formed during freezing dramatically impacts drying time. Larger crystals create more open channels for water vapor to escape. Techniques like "annealing" (holding the product at a temperature just below freezing) or using controlled nucleation technology can promote the growth of larger ice crystals, significantly reducing drying time.[10]

Part 3: General FAQ

Q: What are the ICH Q3C classes of residual solvents and why are they important?

  • Answer: The International Council for Harmonisation (ICH) Q3C guideline classifies residual solvents into three classes based on their toxicity and risk to human health.[14][15][16] Adhering to these limits is a regulatory requirement for all pharmaceutical products.[15][17]

    ICH Class Description & Risk Examples Action Required
    Class 1 Solvents to be avoided . Known or strongly suspected carcinogens and environmental hazards.[16][18]Benzene, Carbon TetrachlorideUse must be strongly justified; strict limits apply.
    Class 2 Solvents to be limited . Non-genotoxic animal carcinogens or agents of irreversible toxicity.[16][18]Acetonitrile, Dichloromethane, TolueneLevels must be reduced to within the specified Permitted Daily Exposure (PDE) limits.
    Class 3 Solvents with low toxic potential . Have PDEs of 50 mg/day or more.[15]Acetone, Ethanol, Isopropyl AlcoholNo health-based limit is strictly necessary, but should be removed to the extent possible under GMP.

Q: I have an azeotrope (e.g., ethanol/water). How can I remove the last bit of solvent?

  • Answer: An azeotrope is a mixture of two or more liquids whose composition cannot be changed by simple distillation.[19][20] To "break" an azeotrope, you must alter the interactions between the solvent molecules.

    • Methods to Break Azeotropes:

      • Azeotropic Distillation: Add a third component, called an entrainer, that forms a new, lower-boiling azeotrope with one of the original components.[19][21] For example, adding toluene to an ethanol/water mixture forms a ternary azeotrope that can be distilled off, leaving anhydrous ethanol behind.[22]

      • Pressure-Swing Distillation: The composition of some azeotropes changes with pressure. By running two distillation columns at different pressures, you can separate the components.[19]

      • Adding a Salt: Dissolving a salt in the azeotropic mixture can alter the relative volatility of the components, allowing one to be distilled off.

Q: How do I definitively confirm that all residual solvent has been removed?

  • Answer: Visual inspection is not enough. The industry standard for quantifying residual solvents in a final API is Headspace Gas Chromatography (HS-GC) , often with a Flame Ionization Detector (FID).[17][23][24]

    • How it Works: A sample of your API is placed in a sealed vial and heated.[23] Any volatile residual solvents will partition into the gas phase (the "headspace") above the sample. A sample of this gas is then automatically injected into a GC system, which separates the different solvents and allows for their precise quantification.[17][25] This method is highly sensitive and is the required analytical technique for release testing under USP <467>.[26]

References

  • Residual solvent analysis by GC-Headspace. Scharlab Internacional. [Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Rotary Evaporator | Common evaporation & concentration methods. Rocker. [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). [Link]

  • Principles and Practices of Lyophilization in Product Development and Manufacturing. Dubray Books. [Link]

  • Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. Agilent. [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8). ICH. [Link]

  • Principles and Practices of Lyophilization in Product Development and Manufacturing. OverDrive. [Link]

  • A LEAN Approach for the Determination of Residual Solvents Using Headspace Gas Chromatography with Relative Response Factors. LCGC International. [Link]

  • impurities: guideline for residual solvents q3c(r7). ICH. [Link]

  • GC Analysis Data Collection for Residual Solvents in Pharmaceuticals. Shimadzu. [Link]

  • What is a Rotary Evaporator: Principle, Types and Applications. Drawell. [Link]

  • Understanding the Principles of Rotary Evaporation: A Step-by-Step Guide. Laboteq. [Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. [Link]

  • Troubleshooting Common Issues in Vacuum Drying Machines. Zhanghua - Filter Dryer. [Link]

  • How to troubleshoot common problems in a vacuum dryer? Primary Equipment. [Link]

  • Principles and Practices of Lyophilization in Product Development and Manufacturing. VitalSource. [Link]

  • Science of Rotary Evaporation: Mechanisms and Applications. GWSI. [Link]

  • Evolve's essential guide to Rotary Evaporators. Evolve. [Link]

  • Common Lab Vacuum Freeze Dryer Problems and Troubleshooting Tips. Drawell. [Link]

  • Principles and Practices of Lyophilization in Product Development and Manufacturing Feroz Jameel. Scribd. [Link]

  • How to troubleshoot common problems of a vacuum dryer for cable? Blog. [Link]

  • Distillation. Koch Modular. [Link]

  • How can a Mixture of Ethanol and Water be Separated by Azeotropic Distillation? BYJU'S. [Link]

  • Principles and Practices of Lyophilization in Product Development and Manufacturing. DOKUMEN.PUB. [Link]

  • How to separate an azeotropic mixture with a low boiling entrainer? ResearchGate. [Link]

  • What are the methods used to separate azeotropic mixture by distillation? Quora. [Link]

  • Freeze Dry Vacuum System Troubleshooting. Labconco. [Link]

  • Breaking Azeotropes by Diffusion Distillation. YouTube. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 3,3-difluoro-2-methylpropanoic acid and its Non-fluorinated Analog, 2-methylpropanoic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic properties. The introduction of this small, highly electronegative atom can profoundly alter a molecule's acidity, lipophilicity, and metabolic stability. This guide provides a detailed comparative analysis of 3,3-difluoro-2-methylpropanoic acid and its non-fluorinated counterpart, 2-methylpropanoic acid (commonly known as isobutyric acid). Through a synthesis of experimental data and high-quality predictive models, we will explore the physicochemical and metabolic transformations that arise from the introduction of a gem-difluoro group adjacent to a chiral center and a carboxylic acid moiety. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination strategies in their work.

Introduction: The Impact of Gem-Difluorination

The gem-difluoro (CF2) group is a fascinating structural motif in medicinal chemistry. Its introduction into a molecule can elicit a range of effects, from altering electronic properties to influencing molecular conformation. When placed strategically, as in 3,3-difluoro-2-methylpropanoic acid, the CF2 group's strong electron-withdrawing nature has significant consequences for the adjacent carboxylic acid, while also presenting a formidable barrier to metabolic degradation. This guide will dissect these changes through a side-by-side comparison with the well-characterized 2-methylpropanoic acid.

Physicochemical Properties: A Tale of Two Acids

The most immediate and predictable impact of fluorination is on the acidity of the carboxylic acid. However, the effects on lipophilicity are more nuanced. The following table summarizes the key physicochemical properties of our two compounds of interest.

Property2-Methylpropanoic Acid3,3-Difluoro-2-methylpropanoic acidRationale for Difference
pKa 4.84 (Experimental)~2.5 - 3.0 (Predicted)The strong electron-withdrawing inductive effect of the two fluorine atoms stabilizes the carboxylate anion, making the acid stronger (lower pKa).
logP 0.78 (Predicted), 0.94 (Experimental)[1]1.1 (Predicted)The introduction of fluorine generally increases lipophilicity, though the effect can be complex and context-dependent.
Polar Surface Area (PSA) 37.3 Ų37.3 ŲThe polar surface area is primarily determined by the carboxylic acid group and is not significantly altered by the fluorine substitution on the carbon backbone.
Molecular Weight 88.11 g/mol 124.09 g/mol The addition of two fluorine atoms significantly increases the molecular weight.
The Science Behind the pKa Shift

The dramatic decrease in the predicted pKa of 3,3-difluoro-2-methylpropanoic acid is a classic example of the inductive effect. The highly electronegative fluorine atoms pull electron density away from the carboxylic acid group, which in turn stabilizes the resulting carboxylate anion upon deprotonation. A more stable conjugate base corresponds to a stronger acid.

pKa_Effect cluster_0 2-Methylpropanoic Acid cluster_1 3,3-Difluoro-2-methylpropanoic Acid CH3_CH_COOH CH3-CH(CH3)-COOH CH3_CH_COO- CH3-CH(CH3)-COO⁻ + H⁺ CH3_CH_COOH->CH3_CH_COO- pKa ≈ 4.84 CF2H_CH_COOH F2CH-CH(CH3)-COOH CF2H_CH_COO- F2CH-CH(CH3)-COO⁻ + H⁺ CF2H_CH_COOH->CF2H_CH_COO- Predicted pKa ≈ 2.5-3.0 Inductive_Effect Strong inductive effect of F atoms a bilizes the conjugate base CF2H_CH_COO-->Inductive_Effect Malonic_Ester_Synthesis Diethyl_Malonate Diethyl Malonate CH₂(COOEt)₂ Enolate Enolate [CH(COOEt)₂]⁻Na⁺ Diethyl_Malonate->Enolate 1. NaOEt Alkylated_Ester Alkylated Ester (CH₃)₂C(COOEt)₂ Enolate->Alkylated_Ester 2. CH₃Br (2 equiv.) Dicarboxylic_Acid Dicarboxylic Acid (CH₃)₂C(COOH)₂ Alkylated_Ester->Dicarboxylic_Acid 3. H₃O⁺, Δ Final_Product 2-Methylpropanoic Acid (CH₃)₂CHCOOH Dicarboxylic_Acid->Final_Product 4. -CO₂

Caption: Malonic ester synthesis of 2-methylpropanoic acid.

Proposed Synthesis of 3,3-Difluoro-2-methylpropanoic Acid via Reformatsky Reaction

While a specific literature procedure for 3,3-difluoro-2-methylpropanoic acid is not readily available, a plausible route can be devised using a Reformatsky-type reaction, a powerful method for forming carbon-carbon bonds. [8][9][10][11]

Reformatsky_Synthesis Starting_Materials Starting Materials Ethyl 2-bromopropionate + Difluoroacetaldehyde Reformatsky_Reagent Reformatsky Reagent BrZnCH(CH₃)COOEt Starting_Materials->Reformatsky_Reagent 1. Zn Adduct Adduct F₂CHCH(OH)CH(CH₃)COOEt Reformatsky_Reagent->Adduct 2. Addition Dehydroxylation Dehydroxylation (Intermediate) Adduct->Dehydroxylation 3. Dehydration/Reduction Final_Ester Final Ester F₂CHCH(CH₃)COOEt Dehydroxylation->Final_Ester Final_Acid 3,3-Difluoro-2-methylpropanoic Acid F₂CHCH(CH₃)COOH Final_Ester->Final_Acid 4. H₃O⁺, Δ

Caption: Proposed Reformatsky synthesis of 3,3-difluoro-2-methylpropanoic acid.

Metabolic Stability: The Fluorine Advantage

One of the most compelling reasons for introducing fluorine into drug candidates is to enhance their metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.

Metabolism of 2-Methylpropanoic Acid

As a short-chain branched fatty acid, 2-methylpropanoic acid is expected to be readily metabolized through pathways common to endogenous fatty acids. This includes activation to its coenzyme A thioester, followed by oxidation.

Predicted Metabolism of 3,3-Difluoro-2-methylpropanoic Acid

In stark contrast, the presence of the gem-difluoro group at the 3-position is predicted to significantly hinder the metabolism of 3,3-difluoro-2-methylpropanoic acid. This position is effectively "blocked" from oxidative metabolism. [12][13]While other positions on the molecule remain susceptible, the primary routes of metabolism for the non-fluorinated analog are obstructed. This increased metabolic stability can lead to a longer biological half-life and improved bioavailability.

Metabolic_Stability cluster_0 2-Methylpropanoic Acid Metabolism cluster_1 3,3-Difluoro-2-methylpropanoic Acid Metabolism Isobutyric_Acid 2-Methylpropanoic Acid Metabolites Metabolites Isobutyric_Acid->Metabolites CYP450 Oxidation Difluoro_Acid 3,3-Difluoro-2-methylpropanoic Acid Blocked Metabolism Blocked Difluoro_Acid->Blocked Strong C-F bonds

Sources

Comparative Guide: Acidity (pKa) of Fluorinated vs. Non-Fluorinated Carboxylic Acids

[1]

Executive Summary

In medicinal chemistry and materials science, the strategic incorporation of fluorine is a premier tool for modulating physicochemical properties.[1][2][3][4][5] This guide provides an objective technical comparison of the acidity (

1

Key Takeaway: The introduction of fluorine atoms significantly increases acidity (lowers

inductive effect (-I)1671
Quick Reference: The "Fluorine Shift"
Compound ClassNon-Fluorinated

Fluorinated Analog


(Approx)
Aliphatic Acetic Acid: 4.76Trifluoroacetic Acid: 0.23-4.53 (Drastic)
Aromatic Benzoic Acid: 4.202-Fluorobenzoic Acid: 3.27-0.93 (Significant)
Aromatic Benzoic Acid: 4.204-Fluorobenzoic Acid: 4.14-0.06 (Negligible)

Mechanistic Foundation: Why Fluorine Alters Acidity[1][5][7]

To predict how a specific fluorination pattern will affect your molecule, you must understand the underlying causality. The shift in

189
The Inductive Effect (-I)

Fluorine is the most electronegative element (Pauling scale: 3.98). When attached to a carbon chain, it exerts a powerful electron-withdrawing inductive effect (-I) through the

  • Polarization: The C-F bond is highly polarized, pulling electron density away from the carboxyl carbon.

  • Anion Stabilization: Upon deprotonation (

    
    ), the resulting negative charge on the oxygen is delocalized not just by resonance, but also by this inductive pull.
    
  • Thermodynamics: A more stable anion implies a weaker conjugate base, which mathematically corresponds to a stronger parent acid (lower

    
    ).
    
Visualization of Inductive Stabilization

The following diagram illustrates the flow of electron density that stabilizes the fluoroacetate anion compared to acetate.

InductiveEffectcluster_0Non-Fluorinated (Acetic Acid)cluster_1Fluorinated (Trifluoroacetic Acid)C_MeCH3 Group(Electron Donating +I)COO_MeCOO- Anion(Destabilized)C_Me->COO_MePush e- densityCOO_FCOO- Anion(Stabilized)COO_Me->COO_FResult: High pKa vs Low pKaF_AtomsCF3 Group(Strong Electron Withdrawal -I)COO_F->F_AtomsPull e- density

Figure 1: Comparative electron density flow. Red arrows indicate destabilizing donation (Acetic); Green arrows indicate stabilizing withdrawal (TFA).

Comparative Data Analysis

The following data sets are aggregated from potentiometric and NMR titration studies. Use these values to benchmark your own lead compounds.

Aliphatic Series: The Additive Effect

In aliphatic chains, the effect of fluorine is cumulative. Replacing hydrogens on the

CompoundStructure

(H2O)
Effect Description
Acetic Acid

4.76 Baseline reference.[10][11]
Fluoroacetic Acid

2.59 Single F drops

by ~2.2 units.
Difluoroacetic Acid

1.24 Second F drops

further.
Trifluoroacetic Acid (TFA)

0.23 Terminal fluorination creates a very strong organic acid.[10][11]

Application Insight: TFA is so acidic that it is often used as a salt-forming agent in HPLC purification rather than a structural motif in oral drugs, as it would be permanently ionized at physiological pH.

Aromatic Series: The Distance Effect

In benzoic acid derivatives, the position of the fluorine relative to the carboxyl group dictates the magnitude of the

CompoundPosition

(H2O)
Mechanism
Benzoic Acid -4.20 Baseline.
2-Fluorobenzoic Acid Ortho3.27 Strongest effect due to proximity (Inductive dominant).
3-Fluorobenzoic Acid Meta3.86 Moderate inductive effect.[12]
4-Fluorobenzoic Acid Para4.14 Weak effect; distance diminishes -I pull.

Critical Observation: Note that 4-fluorobenzoic acid is almost identical in acidity to benzoic acid. If your goal is to block metabolic oxidation at the para-position without altering the electronic profile (and thus protein binding) of the carboxylate, the para-fluoro substitution is the ideal bioisostere.

Experimental Protocols

Reliable


F NMR Titration
Protocol: F NMR Chemical Shift Titration

This method tracks the change in the chemical shift (

Prerequisites:

  • Instrument: NMR Spectrometer (min. 300 MHz) with

    
    F probe.
    
  • Solvent: 90%

    
     / 10% 
    
    
    (for lock).
  • Buffer: Phosphate or Citrate buffers (ensure non-interference).

Workflow Diagram:

NMRProtocolStartSample Preparation(1-5 mM Fluorinated Acid)Step1Initial pH Adjustment(Start at pH < pKa - 2)Start->Step1Step2Sequential Titration(Add NaOH/HCl in 0.2 pH steps)Step1->Step2Step3Acquire 19F NMR(Record Chemical Shift δ)Step2->Step3Step3->Step2Repeat untilpH > pKa + 2Step4Plot Data(δ vs. pH)Step3->Step4Complete Data SetResultCalculate pKa(Sigmoidal Curve Fit)Step4->Result

Figure 2: Step-by-step workflow for determining pKa via 19F NMR spectroscopy.

Detailed Steps:

  • Preparation: Dissolve the fluorinated acid (approx 1-5 mM) in

    
    . Add a trace of internal standard (e.g., Trifluorotoluene in a capillary) if absolute referencing is required, though relative shift (
    
    
    ) is sufficient for curve fitting.
  • Titration Loop:

    • Adjust pH to ~1.5 (or at least 2 units below expected

      
      ) using HCl.
      
    • Record the

      
      F spectrum. Note the chemical shift.[4]
      
    • Incrementally increase pH by 0.2–0.3 units using NaOH.

    • Record spectrum at each step until pH is ~2 units above expected

      
      .
      
  • Data Analysis: Plot the chemical shift (

    
    ) against pH.
    
  • Calculation: Fit the data to the Henderson-Hasselbalch equation variant:

    
    
    Where 
    
    
    is the shift of the protonated species and
    
    
    is the shift of the deprotonated anion.
Why Use NMR Over Potentiometry?
  • Specificity: In a mixture of acids (e.g., a crude reaction mix), Potentiometry measures total acidity.

    
    F NMR measures only the fluorinated species.
    
  • Concentration: NMR works well even at lower concentrations where potentiometric endpoints become distinct.

Implications for Drug Design[1][2][4][13]

Understanding these

  • Bioavailability: A carboxylic acid with a

    
     of 4.5 (Benzoic) is partially neutral in the stomach (pH 1-2), aiding absorption. An analog with a 
    
    
    of 2.5 (o-Fluorobenzoic) will be more ionized in the upper intestine, potentially reducing passive diffusion but improving solubility.
  • Metabolic Blocking: Using 4-fluorobenzoic acid analogs is a "safe" modification. It blocks CYP450 oxidation at the para-position with minimal disruption to the molecule's acidity or electrostatic potential map, preserving receptor binding interactions.

  • Bioisosteres: The

    
     group is often considered a bioisostere for oxygen (ether) or a carbonyl, but when adjacent to a carboxyl, its inductive impact must be accounted for to avoid unintended ionization changes.
    

References

  • Evans, D. A. (2005). pKa's of Inorganic and Oxo-Acids. Harvard University. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Parman, E., Toom, L., Selberg, S., & Leito, I. (2019).[13] Determination of pKa values of fluorocompounds in water using 19F NMR. Journal of Physical Organic Chemistry, 32(4), e3940. Link

  • NIST Chemistry WebBook. (2023). Trifluoroacetic acid Thermochemical Data. National Institute of Standards and Technology. Link

Comparative study of the biological effects of different fluorinated propanoic acids

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Biological Effects of Fluorinated Propanoic Acids

This guide offers a comparative analysis of the biological effects of different fluorinated propanoic acids, a subset of the broader class of per- and polyfluoroalkyl substances (PFAS). As persistent environmental contaminants, understanding the structure-activity relationship of these compounds is critical for researchers, toxicologists, and drug development professionals. This document provides an objective comparison of their performance, supported by experimental data and detailed protocols, to facilitate informed research and development.

Introduction: The Significance of Fluorination and Chain Length

Per- and polyfluoroalkyl substances (PFAS) are a large family of synthetic chemicals characterized by a fluorinated alkyl chain and a functional group.[1] Their unique properties, including thermal stability and the ability to repel water and oil, have led to their widespread use in industrial and consumer products.[1] However, the very strength of the carbon-fluorine bond that makes them so useful also makes them incredibly persistent in the environment and in biological systems, earning them the moniker "forever chemicals".[2]

This guide focuses on perfluoroalkyl carboxylic acids (PFCAs), specifically comparing the biological effects of short-chain compounds like perfluoropropanoic acid (PFPrA) with longer-chain, more extensively studied analogues like perfluorooctanoic acid (PFOA). The length of the fluorinated carbon chain and the nature of the functional group are key determinants of their physicochemical properties, bioaccumulation potential, and biological activity.[3][4] Generally, longer-chain PFCAs are considered more bioaccumulative and toxic than their short-chain counterparts.[5]

Comparative Biological Activity

The biological effects of fluorinated propanoic acids and their longer-chain counterparts are diverse, impacting various cellular processes. A primary mechanism of action for many PFAS is the activation of nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs).[6][7]

Mechanism of Action: Activation of PPARα

Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a key regulator of lipid metabolism and homeostasis.[8] Many perfluorinated carboxylic acids are structural analogues of fatty acids, which are the natural ligands for PPARα.[9] Consequently, binding and activation of PPARα is a primary molecular initiating event for the downstream biological effects of many of these compounds.[9]

Activation of PPARα by PFAAs is dependent on the carbon chain length. Studies have shown that for perfluorinated carboxylates, the ability to activate both mouse and human PPARα is positively correlated with the carbon chain length, up to nine carbons.[10] Carboxylates are generally more potent activators of PPARα compared to sulfonates of the same chain length.[10] There are also species-specific differences, with mouse PPARα generally showing greater sensitivity to PFAAs than human PPARα.[10]

The activation of PPARα leads to the altered regulation of genes involved in lipid metabolism, cell growth, and peroxisome proliferation.[8] While this is a primary mechanism, it's important to note that not all effects of PFAAs are PPARα-dependent, suggesting the involvement of other molecular pathways.[7][11]

Comparative Cytotoxicity

The cytotoxicity of perfluorinated carboxylic acids also appears to be related to chain length. Longer-chain compounds like PFOA tend to exhibit greater toxicity than shorter-chain compounds like perfluorohexanoic acid (PFHxA) and perfluorobutanoic acid (PFBA).[12]

One study comparing PFOA and the shorter-chain PFHxA on freshwater microbial communities found that PFOA exhibited more potent toxicity.[5] PFOA caused more significant changes to the community structure and inhibited microbial growth even at low concentrations.[5][13]

The following table summarizes the general trend observed for the biological activity of perfluorinated carboxylic acids based on chain length.

FeatureShort-Chain (e.g., PFPrA, C3)Long-Chain (e.g., PFOA, C8)Supporting Evidence
PPARα Activation Lower potencyHigher potencyActivation is positively correlated with carbon chain length.[10]
Bioaccumulation Lower potentialHigher potentialLonger-chain compounds are generally more bioaccumulative.[5]
Reported Toxicity Generally lowerGenerally higherPFOA shows more potent toxicity than shorter-chain PFCAs in various models.[5][12]

Experimental Protocols for Assessing Biological Effects

To provide a practical framework for researchers, this section details standardized protocols for evaluating the key biological effects discussed above: cytotoxicity and PPARα activation.

Protocol: Cellular Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14]

Rationale for Method Selection: The MTT assay is a robust, quantitative, and widely used method for assessing cytotoxicity. It allows for the rapid and convenient handling of a large number of samples, making it suitable for screening the effects of various fluorinated propanoic acids at different concentrations.[14]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., a relevant liver cell line for studying hepatotoxicity) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., at 37°C with 5% CO2).

  • Compound Exposure: Prepare serial dilutions of the fluorinated propanoic acids in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., medium with 0.1% DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[14]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere to allow for the conversion of MTT to formazan crystals by metabolically active cells.[14]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Allow the plate to stand overnight in the incubator to ensure complete solubilization.[14] Measure the absorbance of the samples on a microplate reader at a wavelength between 500 and 600 nm.[14]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each compound.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well Plate prep_compounds 2. Prepare Compound Dilutions treat_cells 3. Treat Cells with Compounds prep_compounds->treat_cells incubate_24h 4. Incubate for 24-72h treat_cells->incubate_24h add_mtt 5. Add MTT Reagent incubate_24h->add_mtt incubate_4h 6. Incubate for 4h add_mtt->incubate_4h add_solubilizer 7. Add Solubilization Solution incubate_4h->add_solubilizer measure_abs 8. Measure Absorbance add_solubilizer->measure_abs analyze 9. Calculate Viability & IC50 measure_abs->analyze

Caption: A step-by-step workflow of the MTT assay for determining cell viability.

Protocol: PPARα Activation Assessment using a Dual-Luciferase Reporter Assay

Luciferase reporter assays are widely used to study nuclear receptor function due to their high sensitivity and wide dynamic range.[16][17][18] This protocol uses a dual-luciferase system to quantify the activation of PPARα by test compounds.[16][17]

Rationale for Method Selection: The dual-luciferase system provides an internal control (Renilla luciferase) to normalize for transfection efficiency and cell number, which improves data quality and reliability.[16][17] This assay directly measures the transcriptional activation of a target gene by PPARα, providing a functional readout of receptor engagement by the fluorinated compounds.

Step-by-Step Methodology:

  • Plasmid Preparation: Utilize two plasmids:

    • An expression vector containing the ligand-binding domain of human or mouse PPARα fused to the GAL4 DNA-binding domain.[18]

    • A reporter vector containing multiple copies of the GAL4 upstream activator sequence (UAS) driving the expression of a firefly luciferase gene (e.g., luc2P).[16][18]

    • A control plasmid expressing Renilla luciferase for normalization.[17]

  • Cell Transfection: Co-transfect a suitable cell line (e.g., COS-1 or HepG2) with the three plasmids using a lipid-based transfection reagent. Plate the transfected cells in a 96-well plate and allow them to recover.

  • Compound Exposure: After 24 hours, expose the cells to various concentrations of the fluorinated propanoic acids. Include a vehicle control and a known PPARα agonist (e.g., WY-14,643) as a positive control.[10]

  • Incubation: Incubate the cells with the compounds for 24 hours.[10]

  • Cell Lysis and Luciferase Measurement:

    • Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

    • Measure firefly luciferase activity using a luminometer.

    • Add the Stop & Glo® reagent to quench the firefly luciferase signal and activate the Renilla luciferase.

    • Measure Renilla luciferase activity.[19]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of PPARα activity relative to the vehicle control.

    • Plot dose-response curves to determine the EC50 (half-maximal effective concentration) for each compound.

PPARα Activation Pathway and Reporter Assay Principle

PPAR_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus PFAA Fluorinated Propanoic Acid PPAR PPARα-LBD:: GAL4-DBD PFAA->PPAR Binds to LBD Reporter GAL4-UAS -> luc2P Gene PPAR->Reporter Binds & Activates Light Light Production (Luminescence) Reporter->Light Drives Expression

Caption: Mechanism of the GAL4-PPARα hybrid reporter assay.

Conclusion and Future Directions

The biological effects of fluorinated propanoic acids are intrinsically linked to their molecular structure, particularly their carbon chain length. Longer-chain compounds like PFOA generally exhibit greater potency in activating nuclear receptors like PPARα and inducing cytotoxicity compared to their shorter-chain counterparts. This guide provides a foundational framework and standardized protocols for the comparative assessment of these compounds.

Future research should continue to explore the full range of biological activities of the numerous existing and emerging PFAS. While PPARα activation is a key mechanism, further investigation into PPARα-independent pathways is crucial for a comprehensive understanding of their toxicology.[7] The use of high-throughput screening methods and advanced cellular models will be instrumental in elucidating the complex interactions of these persistent chemicals with biological systems.

References

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. National Institutes of Health. [Link]

  • Perfluorooctanoic acid activates multiple nuclear receptor pathways and skews expression of genes regulating cholesterol homeostasis in liver of humanized PPARα mice fed an American diet. National Institutes of Health. [Link]

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Bentham Open. [Link]

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. ResearchGate. [Link]

  • trans-Activation of PPARα and Induction of PPARα Target Genes by Perfluorooctane-Based Chemicals. Oxford Academic. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. National Institutes of Health. [Link]

  • PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling. National Institutes of Health. [Link]

  • Activation of Mouse and Human Peroxisome Proliferator-Activated Receptor Alpha by Perfluoroalkyl Acids of Different Functional Groups and Chain Lengths. ResearchGate. [Link]

  • Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN. [Link]

  • Cell Viability Assays. National Institutes of Health. [Link]

  • PFOA: What is it and Why is it Dangerous? PFAS Water Experts. [Link]

  • Comparing the Ecotoxicological Effects of Perfluorooctanoic Acid (PFOA) and Perfluorohexanoic Acid (PFHxA) on Freshwater Microbial Community. Frontiers. [Link]

  • INTRODUCTION - ORD Human Health Toxicity Value for Perfluoropropanoic Acid. National Institutes of Health. [Link]

  • ORD Human Health Toxicity Value for Perfluoropropanoic Acid. Regulations.gov. [Link]

  • Comparing the Ecotoxicological Effects of Perfluorooctanoic Acid (PFOA) and Perfluorohexanoic Acid (PFHxA) on Freshwater Microbial Community. JYX. [Link]

  • Understanding PFAS Adsorption: How Molecular Structure Affects Sustainable Water Treatment. ResearchGate. [Link]

  • A Review of Treatment Techniques for Short-Chain Perfluoroalkyl Substances. MDPI. [Link]

  • Perfluorooctanoic acid. Wikipedia. [Link]

  • PER- AND POLYFLUOROALKYL SUBSTANCES (PFAS) REMOVAL IN DRINKING WATER WITH POINT-OF-USE WATER TREATMENT SYSTEMS. University of Massachusetts Amherst. [Link]

  • Comparative hepatic effects of perfluorooctanoic acid and WY 14643 in PPAR-alpha knockout and wild-type mice. PubMed. [Link]

  • Comparative in vitro toxicity assessment of perfluorinated carboxylic acids. PubMed. [Link]

  • 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. ITRC. [Link]

  • PER- AND POLYFLUOROAKLY SUBSTANCES (PFAS). U.S. Environmental Protection Agency. [Link]

Sources

Comprehensive Comparison Guide: Spectroscopic Validation of 3,3-Difluoro-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of fluorinated building blocks into drug candidates is a cornerstone of modern medicinal chemistry, utilized to enhance lipophilicity, modulate pKa, and improve metabolic stability[1]. 3,3-Difluoro-2-methylpropanoic acid (C₄H₆F₂O₂, Monoisotopic Mass: 124.0336 Da[2]) is a highly valuable chiral intermediate in this space. It has even been utilized as a precursor for physiological NMR probes (such as F2MeAla) to measure intracellular pH[3].

However, validating the structure of synthesized 3,3-difluoro-2-methylpropanoic acid presents unique analytical challenges. The presence of a terminal difluoromethyl group (-CHF₂) adjacent to a chiral center (C2) introduces complex scalar couplings. This guide objectively compares the primary spectroscopic alternatives—


F NMR, 

H/

C NMR, and High-Resolution Mass Spectrometry (HRMS)—and provides a self-validating experimental workflow for definitive structural confirmation.

Comparative Analysis of Analytical Modalities

To establish the structural integrity of 3,3-difluoro-2-methylpropanoic acid, researchers must choose the appropriate analytical tools. Below is a quantitative and qualitative comparison of the standard spectroscopic alternatives.

Table 1: Performance Comparison of Analytical Techniques
Analytical TechniquePrimary UtilityKey Structural Indicators for the Target MoleculePerformance vs. Alternatives

F NMR
Stereochemical & Fluorine EnvironmentDiastereotopic ABX spin system; massive

(~250 Hz) and

(~55 Hz) couplings.
Superior for confirming the chiral center's proximity to the -CHF

group.

H NMR
Proton Connectivity-CHF

proton appears as a complex multiplet (td); -CH

as a doublet.
Moderate ; complex F-H splitting can obscure standard proton-proton couplings.

C NMR
Carbon FrameworkC3 (triplet,

Hz); C2 (triplet,

Hz).
Essential complementary tool to prove direct C-F bond formation.
HRMS (ESI-TOF) Elemental CompositionExact monoisotopic mass[M-H]

at m/z 123.0263.
Limited for structural isomers, but definitive for empirical formula validation.

Expertise & Experience: The Causality of Diastereotopic Fluorines

Do not simply rely on


H NMR to validate this molecule; the proton spectrum is often convoluted by extensive heteronuclear splitting. The gold standard  for validating 3,3-difluoro-2-methylpropanoic acid is 

F NMR, driven by a specific stereochemical causality.

Because the molecule contains a chiral center at C2, the adjacent -CHF₂ group's fluorine atoms are forced into distinct magnetic environments, rendering them diastereotopic [4]. This stereochemical reality transforms the expected simple


F doublet into a complex ABX spin system. The two fluorine atoms couple not only to the adjacent C3 proton but also to each other, exhibiting a massive geminal coupling constant (

) typically in the range of 225–300 Hz[4][5].

The Self-Validating System: This phenomenon acts as a built-in internal control. If the chiral methyl group were absent (e.g., in 3,3-difluoropropanoic acid), the fluorines would be enantiotopic, appearing as a single chemical shift, and this massive


 coupling would vanish. Observing the ABX pattern in 

F NMR definitively proves both the presence of the -CHF₂ group and its attachment to a chiral center.

Workflow Visualization

G N1 Synthesized 3,3-Difluoro-2-methylpropanoic acid N2 19F NMR Spectroscopy (Fluorine Environments) N1->N2 N3 1H & 13C NMR Spectroscopy (Carbon Framework) N1->N3 N4 High-Resolution Mass Spec (Exact Mass) N1->N4 N5 Identify Diastereotopic F-F Coupling (ABX System) N2->N5 N6 Map C-F and H-F Scalar Couplings N3->N6 N7 Validate [M-H]- Ion (m/z 123.0263) N4->N7 N8 Self-Validating Structural Confirmation N5->N8 N6->N8 N7->N8

Workflow diagram illustrating the multi-modal spectroscopic validation of the fluorinated building block.

Experimental Protocols: A Self-Validating Methodology

To ensure absolute trustworthiness in your structural assignment, follow this step-by-step multi-nuclear protocol.

Step 1: Sample Preparation
  • Weigh 15–20 mg of the synthesized 3,3-difluoro-2-methylpropanoic acid.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) or DMSO-
    
    
    
    .
  • Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is completely free of particulates to maintain magnetic field homogeneity and achieve sharp lines for accurate

    
    -coupling measurements.
    
Step 2: F NMR Acquisition (The Critical Step)
  • Tune the NMR probe to the

    
    F resonance frequency (e.g., 376 MHz on a 400 MHz spectrometer).
    
  • Acquire a

    
    F{
    
    
    
    H} (Proton-Decoupled) Spectrum:
    Run this first. By decoupling the protons, the complex ABX system simplifies to an AB system. You will clearly observe two distinct doublets representing the two diastereotopic fluorines, separated by the massive
    
    
    coupling (~250 Hz).
  • Acquire a standard

    
    F Spectrum:  Run without decoupling to observe the full splitting pattern. Each of the previous doublets will further split into doublets (or complex multiplets) due to the 
    
    
    
    coupling (~55 Hz) with the C3 proton.
Step 3: H and C NMR Acquisition
  • Acquire a standard 1D

    
    H spectrum (16 scans). Look for the characteristic doublet of the C2 methyl group and the complex multiplet of the -CHF₂ proton.
    
  • Acquire a standard 1D

    
    C spectrum (1024 scans).
    
  • Causality Check: Measure the

    
    -coupling of the carbon signals. The terminal -CHF₂ carbon (C3) must appear as a triplet with a large one-bond coupling constant (
    
    
    
    Hz). The chiral carbon (C2) will appear as a tighter triplet (
    
    
    Hz) due to two-bond coupling to the fluorines.
Step 4: HRMS Validation
  • Dilute a 1 µL aliquot of the sample to 1 µg/mL in LC-MS grade methanol.

  • Inject into an ESI-TOF mass spectrometer operating in negative ion mode.

  • Extract the chromatogram for the theoretical [M-H]

    
     ion (m/z 123.0263) and verify that the isotopic distribution matches the C₄H₆F₂O₂ formula[2].
    

References

  • PubChemLite - 3,3-difluoro-2-methylpropanoic acid (C4H6F2O2) . uni.lu. URL:[Link]

  • Biosynthesis of Fluorinated Peptaibols Using a Site-Directed Building Block Incorporation Approach - PMC . nih.gov. URL: [Link]

  • 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC . nih.gov. URL:[Link]

  • Magnetic Resonance Techniques for Assessing in Vivo pH - Ecurater Journals . ecurater.com. URL:[Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia . wikipedia.org. URL:[Link]

Sources

Analytical Platform Comparison: Experimental Determination of the pKa Value for 3,3-Difluoro-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the precise determination of the acid dissociation constant (pKa) is critical for predicting a molecule's lipophilicity, membrane permeability, and overall pharmacokinetic profile. Fluorinated aliphatic carboxylic acids, such as 3,3-difluoro-2-methylpropanoic acid , are frequently utilized as bioisosteres to modulate metabolic stability. However, their unique physicochemical properties—specifically the lack of a UV-active chromophore and the presence of highly electronegative fluorine atoms—render standard high-throughput pKa determination methods ineffective[1].

This guide objectively compares three primary analytical platforms—Potentiometric Titration, Nuclear Magnetic Resonance (NMR) Titration, and UV-Metric Titration—evaluating their performance, accuracy, and methodological suitability specifically for 3,3-difluoro-2-methylpropanoic acid.

Physicochemical Profiling & Causality

To select the appropriate analytical platform, we must first analyze the structural causality governing the molecule's behavior in solution:

  • Inductive Effect (-I): The parent molecule, isobutyric acid (2-methylpropanoic acid), has a pKa of approximately 4.86. In 3,3-difluoro-2-methylpropanoic acid, the addition of two highly electronegative fluorine atoms at the

    
    -carbon exerts a strong electron-withdrawing inductive effect through the 
    
    
    
    -bond framework.
  • Conjugate Base Stabilization: This inductive effect disperses the negative charge of the resulting carboxylate anion (

    
    ), stabilizing the conjugate base and shifting the equilibrium toward the deprotonated state. Consequently, the expected pKa is significantly lower (estimated between 3.2 and 3.5).
    
  • Spectroscopic Profile: The molecule lacks a conjugated

    
    -electron system, meaning it does not absorb UV light in the standard 200–400 nm range. However, it possesses a highly NMR-active 
    
    
    
    F nucleus, which is exquisitely sensitive to changes in the local electronic environment caused by protonation/deprotonation[2].

Comparative Analysis of Analytical Platforms

The table below summarizes the quantitative and qualitative performance metrics of the three primary pKa determination platforms when applied to 3,3-difluoro-2-methylpropanoic acid.

Analytical PlatformSuitability for AnalyteSample RequirementPrecision (

pKa)
Key Limitations & Causality

F-NMR Titration
Optimal Low (~0.5 - 1.0 mg)± 0.03 unitsRequires longer acquisition times per pH point. Superior because

F chemical shifts directly report on the protonation state without water suppression interference[2].
Potentiometric Titration High High (~2.0 - 5.0 mg)± 0.02 unitsGold standard, but requires strict exclusion of

and highly accurate electrode calibration at low pH extremes.
UV-Metric Titration Incompatible Very Low (< 0.1 mg)N/AFails entirely due to the absence of a UV-absorbing chromophore, which prevents tracking of the ionization state[1].

Experimental Methodologies

To ensure scientific integrity, the protocols described below are designed as self-validating systems . Each method includes internal controls to verify that the observed data strictly represents the thermodynamic equilibrium of the analyte.

Protocol A: F-NMR Titration (The Optimal Choice)

Because 3,3-difluoro-2-methylpropanoic acid lacks a UV chromophore but contains a


 group, 

F-NMR is the most robust method. The chemical shift (

) of the fluorine atoms acts as a direct, self-validating reporter of the adjacent carboxylic acid's ionization state[3].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1.0 mg of 3,3-difluoro-2-methylpropanoic acid in 1.0 mL of a 90%

    
     / 10% 
    
    
    
    solvent mixture.
    • Causality:

      
       is required to provide a lock signal for the NMR spectrometer. 
      
      
      
      F detection is utilized instead of
      
      
      H to completely bypass the dynamic range issues associated with suppressing the massive ~55 M water proton signal.
  • Ionic Strength Control: Add

    
     to achieve a background concentration of 0.15 M.
    
    • Causality: Maintaining a constant ionic strength ensures that the activity coefficients of the ions remain stable across the entire pH gradient, yielding a true thermodynamic pKa rather than an apparent one.

  • pH Gradient Generation: Divide the solution into 10 separate NMR tubes. Using dilute

    
     and 
    
    
    
    , adjust the pH of each tube to span a range from 1.5 to 5.5. Measure the exact pH of each sample using a calibrated micro-combination glass electrode.
  • Data Acquisition & Self-Validation: Acquire standard 1D

    
    F-NMR spectra for each tube at 298 K. The self-validating nature of this assay is confirmed if the 
    
    
    
    F peak shifts smoothly without line broadening or the appearance of secondary peaks (which would indicate degradation or aggregation).
  • Mathematical Fitting: Plot the observed

    
    F chemical shift (
    
    
    
    ) against the measured pH. The inflection point of the resulting sigmoidal curve defines the pKa, calculated via the Henderson-Hasselbalch derived equation[2]:
    
    
Protocol B: Potentiometric Titration (The Orthogonal Standard)

Potentiometry measures the bulk change in hydrogen ion concentration and serves as an orthogonal validation method to NMR.

Step-by-Step Workflow:

  • Electrode Calibration (Self-Validation): Prior to analyte introduction, perform a blank titration of 0.1 M

    
     with 0.1 M 
    
    
    
    to generate a Gran plot.
    • Causality: The Gran plot validates the Nernstian response of the glass electrode and determines the exact standard electrode potential (

      
      ), ensuring the system measures true 
      
      
      
      rather than just relative activity.
  • Analyte Preparation: Dissolve 3.0 mg of the analyte in 20 mL of 0.15 M

    
     solution.
    
  • Titration Environment: Seal the titration vessel and purge continuously with high-purity Nitrogen (

    
    ) gas.
    
    • Causality:

      
       purging prevents atmospheric 
      
      
      
      from dissolving into the aqueous solution. Dissolved
      
      
      forms carbonic acid, creating a secondary buffer system that would artificially distort the titration curve of the target acid.
  • Execution & Analysis: Titrate with standardized 0.1 M carbonate-free

    
     using an automated micro-burette. Calculate the pKa using non-linear least-squares regression of the volume-pH data pairs.
    

Logical Workflow Visualization

The following decision matrix illustrates the logical flow for selecting the appropriate pKa determination method based on the specific physicochemical properties of 3,3-difluoro-2-methylpropanoic acid.

AnalyticalWorkflow A Target Analyte: 3,3-difluoro-2-methylpropanoic acid B Assess Chromophore (UV-Vis Activity) A->B C Assess NMR Activity (19F Presence) A->C F Potentiometric Titration (Gold Standard Validation) A->F Sufficient Mass D UV-Metric Titration (Incompatible: No Chromophore) B->D No UV Absorbance E 19F-NMR Titration (Optimal: High Sensitivity) C->E 19F Active G Data Synthesis & pKa Determination E->G Shift vs pH F->G Volume vs pH

Decision matrix for selecting pKa determination methods based on analyte properties.

References

  • Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Analytical Chemistry - ACS Publications.[Link]

  • PKa determination by 1H NMR spectroscopy - An old methodology revisited. ResearchGate.[Link]

  • Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. ResearchGate.[Link]

Sources

Comparative Guide: Measuring the Lipophilicity (LogP) of 3,3-Difluoro-2-methylpropanoic Acid

[1]

Executive Summary

3,3-difluoro-2-methylpropanoic acid (CAS: 105579-24-4 / 204337-26-2) represents a specific challenge in physicochemical profiling.[1] As a small, fluorinated aliphatic carboxylic acid, it lacks the aromatic chromophores required for standard UV-based detection, yet its ionization profile (pKa) makes its lipophilicity highly pH-dependent.

Accurate measurement of its Partition Coefficient (LogP ) is critical for predicting its behavior as a metabolic building block or drug fragment.[1] This guide compares the three most viable methodologies for determining its LogP, prioritizing protocols that overcome its lack of UV absorbance.

The Senior Scientist’s Verdict:

  • For Accuracy & Specificity: Shake-Flask coupled with 19F NMR . This is the "Gold Standard" for this specific molecule, utilizing the fluorine atoms for detection to bypass UV limitations.

  • For Speed/Screening: Potentiometric Titration (e.g., Sirius T3) .[1] Excellent for simultaneous pKa/LogP determination but requires specialized hardware.[1]

  • For High-Throughput: RP-HPLC with CAD/ELSD . Standard UV-HPLC is not recommended due to poor sensitivity.[1]

Part 1: The Molecule & The Challenge

Before selecting a method, researchers must understand the physicochemical constraints of the analyte.

PropertyValue / CharacteristicImplication for Measurement
Structure Aliphatic backbone,

group
No UV Chromophore. Standard HPLC-UV (254 nm) will fail.[1] Detection requires 210 nm (noisy), RI, ELSD, or NMR.
Acidity (pKa) Est. 3.6 – 3.9 (Inductive effect of F)Ionizable. LogP must be measured at pH < 1.5 to ensure the neutral species dominates.[1]
Predicted LogP ~1.1 (PubChem/XLogP3)Moderately Lipophilic. Ideal range for Shake-Flask, but requires careful phase separation.[1]
Fluorine Content 2 Fluorine atomsNMR Active. Enables high-sensitivity detection via 19F NMR without derivatization.[1]

Part 2: Comparative Methodology Guide

Method A: Shake-Flask + 19F NMR (The Expert's Choice)

Best for: Absolute accuracy, compounds with no UV absorbance.[1]

This method modifies the traditional OECD 107 shake-flask protocol by replacing UV/Vis spectroscopy with Fluorine-19 Nuclear Magnetic Resonance (19F NMR) .[1] Since the molecule has two equivalent fluorine atoms (or diastereotopic depending on stereochemistry), it provides a distinct, clean signal free from solvent interference.

  • Pros: High specificity; no need for derivatization; solvent signals (water/octanol) do not interfere with 19F spectrum.[1]

  • Cons: Low throughput; requires NMR access; requires deuterium lock solvent.[1]

Method B: Potentiometric Titration (e.g., Sirius T3)

Best for: Simultaneous pKa and LogP determination.[1]

This automated technique measures LogP by titrating the sample in a dual-phase system (water/octanol).[1] The shift in the pKa curve caused by the partitioning of the neutral species into the octanol phase allows for the calculation of LogP.

  • Pros: Automated; measures pKa and LogP in one run; no need for concentration quantification (mass balance is assumed).[1]

  • Cons: Requires ~1-5 mg of sample; strictly limited to ionizable compounds (works well here); requires specialized equipment.[1]

Method C: RP-HPLC with Charged Aerosol Detection (CAD)

Best for: Routine QC environments.[1]

Reversed-Phase HPLC correlates retention time (

11
  • Pros: High throughput; familiar workflow.

  • Cons: Indirect measurement (requires calibration with standards); requires acidic mobile phase (TFA/Formic acid) to suppress ionization, which can suppress signal in MS.[1]

Part 3: Experimental Protocols

Protocol 1: The "Fluorine-Tracked" Shake-Flask Method

Recommended for 3,3-difluoro-2-methylpropanoic acid due to detection advantages.[1]

Materials:
  • Phases: n-Octanol (HPLC grade, pre-saturated with water), Water (Milli-Q, pre-saturated with octanol).[1]

  • Acidifier: 0.1 M HCl (to adjust aqueous phase pH to ~1.0, ensuring species is neutral).

  • Internal Standard: Trifluoroacetic acid (TFA) or Fluorobenzene (co-axial insert recommended to avoid partitioning).[1]

Step-by-Step Workflow:
  • Phase Preparation:

    • Mix n-octanol and 0.1 M HCl (1:1 v/v) in a separation funnel. Shake for 24 hours to equilibrate. Separate phases.

  • Sample Dissolution:

    • Dissolve ~2 mg of 3,3-difluoro-2-methylpropanoic acid in 2 mL of the pre-saturated aqueous phase.

    • Crucial Step: Measure the pH.[1][2] It must be at least 2 units below the pKa (Target pH < 1.5) to measure LogP (neutral), not LogD.

  • Equilibration:

    • Take an aliquot of the aqueous sample solution (

      
      ). Add an equal volume of pre-saturated octanol (
      
      
      ).[1]
    • Vortex vigorously for 5 minutes. Centrifuge at 3000 rpm for 10 minutes to break emulsion.

  • Quantification (19F NMR):

    • Carefully sample the aqueous layer and the octanol layer.

    • Place in NMR tubes.[1] Use a coaxial insert containing

      
       and a fixed concentration of TFA as an external standard for integration.[1]
      
    • Acquire 19F NMR spectra (typically -110 to -130 ppm range for

      
      ).[1]
      
  • Calculation:

    
    [1]
    
Visualizing the Workflow

The following diagram illustrates the decision logic and the specific NMR workflow.

LogP_WorkflowStartStart: 3,3-difluoro-2-methylpropanoic acidCheckUVCheck UV AbsorbanceStart->CheckUVDecisionHas Chromophore?CheckUV->DecisionMethodUVStandard HPLC-UV(Not Recommended)Decision->MethodUVYesMethodNMRMethod A: Shake-Flask + 19F NMR(Gold Standard)Decision->MethodNMRNo (Fluorinated)MethodPotMethod B: Potentiometric Titration(Automated)Decision->MethodPotNo (Ionizable)ProcessNMR1. Saturate Phases (Oct/Water)2. Acidify (pH < 1.5)3. Partition & Centrifuge4. 19F NMR QuantificationMethodNMR->ProcessNMRResultCalculate LogP(Ratio of Integrals)ProcessNMR->Result

Figure 1: Decision matrix for selecting the LogP measurement method, highlighting the 19F NMR pathway for fluorinated, UV-inactive compounds.

Part 4: Comparative Data Analysis

The following table summarizes expected performance metrics based on experimental standards for fluorinated aliphatic acids.

FeatureShake-Flask (19F NMR) Potentiometric (Sirius T3) HPLC (CAD/ELSD)
Accuracy High (±0.05) High (±0.[1]10)Medium (±0.[1]30)
Throughput Low (4-6 samples/day)Medium (10-15 samples/day)High (50+ samples/day)
Sample Req. ~2-5 mg~1-5 mg< 0.1 mg
Solvent Usage High (Octanol/Water)LowMedium (Mobile Phase)
Detection Basis Fluorine Nuclei (Direct)pH Change (Indirect)Aerosol Scattering (Direct)
Critical Limit Requires NMR timeRequires pKa within rangeRequires Reference Stds
Theoretical Data Validation

For 3,3-difluoro-2-methylpropanoic acid, experimental validation should yield:

  • LogP (Neutral): 1.05 – 1.15 (Consistent with PubChem prediction).[1]

  • LogD (pH 7.4): -2.5 to -1.5 (Due to ionization of the carboxylic acid, the molecule becomes highly hydrophilic at physiological pH).[1]

Note on Causality: The drastic shift between LogP and LogD is caused by the carboxylic acid deprotonating (forming the carboxylate anion), which is highly soluble in water. Drug developers must note that while the fragment is lipophilic (LogP ~1.1), the molecule at blood pH is not.

References

  • OECD Guidelines for the Testing of Chemicals. (1995).[1] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.[1]

  • Linclau, B., et al. (2019).[1] A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Chemistry – A European Journal.[1] (Demonstrates the utility of 19F NMR for fluorinated compounds lacking UV activity).

  • PubChem. (2025).[1][3] Compound Summary: 3,3-difluoro-2-methylpropanoic acid.[1][3][4][5][6][7][8] National Library of Medicine.[1] [1]

  • Comer, J., & Tam, K. (2001).[1] Lipophilicity Profiles: Theory and Measurement. In Pharmacokinetic Optimization in Drug Research. (Foundational text on potentiometric LogP determination). [1]

  • Völgyi, G., et al. (2019).[1] Potentiometric and Chromatographic Methods for Lipophilicity Determination. ADMET & DMPK.[1]

Fluorinated bioisosteres for carboxylic acids in drug development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in late-stage lead optimization: the carboxylic acid functional group. While carboxylates are exceptional at forming strong polar contacts and salt bridges with target proteins, their presence often introduces severe pharmacokinetic (PK) and safety liabilities. These include poor passive membrane permeability (due to ionization at physiological pH) and susceptibility to Phase II metabolism, specifically acyl glucuronidation, which can lead to idiosyncratic toxicity.

To circumvent these issues without losing target affinity, medicinal chemists employ bioisosteric replacement. Among the most effective strategies is the use of fluorinated bioisosteres . By leveraging the high electronegativity and relatively small van der Waals radius of fluorine (1.47 Å), we can precisely tune the pKa, increase lipophilicity, and block metabolic liabilities [1].

This guide provides an objective, data-driven comparison of fluorinated carboxylic acid bioisosteres, complete with the self-validating experimental protocols required to evaluate them.

Comparative Physicochemical Profiling

When replacing a carboxylic acid, the goal is not structural mimicry, but functional mimicry. The bioisostere must project its hydrogen-bond donor/acceptor vectors similarly (often evaluated via Exit Vector Plots) while optimizing the physicochemical profile. Recent matched molecular pair (MMP) analyses have systematically quantified how fluorinated surrogates alter these properties [2].

Below is a comparative summary of standard carboxylic acids against both classical and fluorinated bioisosteres.

Table 1: Physicochemical Comparison of Carboxylic Acid Bioisosteres

Bioisostere ClassRepresentative MotifTypical pKaRelative Lipophilicity (ΔLogD7.4)Passive Permeability (PAMPA)Metabolic Stability
Carboxylic Acid -COOH4.0 – 5.0BaselinePoor (< 1 × 10⁻⁶ cm/s)Low (Acyl Glucuronidation)
Classical Tetrazole -CN₄H4.5 – 5.5+0.2 to +0.5PoorHigh
Fluoro-Oxadiazolones -CF₃-oxadiazol-5-one5.0 – 6.0+1.0 to +1.5Moderate to GoodHigh
Trifluoromethyl Ketones -COCF₃ (hydrated)7.0 – 8.0+1.0 to +2.0GoodModerate (Reduction liability)
Fluorinated Alcohols -C(CF₃)₂OH (HFIP)8.5 – 9.5+2.0 to +3.0Excellent (> 10 × 10⁻⁶ cm/s)High

Data Insights: While classical tetrazoles perfectly match the pKa of carboxylic acids, they fail to significantly improve permeability. Fluorinated alcohols like Hexafluoroisopropanol (HFIP) drastically improve permeability and metabolic stability, though their higher pKa (~9.3) means they are predominantly unionized at physiological pH. This shift in ionization can also be leveraged to alter target selectivity profiles, as seen in the optimization of Nurr1 agonists [3].

Bioisostere Optimization Workflow

The logical progression of replacing a carboxylic acid involves identifying the specific liability, designing the fluorinated surrogate, and strictly profiling the resulting physicochemical changes.

G cluster_profiling In Vitro Physicochemical Profiling Lead Lead Compound (Carboxylic Acid) Liability Liability Identification (Poor Permeability, Toxicity) Lead->Liability Design Fluorinated Bioisostere Design (e.g., CF3-Oxadiazole, HFIP) Liability->Design pKa pKa Titration (Acidity Match) Design->pKa LogD LogD7.4 Shake-Flask (Lipophilicity) Design->LogD PAMPA PAMPA Assay (Permeability) Design->PAMPA Selection Optimized Candidate (Improved PK/PD) pKa->Selection LogD->Selection PAMPA->Selection

Workflow for optimizing carboxylic acid drugs using fluorinated bioisosteres.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data supporting the transition from a carboxylic acid to a fluorinated bioisostere must be generated through robust, self-validating assays. Below are the standard protocols I mandate in the laboratory.

Protocol A: Potentiometric pKa Determination

Causality: Fluorine's inductive effect alters the electron density of the pharmacophore. Potentiometric titration is chosen over UV-metric methods because it does not rely on the presence of a chromophore near the ionization site, making it universally applicable to all aliphatic and aromatic fluorinated bioisosteres.

Step-by-Step Methodology:

  • System Calibration: Calibrate the glass electrode using standard IUPAC buffers at pH 4.01, 7.00, and 10.01 at a constant temperature of 25.0 ± 0.1 °C.

  • Blank Titration (Self-Validation Step): Perform a blank titration using 0.15 M KCl (to mimic physiological ionic strength) under an argon atmosphere. Logic: This verifies the absence of dissolved CO₂, which would falsely lower the pH and skew the Bjerrum plot.

  • Sample Preparation: Dissolve the fluorinated bioisostere in a co-solvent system (e.g., Methanol/Water) if aqueous solubility is < 1 mM. Prepare at least three different co-solvent ratios (e.g., 30%, 40%, 50% MeOH).

  • Titration: Titrate the sample with standardized 0.1 M KOH.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (psKa) against the dielectric constant of the co-solvent mixtures to extrapolate the true aqueous pKa.

Protocol B: High-Throughput PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality: Replacing a carboxylate with a fluorinated group specifically aims to mask the negative charge and enhance passive transcellular diffusion. PAMPA isolates this passive mechanism, removing active transport variables present in Caco-2 cell lines, thus providing a direct readout of the bioisostere's physical efficacy.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF filter of the donor plate (0.45 μm pore size) with 5 μL of a 20% (w/v) dodecane solution of lecithin.

  • Solution Preparation: Dissolve the test compounds in DMSO (10 mM stock), then dilute to 10 μM in PBS (pH 7.4).

  • Internal Standards (Self-Validation Step): Spike every donor well with Propranolol (high permeability control) and Atenolol (low permeability control). Logic: If Propranolol fails to cross, or Atenolol crosses too easily, the artificial membrane integrity is compromised, and the plate is automatically invalidated.

  • Incubation: Assemble the sandwich (donor plate bottom, acceptor plate top filled with blank PBS). Incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (Pₑ) using the standard steady-state flux equation.

Conclusion

The transition from a traditional carboxylic acid to a fluorinated bioisostere is a powerful maneuver in drug design. While motifs like the trifluoromethyl ketone or HFIP group introduce synthetic complexity, the resulting gains in metabolic stability and membrane permeability frequently rescue otherwise stalled lead compounds. By adhering to strict, self-validating physicochemical profiling, development teams can confidently select the optimal bioisostere for their specific target product profile.

References

  • Han S., Lu Y. Fluorine in anti-HIV drugs approved by FDA from 1981 to 2023. European Journal of Medicinal Chemistry (2023). URL: [Link]

  • Alle T., Joyasawal S., Oukoloff K., Ballatore C. Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters (2023). URL: [Link]

  • Willems S., Kilu W., Ni X., Chaikuad A., Knapp S., Heering J., Merk D. The Orphan Nuclear Receptor Nurr1 Is Responsive to Non-Steroidal Anti-Inflammatory Drugs. Communications Chemistry (2020). URL: [Link]

Safety Operating Guide

3,3-difluoro-2-methylpropanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Executive Summary: Immediate Action Plan

Do not dispose of 3,3-difluoro-2-methylpropanoic acid down the drain or in general chemical waste. This compound is a fluorinated organic acid.[1] Improper disposal releases Hydrogen Fluoride (HF) upon combustion or acidification, posing severe environmental and safety risks.

  • Primary Hazard: Corrosive (Skin/Eye Damage), Potential HF generation.

  • Waste Classification: Halogenated (Fluorinated) Organic Acid.

  • Disposal Method: High-temperature incineration with flue gas scrubbing (via licensed hazardous waste contractor).

Chemical Identity & Physical Properties

Accurate identification is the first step in safe disposal. Use these details to populate waste manifests.

PropertyData
Chemical Name 3,3-difluoro-2-methylpropanoic acid
CAS Number 1784896-06-5 (Verify against specific vendor COA)
Formula C₄H₆F₂O₂
Molecular Weight 124.09 g/mol
Acidity (Predicted) pKa ≈ 3.5 – 4.0 (Stronger than propanoic acid due to fluorine induction)
Physical State Liquid or low-melting solid (Assume corrosive liquid for handling)
Solubility Soluble in organic solvents (DCM, MeOH); likely soluble in water.

Hazard Profile & Safety Pre-requisites

Before handling waste, acknowledge the specific risks associated with alpha/beta-fluorinated acids.

  • Corrosivity: Like its analogs (e.g., 3-fluoropropanoic acid), this compound is likely Skin Corr. 1B . It causes irreversible tissue damage.

  • HF Generation: Thermal decomposition or reaction with strong mineral acids can release Hydrogen Fluoride gas.

  • Incompatibility:

    • Strong Bases: Exothermic neutralization.

    • Oxidizers: Potential fire/explosion hazard.

    • Glassware: Long-term storage of acidic fluorinated solutions in glass is discouraged due to potential etching; use HDPE (High-Density Polyethylene) for waste accumulation.

Required PPE:

  • Gloves: Nitrile (minimum 0.11 mm) for splash protection; Laminate film (Silver Shield) for spill cleanup.

  • Eye Protection: Chemical splash goggles (Face shield recommended if pouring >500 mL).

  • Respiratory: Work inside a certified chemical fume hood.

Step-by-Step Disposal Protocol

Step 1: Waste Segregation (Critical)

NEVER mix this waste with:

  • Non-halogenated organic solvents (e.g., Acetone, Hexane) – Reason: Increases disposal cost and complicates incineration.

  • Strong oxidizers (e.g., Nitric acid) – Reason: Explosion risk.

  • Radioactive or biological waste – Reason: Creates "Mixed Waste" which is extremely difficult to dispose of.

Correct Stream: Segregate into "Halogenated Organic Acids" or "Fluorinated Chemical Waste" .

Step 2: Neutralization (Optional but Recommended)

If you have small quantities (<5 mL) and your institution permits bench-top neutralization:

  • Dilute the acid in an ice bath.

  • Slowly add a saturated solution of Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate (CaCO₃) .

    • Note: Calcium salts are preferred as they precipitate fluoride ions as Calcium Fluoride (CaF₂), reducing free fluoride mobility.

  • Check pH to ensure it is between 6 and 9.

  • Stop: Even neutralized, the resulting sludge contains organic fluorides. It must still be collected as chemical waste , not flushed.

Step 3: Packaging & Labeling
  • Container: Use HDPE (High-Density Polyethylene) containers. Avoid glass if possible to prevent fluoride etching over time.

  • Labeling:

    • Content: "3,3-difluoro-2-methylpropanoic acid in [Solvent Name]"

    • Hazard Checkboxes: [x] Corrosive [x] Toxic

    • Warning: "CONTAINS ORGANIC FLUORINE - DO NOT INCINERATE WITHOUT SCRUBBER"

Step 4: Professional Disposal

Hand over the sealed container to your EHS (Environmental Health & Safety) department.

  • Destruction Method: The waste must be sent to a facility equipped with High-Temperature Incineration (1100°C+) and Wet Scrubbers .

  • Mechanism:[2][3] Combustion breaks the C-F bond, releasing HF. Scrubbers (using Ca(OH)₂) capture the HF as CaF₂ to prevent atmospheric release.

Spill Response Logic

Scenario: You spill 50 mL of 3,3-difluoro-2-methylpropanoic acid on the bench.

  • Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood is active.

  • PPE Up: Wear double nitrile gloves, goggles, and a lab coat.

  • Contain: Use a Calcium Gluconate gel or Calcium Carbonate powder to encircle the spill. This neutralizes the acid and scavenges fluoride ions.

  • Absorb: Use an inert absorbent (Vermiculite or chemically treated pads). Do not use paper towels (combustible).

  • Collect: Scoop material into a wide-mouth HDPE jar. Label as "Hazardous Waste: Fluorinated Acid Spill Debris."

Decision Workflow (Visualization)

DisposalWorkflow Start Waste Generation: 3,3-difluoro-2-methylpropanoic acid CheckState Is it pure or in solution? Start->CheckState Pure Pure Substance CheckState->Pure Solution In Solution CheckState->Solution Segregation Segregate: Halogenated Organic Waste Pure->Segregation Dissolve in compatible solvent if required Solution->Segregation Ensure solvent is halogenated compatible Container Select Container: HDPE (Preferred) or Glass Segregation->Container Labeling Label: 'Fluorinated Organic Acid' Mark 'Corrosive' Container->Labeling Disposal Handover to EHS: High-Temp Incineration w/ Scrubbers Labeling->Disposal

Figure 1: Decision logic for the safe segregation and packaging of fluorinated organic acid waste.

References

  • PubChem. (n.d.). 3,3-difluoro-2,2-dimethylpropanoic acid (Analog Reference). National Library of Medicine. Retrieved from [Link]

  • MolAid. (n.d.). 3,3-difluoro-2-methylpropanoic acid CAS 1784896-06-5.[4][5] Retrieved from [Link]

  • U.S. EPA. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Fluorinated Materials. Retrieved from [Link]

Sources

Personal protective equipment for handling 3,3-difluoro-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Analysis

The "Why" Behind the Protocol

Handling 3,3-difluoro-2-methylpropanoic acid requires a safety protocol that transcends standard organic acid handling. Unlike simple propionic acid, the introduction of the difluoro-motif at the


-position significantly alters the physicochemical profile:
  • Enhanced Acidity (

    
     Drop):  The electron-withdrawing fluorine atoms stabilize the carboxylate anion, making this a stronger acid than its non-fluorinated parent. This increases corrosivity to tissue.
    
  • Lipophilicity & Permeation: Fluorination increases lipophilicity, facilitating faster dermal absorption. This creates a "silent" hazard where the acid may penetrate the stratum corneum before pain signals a burn.

  • Decomposition Risks: While not Hydrofluoric Acid (HF), fluorinated organic acids can release fluoride ions upon thermal decomposition or metabolic breakdown.

Core Hazard Classification (Precautionary Principle):

  • Corrosive: Causes severe skin burns and eye damage (Category 1B).

  • Acute Toxicity (Dermal/Oral): Potential for systemic toxicity upon absorption.

  • Respiratory Irritant: Vapors are highly irritating to mucous membranes.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >100 mg quantities.

A. Hand Protection (Critical Control Point)

Standard nitrile exam gloves are insufficient for prolonged contact due to the permeation potential of fluorinated small molecules.

Exposure ScenarioPrimary BarrierSecondary BarrierRationale
Incidental / Splash Nitrile (High Durability) (Min. thickness: 5 mil)NoneProvides ~10-15 mins breakthrough time. Immediate removal required upon splash.[1][2][3]
Preparative / Transfer Laminate Film (e.g., Ansell Barrier® or Silver Shield®)Nitrile (Outer) (For dexterity and grip)Laminate films offer >480 min breakthrough against fluorinated acids. Outer nitrile protects the fragile laminate.
Spill Cleanup Butyl Rubber (Min. thickness: 25 mil)NoneHeavy-duty chemical resistance required for bulk liquid exposure.
B. Eye & Face Protection[1][2][3][4][5][6][7][8][9]
  • Standard: Chemical Splash Goggles (Indirect Vented). Safety glasses are prohibited due to the risk of liquid tracking around the lens.

  • High Volume (>50 mL): Polycarbonate Face Shield worn over goggles.

C. Body & Respiratory[3][5][10]
  • Body: 100% Cotton or Nomex Lab Coat (Snap closures). Synthetic blends (polyester) are prohibited as they melt into skin upon acid contact.

  • Respiratory: All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

PPE Decision Logic (Visualization)

The following logic gate ensures the correct PPE is selected based on the operational scale.

PPE_Logic cluster_legend Decision Outcomes Start Start: Task Assessment VolCheck Volume > 10 mL? Start->VolCheck LowVol Standard Protocol VolCheck->LowVol No HighVol High Hazard Protocol VolCheck->HighVol Yes Gloves1 Gloves: Double Nitrile (5 mil) LowVol->Gloves1 Eyes1 Eyes: Splash Goggles LowVol->Eyes1 Gloves2 Gloves: Laminate Liner + Nitrile Outer HighVol->Gloves2 Eyes2 Eyes: Goggles + Face Shield HighVol->Eyes2 Body2 Body: Chemical Apron required HighVol->Body2

Caption: Decision tree for selecting PPE based on volume threshold, prioritizing skin barrier integrity for larger quantities.

Operational Workflow: Safe Handling Protocol

Phase 1: Preparation
  • Verify Engineering Controls: Confirm fume hood flow is active.

  • Neutralization Prep: Prepare a saturated Sodium Bicarbonate (

    
    ) solution before opening the bottle. Keep this reachable.
    
  • Calcium Gluconate Check: While this is not HF, the "fluorine safety" standard dictates having 2.5% Calcium Gluconate gel available in the first aid kit as a conservative measure for any fluorinated acid burn.

Phase 2: Transfer & Weighing
  • Solids/Low Vol Liquid: Use a disposable glass pipette or spatula. Never pour directly from the stock bottle.

  • Weighing: Tare the vial inside the hood. Transfer the chemical into the vial inside the hood. Cap the vial tightly before moving it to the balance (if the balance is outside the hood).

Phase 3: Decontamination
  • Wipe the exterior of the stock bottle with a dry tissue, then a damp tissue (water).

  • Dispose of tissues as Solid Hazardous Waste .

  • Wash outer gloves with soap and water before removing them.

Emergency Response & First Aid

IncidentImmediate ActionMedical Follow-up
Skin Contact 1. Flush with water for 15 mins immediately.2. Remove contaminated clothing while showering.3.[4][5] Apply Calcium Gluconate (if pain persists after washing).Seek medical attention.[1][2][3][6][7][8][9][4][10][5] Bring SDS.
Eye Splash 1. Irrigate at eyewash station for 15 mins.2. Hold eyelids open forcibly.Emergency Room immediately. Ophthalmologist consult required.
Inhalation 1. Move to fresh air.2. If breathing is difficult, provide Oxygen (O2).[1][2]Monitor for delayed pulmonary edema (24h).

Disposal & Waste Management

Do not dispose of down the drain.

  • Quenching: Slowly add the acid to a large excess of dilute Sodium Bicarbonate solution (

    
    ) in an ice bath. Caution: CO2 evolution will cause foaming.
    
  • Verification: Check pH to ensure neutrality (pH 6–8).

  • Segregation: Collect the neutralized mixture into the Halogenated Organic Waste stream.

    • Note: Even if neutralized, the presence of C-F bonds classifies this as halogenated waste, which requires high-temperature incineration.

Operational Workflow Diagram

Workflow Prep 1. Prep: Check Hood & Neutralizer PPE 2. Don PPE: Double Glove/Goggles Prep->PPE Transfer 3. Transfer: Inside Hood Only PPE->Transfer Decon 4. Decon: Wipe Bottle & Tools Transfer->Decon Waste 5. Waste: Halogenated Stream Decon->Waste

Caption: Step-by-step linear workflow ensuring decontamination occurs before waste disposal.

References

  • PubChem. (2025).[11][12] 3,3-Difluoro-2,2-dimethylpropanoic acid (Compound Summary). National Library of Medicine. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.